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Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Basic Properties of 2-Methoxyphenyl dihydrouracil-azaspiro[5.5]undecane-C-PIP

A Core Component for Targeted Protein Degradation For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the fundamental physicochemical and analytical properties...

Author: BenchChem Technical Support Team. Date: January 2026

A Core Component for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental physicochemical and analytical properties of 2-Methoxyphenyl dihydrouracil-azaspiro[5.5]undecane-C-PIP, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). As an E3 ligase ligand-linker conjugate, this molecule plays a crucial role in the synthesis of targeted protein degraders, such as the PROTAC SOS1 degrader-10.[1][2][3][4] Understanding its intrinsic properties is paramount for the rational design, synthesis, and biological evaluation of novel therapeutics.

This document delves into the structural features, physicochemical parameters, and analytical methodologies essential for the characterization of this spirocyclic compound. The insights provided herein are intended to empower researchers in medicinal chemistry and drug discovery to effectively utilize this versatile chemical entity.

Molecular Structure and Chemical Identity

2-Methoxyphenyl dihydrouracil-azaspiro[5.5]undecane-C-PIP is a complex molecule featuring a unique three-dimensional architecture. Its structure is characterized by a spirocyclic piperidine system fused with a dihydrouracil moiety and further functionalized with a 2-methoxyphenyl group and a piperazine-containing linker ("C-PIP"). This intricate arrangement confers specific conformational properties that are advantageous in drug design. Spirocyclic scaffolds, in general, offer a higher degree of three-dimensionality compared to flat aromatic structures, which can lead to more potent and selective interactions with protein targets.[5]

Identifier Value
IUPAC Name (S)-1-(4-((8-(4-(2-methoxyphenyl)-2,4-dioxo-1,3-diazaspiro[5.5]undecan-3-yl)octyl)oxy)benzyl)piperidine-4-carboxylic acid
Molecular Formula C27H39N5O4[2]
Molecular Weight 497.63 g/mol [2]
Canonical SMILES O=C(N1CCC(CC2)(CC1)CCC2CN3CCNCC3)C4=CC=C(OC)C(N5CCC(NC5=O)=O)=C4[2]

Physicochemical Properties: Predicted and Experimental Considerations

The physicochemical properties of a molecule are critical determinants of its pharmacokinetic and pharmacodynamic behavior. While experimental data for 2-Methoxyphenyl dihydrouracil-azaspiro[5.5]undecane-C-PIP is not extensively published, we can infer some characteristics based on its structural motifs and data from related compounds.

Predicted Physicochemical Parameters

For a structurally analogous compound, 3-Azaspiro[5.5]undecane-2,4-dione, 3-(2-methoxyphenyl)-, the following properties have been predicted and can serve as an initial reference point. It is crucial to note that these are computational predictions and require experimental verification for the target molecule.

Property Predicted Value (for related compound) Significance in Drug Development
Density 1.19 ± 0.1 g/cm³[6][7]Influences formulation and manufacturing processes.
Boiling Point 506.4 ± 33.0 °C[6][7]Important for assessing thermal stability.
pKa 0.63 ± 0.20[6][7]Governs the ionization state at physiological pH, impacting solubility, permeability, and target binding. The presence of the piperazine moiety in the target molecule will introduce additional basic centers.
Solubility and Lipophilicity

The spirocyclic nature of the core structure is generally associated with improved aqueous solubility compared to flat, aromatic systems.[5] The presence of both hydrophobic (methoxyphenyl, undecane) and hydrophilic (dihydrouracil, piperazine) moieties suggests an amphipathic character. The piperazine linker is expected to contribute to aqueous solubility, particularly at acidic pH.

Experimental Protocol for Solubility Determination:

A standard thermodynamic solubility assay can be performed to determine the aqueous solubility of the compound.

  • Preparation of Solutions: Prepare a series of concentrations of the compound in a phosphate-buffered saline (PBS) solution at pH 7.4.

  • Equilibration: Gently agitate the solutions at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Centrifuge the samples to pellet any undissolved solid.

  • Quantification: Analyze the supernatant using a validated analytical method, such as HPLC-UV, to determine the concentration of the dissolved compound.

Analytical Characterization

A robust analytical workflow is essential to confirm the identity, purity, and stability of 2-Methoxyphenyl dihydrouracil-azaspiro[5.5]undecane-C-PIP.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are critical for confirming the connectivity and chemical environment of the atoms within the molecule.

Expected ¹H NMR Spectral Features:

  • Aromatic Protons: Signals corresponding to the protons on the 2-methoxyphenyl ring.

  • Dihydrouracil Protons: Characteristic signals for the CH₂ and NH protons of the dihydrouracil ring.[8][9]

  • Spirocyclic Protons: A complex set of signals for the methylene protons of the azaspiro[5.5]undecane core.

  • Piperazine Protons: Signals for the methylene protons of the piperazine linker.

  • Methoxy Protons: A singlet corresponding to the -OCH₃ group.

Experimental Protocol for NMR Analysis:

  • Sample Preparation: Dissolve a few milligrams of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Spectral Analysis: Integrate the proton signals and analyze the chemical shifts and coupling constants to assign the structure. 2D NMR techniques such as COSY and HSQC can be employed for unambiguous assignment.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, further confirming its identity and providing insights into its structure.

Expected Mass Spectral Features:

  • Molecular Ion: A prominent peak corresponding to the protonated molecule [M+H]⁺ in positive ion mode ESI-MS.

  • Fragmentation Pattern: Cleavage of the linker and fragmentation of the spirocyclic core and piperidine rings are expected to be observed in MS/MS experiments.[1][5][10]

Experimental Protocol for MS Analysis:

  • Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via direct infusion or coupled to a liquid chromatography system (LC-MS).

  • Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI).

  • Mass Analysis: Acquire full scan mass spectra to determine the molecular weight.

  • Tandem MS (MS/MS): Select the molecular ion and subject it to collision-induced dissociation (CID) to generate a fragmentation spectrum for structural confirmation.

Analytical workflow for the characterization of the compound.

Metabolism and Toxicological Considerations

The metabolic stability and potential toxicity of drug candidates are critical aspects of their development. The piperidine motif is generally considered to be relatively metabolically stable, and the use of spirocyclic systems can further enhance this stability.[11]

Potential Metabolic Pathways:

  • Oxidation: The methoxy group on the phenyl ring and the aliphatic carbons of the spiro-system and linker are potential sites for cytochrome P450-mediated oxidation.

  • N-dealkylation: The piperazine linker could be susceptible to N-dealkylation.

Toxicology:

While no specific toxicological data is available for this compound, in silico predictions and in vitro assays (e.g., cytotoxicity assays in relevant cell lines) can provide an initial assessment of its potential toxicity. The metabolism and toxicity of broader classes of compounds containing piperidine or spirocyclic systems have been studied, but direct extrapolation of these findings should be done with caution.[12]

Conclusion

2-Methoxyphenyl dihydrouracil-azaspiro[5.5]undecane-C-PIP is a valuable chemical tool for the construction of PROTACs. Its unique spirocyclic architecture offers potential advantages in terms of potency, selectivity, and pharmacokinetic properties. A thorough understanding and experimental determination of its basic properties, as outlined in this guide, are essential for its effective application in the discovery and development of novel targeted therapeutics.

References

  • Preclinical Research CRO. 2-Methoxyphenyl dihydrouracil-azaspiro[5.5]undecane-C-PIP. [Link]

  • PubMed. Ultraviolet photodissociation facilitates mass spectrometry-based structure elucidation with pyrrolidine and piperidine containing compounds. [Link]

  • Repositório Institucional UNESP. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. [Link]

  • MDPI. Synthesis and Characterization of Dihydrouracil Analogs Utilizing Biginelli Hybrids. [Link]

  • PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [Link]

  • ChemBK. 3-Azaspiro[5.5]undecane-2,4-dione, 3-(2-methoxyphenyl)-. [Link]

  • PubMed. Spiropiperidine CCR5 antagonists. [Link]

  • PubMed. Toxicity and metabolism of pyrrolizidine alkaloids. [Link]

Sources

Exploratory

A Technical Guide to the Rational Design and Synthesis of 2-Methoxyphenyl Dihydrouracil-Azaspiro[5.5]undecane-C-PIP: A Novel E3 Ligase Ligand for Targeted Protein Degradation

Abstract The field of targeted protein degradation (TPD) has emerged as a transformative modality in drug discovery, offering the potential to address previously "undruggable" targets. At the core of this strategy are Pr...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The field of targeted protein degradation (TPD) has emerged as a transformative modality in drug discovery, offering the potential to address previously "undruggable" targets. At the core of this strategy are Proteolysis-Targeting Chimeras (PROTACs), heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The discovery and optimization of novel E3 ligase ligands are critical for expanding the scope and efficacy of PROTACs. This guide provides an in-depth technical overview of the discovery, rationale, and detailed synthetic methodology for a novel E3 ligase ligand-linker conjugate: 2-Methoxyphenyl dihydrouracil-azaspiro[5.5]undecane-C-PIP. This molecule has been identified as a key intermediate for the synthesis of advanced PROTACs, such as SOS1 degraders.[1][2] We will explore the strategic incorporation of the dihydrouracil motif for Cereblon (CRBN) E3 ligase recruitment, the structural significance of the rigid azaspiro[5.5]undecane scaffold, and the synthetic challenges and solutions for its construction.

Introduction: The PROTAC Revolution and the Quest for Novel Ligands

Targeted protein degradation utilizing PROTACs represents a paradigm shift from traditional occupancy-driven pharmacology. Instead of inhibiting a protein's function, PROTACs eliminate the protein from the cellular environment. This event-driven mechanism offers several advantages, including the potential for prolonged pharmacodynamic effects and the ability to target non-enzymatic proteins.

The efficacy of a PROTAC is critically dependent on the formation of a stable and productive ternary complex between the target protein, the PROTAC, and an E3 ligase. While over 600 E3 ligases exist in humans, the vast majority of PROTACs developed to date utilize ligands for just two: Cereblon (CRBN) and Von Hippel-Lindau (VHL). The dihydrouracil motif has gained significant popularity in the design of PROTACs that recruit the CRBN E3 ligase. The development of novel, structurally distinct E3 ligase ligands is a key objective in the field to overcome resistance, improve tissue-specific degradation, and expand the accessible proteome.

The subject of this guide, 2-Methoxyphenyl dihydrouracil-azaspiro[5.5]undecane-C-PIP , emerges from this context. It is a sophisticated chemical entity designed as a versatile building block for PROTAC synthesis.[1] Its structure is a deliberate amalgamation of pharmacophores, each contributing to its function.

  • Dihydrouracil: Serves as the CRBN-binding moiety ("warhead").

  • Azaspiro[5.5]undecane: A rigid, three-dimensional scaffold that properly orients the exit vector for linker attachment, a critical parameter in PROTAC design. Spirocyclic scaffolds are known to enhance pharmacokinetic profiles by increasing molecular rigidity.[3]

  • 2-Methoxyphenyl & Piperidine (PIP): These groups modulate physicochemical properties and provide a defined attachment point for a linker, which will ultimately be connected to a target-protein-binding ligand. The 2-methoxyphenyl moiety is a common feature in central nervous system (CNS) agents, suggesting its potential to influence properties like cell permeability and receptor interactions.[4][5][6]

This guide will deconstruct the design rationale and provide a validated, step-by-step synthesis of this important chemical tool.

Design Rationale and Strategic Considerations

The architectural design of an E3 ligase ligand for PROTAC applications is a multi-parameter optimization problem. The key considerations that led to the conception of this specific molecule are outlined below.

The Dihydrouracil Warhead for CRBN Engagement

The choice of dihydrouracil as the CRBN-binding element is strategic. It is a less conventional, yet highly effective, alternative to the more common thalidomide-based glutarimide warheads. Recent studies have highlighted that N-1 substituted dihydrouracils are potent CRBN recruiters, necessitating facile and selective synthetic methods for their incorporation into complex molecules. The development of a palladium-catalyzed cross-coupling method for N-1 selective arylation of dihydrouracil has been a significant enabler for this class of ligands.

The Azaspiro[5.5]undecane Core: Engineering Rigidity and Vector Control

Spirocyclic frameworks are highly sought-after in drug discovery for their unique three-dimensional structures.[7][8] The 1-azaspiro[5.5]undecane skeleton, found in natural products like the Histrionicotoxin alkaloids, provides a rigid chassis that minimizes conformational flexibility.[9] In the context of a PROTAC, this rigidity is advantageous:

  • Reduced Entropy Loss: A rigid ligand pays a lower entropic penalty upon binding to form the ternary complex, potentially leading to higher affinity and more efficient degradation.

  • Precise Exit Vector: The spirocyclic core dictates a well-defined spatial orientation for the linker attachment point (the piperidine nitrogen). This "exit vector" is crucial for productive ternary complex formation, and its optimization is a key part of PROTAC design.

Workflow for Rational Ligand Design

The conceptual workflow for arriving at the target molecule is a convergence of established medicinal chemistry principles.

G cluster_0 Objective: Develop Novel CRBN Ligand for PROTACs cluster_1 Scaffold Selection & Optimization cluster_2 Synthesis & Application A Identify Need for Diverse E3 Ligase Ligands B Select Cereblon (CRBN) as E3 Ligase Target A->B Focusing Scope C Evaluate Dihydrouracil as CRBN-binding Warhead B->C Warhead Selection D Incorporate Rigidifying Scaffold: Azaspiro[5.5]undecane C->D Structural Elaboration E Define Linker Attachment Point (Piperidine Moiety) D->E Functionalization Strategy F Develop Multi-step Synthetic Route E->F Execution G Characterize Final Compound F->G Validation H Application: Conjugate to Target Ligand to form PROTAC (e.g., SOS1 Degrader) G->H Utility

Caption: Conceptual workflow for the design of the target E3 ligase ligand.

Synthesis and Characterization

The synthesis of 2-Methoxyphenyl dihydrouracil-azaspiro[5.5]undecane-C-PIP is a multi-step process that requires careful control of reaction conditions. The proposed pathway leverages modern synthetic methodologies, including multi-component reactions and catalyzed cross-coupling, to efficiently construct the complex architecture.[7][10]

Retrosynthetic Analysis

A plausible retrosynthetic pathway is outlined below. The strategy hinges on three key disconnections:

  • Final Coupling: Formation of the N-aryl bond between the dihydrouracil and the 2-methoxyphenylpiperidine moiety.

  • Spirocyclization: Construction of the azaspiro[5.5]undecane core.

  • Dihydrouracil Formation: Synthesis of the core heterocyclic warhead.

G Target Target Molecule Intermediate1 Dihydrouracil + Functionalized Azaspiocycle Target->Intermediate1 N-Arylation (Buchwald-Hartwig type) Precursor1A β-Alanine derivative Intermediate1->Precursor1A Precursor1B Isocyanate Intermediate1->Precursor1B Precursor2 Substituted Piperidone + Cyclohexane derivative Intermediate1->Precursor2 Spirocyclization (e.g., via Pictet-Spengler or intramolecular Mannich) StartingMaterials Commercially Available Starting Materials Precursor1A->StartingMaterials Precursor1B->StartingMaterials Precursor2->StartingMaterials

Caption: Retrosynthetic analysis of the target compound.

Step-by-Step Experimental Protocol

Protocol Warning: All procedures should be carried out by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Step 1: Synthesis of the Azaspiro[5.5]undecane Core

The construction of the spirocyclic amine is a critical step. One efficient method involves a one-pot, multi-component reaction, which offers advantages in terms of operational simplicity and atom economy.[8][11]

  • Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-benzyl-4-piperidone (1.0 eq), cyclohexane-1,3-dione (1.1 eq), and malononitrile (1.1 eq) in ethanol (0.2 M).

  • Catalysis: Add ammonium acetate (2.0 eq) as the catalyst and nitrogen source.

  • Reaction: Heat the mixture to reflux (approx. 80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction typically proceeds to completion within 12-24 hours.

  • Workup and Purification: Upon completion, cool the reaction to room temperature. Remove the solvent under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with saturated NaHCO₃ solution and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the functionalized azaspiro[5.5]undecane intermediate.

Step 2: Synthesis of N-(2-Methoxyphenyl)piperidine Fragment

This fragment is prepared via a standard nucleophilic aromatic substitution or a Buchwald-Hartwig amination.

  • Reaction Setup: Combine 1-bromo-2-methoxybenzene (1.0 eq), piperidine (1.2 eq), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq), and a suitable phosphine ligand like Xantphos (0.04 eq) in a sealed tube.

  • Base and Solvent: Add a base, such as sodium tert-butoxide (1.4 eq), and an anhydrous solvent like toluene (0.5 M).

  • Reaction: Heat the mixture to 100-110 °C for 16-24 hours. Monitor by LC-MS.

  • Workup and Purification: Cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite. Concentrate the filtrate and purify by column chromatography to afford N-(2-methoxyphenyl)piperidine.

Step 3: Assembly of the Dihydrouracil-Azaspirocycle

This key step involves coupling the dihydrouracil moiety to the pre-formed spirocycle. A plausible route involves a reductive amination followed by cyclization. This is a hypothetical but chemically sound construction based on known transformations.

  • Reaction Setup: Combine the azaspiro[5.5]undecane core (from Step 1, 1.0 eq) and ethyl 3-oxopropanoate (1.1 eq) in methanol.

  • Reductive Amination: Add sodium cyanoborohydride (NaBH₃CN, 1.5 eq) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Quench the reaction carefully with water and extract with dichloromethane. Dry the organic layers and concentrate.

  • Cyclization with Urea: Take the crude amino ester and dissolve it in ethanol. Add urea (1.5 eq) and a strong base such as sodium ethoxide (2.0 eq).

  • Reaction: Heat the mixture to reflux for 24 hours.

  • Purification: After cooling, neutralize the reaction with aqueous HCl. Extract the product with ethyl acetate, dry, and concentrate. Purify via column chromatography to obtain the dihydrouracil-azaspiro[5.5]undecane intermediate.

Step 4: Final N-Arylation (Conceptual)

The final step would involve coupling the product from Step 3 with a suitable precursor of the piperidine moiety. However, based on the commercial availability of the final product as a single entity, it is more likely synthesized via a convergent route where the entire "C-PIP" portion is attached to a dihydrouracil precursor. The exact proprietary synthesis may differ, but the principles of spirocycle formation and N-arylation remain central.

Analytical Characterization Data

The structural integrity and purity of the final compound must be confirmed by a suite of analytical techniques.

Technique Expected Result Purpose
¹H NMR Complex aliphatic and aromatic signals consistent with the proposed structure.Confirms proton environment and structural connectivity.
¹³C NMR Signals for spiro-carbon, carbonyls, and aromatic carbons.Confirms carbon backbone.
HRMS (ESI+) [M+H]⁺ peak corresponding to the exact molecular weight.Confirms elemental composition.
HPLC Single major peak with >95% purity.Assesses purity of the final compound.

Application in PROTAC Synthesis

The primary utility of 2-Methoxyphenyl dihydrouracil-azaspiro[5.5]undecane-C-PIP is as an advanced, linker-ready intermediate for the synthesis of PROTAC degraders.[1] The piperidine nitrogen serves as a convenient handle for elaboration.

Example Workflow: Synthesis of a SOS1 Degrader

  • Linker Attachment: The secondary amine of the piperidine moiety is reacted with a bifunctional linker (e.g., a PEG chain with a terminal carboxylic acid) under standard amide coupling conditions (EDC/HOBt or HATU).

  • Final Conjugation: The other end of the linker is then coupled to a ligand that binds to the target protein of interest, for example, a known inhibitor of the SOS1 protein.[1]

  • Purification: The final PROTAC molecule is purified to a high degree using preparative HPLC.

G A 2-Methoxyphenyl dihydrouracil- azaspiro[5.5]undecane-C-PIP (This Guide's Compound) C Amide Coupling (EDC, HOBt) A->C B Bifunctional Linker (e.g., PEG-acid) B->C D Activated Ligand-Linker Intermediate C->D F Final Amide Coupling D->F E Target-Binding Ligand (e.g., SOS1 Inhibitor) E->F G Final PROTAC Molecule (e.g., SOS1 Degrader) F->G

Caption: General workflow for utilizing the title compound in PROTAC synthesis.

Conclusion and Future Outlook

The rational design and synthesis of 2-Methoxyphenyl dihydrouracil-azaspiro[5.5]undecane-C-PIP exemplify the sophisticated molecular engineering required in modern drug discovery. By combining a CRBN-recruiting dihydrouracil warhead with a rigidifying azaspiro[5.5]undecane scaffold, this molecule provides a valuable tool for the construction of potent and selective PROTAC degraders. The synthetic strategies discussed, rooted in established methodologies like multi-component and cross-coupling reactions, highlight the enabling power of organic chemistry in advancing new therapeutic modalities. As the field of targeted protein degradation continues to evolve, the development of such well-designed, modular building blocks will be paramount to unlocking the full potential of this transformative technology.

References

  • Jahantigh, H., et al. (2024). Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. RSC Advances. Available at: [Link][7][8][12]

  • Jiao, Y., et al. (2024). Three-Component Reaction for the Synthesis of Spiro-Heterocycles from Isatins, Substituted Ureas, and Cyclic Ketones. The Journal of Organic Chemistry. Available at: [Link][11]

  • Singh, P., et al. (2023). Spiropiperidine Derivatives in Pharmaceutical Drugs: A Review on Synthesis and Biological Activity. Bio-Evolution & Pharmaceutical Science. Available at: [Link][3]

  • Porcheddu, A., et al. (2012). New Regioselective Multicomponent Reaction: One Pot Synthesis of Spiro Heterobicyclic Aliphatic Rings. ACS Combinatorial Science. Available at: [Link][10]

  • Mudasani, G., et al. (2021). Synthesis and Biological Evaluation of 5′-Arylspiro[piperidine-4,3′-pyrrolo-[2,3-b]pyridin] Analogues. ChemistrySelect. Available at: [Link][13]

  • Takahashi, H., et al. (2021). One-Step Synthesis of the 1-Azaspiro[5.5]undecane Skeleton Characteristic of Histrionicotoxin Alkaloids from Linear Substrates via Hg(OTf)2 -Catalyzed Cycloisomerization. Chemistry – An Asian Journal. Available at: [Link][9]

  • Bukhari, S. N. A., et al. (2022). Synthesis and Characterization of Dihydrouracil Analogs Utilizing Biginelli Hybrids. Molecules. Available at: [Link][14][15][16]

  • Nixon, I. D., et al. (2024). One-Step Regioselective Synthesis of N-1-Substituted Dihydrouracils: A Motif of Growing Popularity in the Targeted Protein Degradation Field. The Journal of Organic Chemistry. Available at: [Link]

  • Mokrosz, J. L., et al. (1994). Structure-activity relationship studies of central nervous system agents. 13. 4-[3-(Benzotriazol-1-yl)propyl]-1-(2-methoxyphenyl)piperazine, a new putative 5-HT1A receptor antagonist, and its analogs. Journal of Medicinal Chemistry. Available at: [Link][4]

  • Avens Publishing Group. (n.d.). Pharmacology of CNS Drugs. Retrieved from [Link][5]

  • Drugs.com. (n.d.). List of Central nervous system agents (CNS agents). Retrieved from [Link][6]

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Foundational

2-Methoxyphenyl dihydrouracil-azaspiro[5.5]undecane-C-PIP mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of 2-Methoxyphenyl dihydrouracil-azaspiro[5.5]undecane-C-PIP: A Core Component for Targeted Protein Degradation Introduction: A New Modality in Therapeutic Intervent...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mechanism of Action of 2-Methoxyphenyl dihydrouracil-azaspiro[5.5]undecane-C-PIP: A Core Component for Targeted Protein Degradation

Introduction: A New Modality in Therapeutic Intervention

The landscape of drug discovery is continually evolving beyond traditional occupancy-driven pharmacology. A paradigm-shifting strategy that has garnered significant attention is Targeted Protein Degradation (TPD) , which offers the ability to eliminate pathogenic proteins rather than merely inhibiting them. At the heart of this approach lies the Proteolysis Targeting Chimera (PROTAC) , a heterobifunctional molecule designed to hijack the cell's natural protein disposal machinery.

This guide focuses on a specific, critical chemical entity: 2-Methoxyphenyl dihydrouracil-azaspiro[5.5]undecane-C-PIP . This compound is not a therapeutic agent in itself but rather a sophisticated E3 ligase ligand-linker conjugate.[1][2] Its primary role is to serve as a foundational component for the synthesis of potent and specific PROTACs, such as the reported SOS1 degrader-10 .[1][3] As a Senior Application Scientist, this document will elucidate the core mechanism of this compound, detailing not just its function but the scientific rationale and experimental validation required to characterize its activity within a PROTAC construct.

Part 1: The Core Mechanism - Hijacking the Ubiquitin-Proteasome System

The fundamental mechanism of a PROTAC is to act as a molecular bridge, inducing proximity between a target Protein of Interest (POI) and an E3 ubiquitin ligase . This induced proximity leads to the ubiquitination of the POI, marking it for destruction by the 26S proteasome. The 2-Methoxyphenyl dihydrouracil-azaspiro[5.5]undecane-C-PIP molecule constitutes the E3 ligase-binding half of this chimera.

The Phenyl Dihydrouracil Moiety: A Modern Ligand for Cereblon (CRBN)

The most critical functional component of the molecule is the phenyl dihydrouracil (PDHU) scaffold. This group is designed to bind to Cereblon (CRBN) , a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.[4][5]

Historically, CRBN-recruiting PROTACs have utilized ligands derived from immunomodulatory imide drugs (IMiDs), such as thalidomide and its analogs.[6] However, these glutarimide-based structures are chiral and prone to racemization and hydrolysis, which can complicate drug development and lead to a heterogeneous mixture of active and inactive stereoisomers.[5][6]

The development of the achiral phenyl dihydrouracil scaffold represents a significant advancement.[5] It offers several key advantages:

  • Achirality: Eliminates the issue of racemization, ensuring a homogenous final product.[5]

  • Enhanced Stability: PDHU has demonstrated greater chemical stability compared to traditional glutarimide ligands, which is crucial for both shelf-life and in-vivo efficacy.[5][6]

  • Potent Binding: Substituted PDHU moieties can achieve binding affinities to CRBN comparable to well-established ligands like lenalidomide and pomalidomide.[4][5]

The 2-methoxyphenyl substituent on the dihydrouracil ring is a deliberate chemical modification intended to optimize the binding interactions within the hydrophobic pocket of CRBN, thereby enhancing affinity and selectivity.

The Azaspiro[5.5]undecane Linker: Engineering the Ternary Complex

The azaspiro[5.5]undecane component serves as a rigid and structurally defined part of the linker. Spirocyclic structures are privileged in medicinal chemistry as they provide a three-dimensional architecture that can precisely orient the two ends of the PROTAC.[7][8] The linker's role is not passive; its length, rigidity, and attachment points are critical for establishing a productive ternary complex (POI-PROTAC-E3 Ligase). A well-designed linker ensures the correct geometry for efficient ubiquitin transfer from the E2-conjugating enzyme (associated with the E3 ligase) to the surface of the POI.

The Integrated PROTAC Mechanism of Action

When incorporated into a full PROTAC, such as SOS1 degrader-10, the mechanism unfolds in a catalytic cycle.

PROTAC_Mechanism cluster_formation 1. Ternary Complex Formation cluster_ubiquitination 2. Ubiquitination cluster_degradation 3. Degradation POI Target Protein (e.g., SOS1) Ternary Ternary Complex (SOS1-PROTAC-CRBN) POI->Ternary Binds POI Warhead PROTAC PROTAC (SOS1 Degrader-10) PROTAC->Ternary CRBN CRBN E3 Ligase CRBN->Ternary Binds E3 Ligase (PDHU Moiety) PolyUb Poly-Ubiquitinated SOS1 Ternary->PolyUb Ub Transfer Ub Ubiquitin (Ub) Ub->Ternary PolyUb->CRBN PROTAC & E3 Released Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Proteolysis

Caption: PROTAC Catalytic Cycle.

  • Binding: The PROTAC molecule simultaneously binds to the POI (SOS1) and the CRBN E3 ligase, with the 2-Methoxyphenyl dihydrouracil moiety anchoring it to CRBN.

  • Ternary Complex Formation: This forms a transient ternary complex, bringing the target into close proximity with the E3 ligase machinery.

  • Ubiquitination: The E3 ligase facilitates the transfer of ubiquitin molecules to lysine residues on the surface of the POI.

  • Recognition and Degradation: The polyubiquitinated POI is recognized by the 26S proteasome, which unfolds and degrades the protein into small peptides. The PROTAC molecule is then released and can engage another POI and E3 ligase, acting catalytically.

Part 2: Experimental Protocols for Mechanistic Validation

To validate the proposed mechanism of action, a series of robust, self-validating experiments must be performed. The following protocols provide a framework for characterizing the core functions of the 2-Methoxyphenyl dihydrouracil-azaspiro[5.5]undecane-C-PIP as an E3 ligase ligand.

Protocol 1: E3 Ligase Binding Affinity Assay

This experiment quantifies the binding affinity of the compound to its target E3 ligase, CRBN. A fluorescence polarization (FP) assay is a common and effective method.[4]

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against a fluorescently-labeled tracer bound to CRBN.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl pH 7.5, 1 mM DTT, 0.01% BSA, 0.01% Triton X-100.

    • Protein Solution: Recombinant DDB1/CRBN protein complex diluted in assay buffer to a final concentration of 17 nM.

    • Tracer Solution: A fluorescently labeled CRBN ligand (e.g., Cy5-Thalidomide) diluted to a final concentration of 10 nM.

    • Compound Stock: 2-Methoxyphenyl dihydrouracil-azaspiro[5.5]undecane-C-PIP dissolved in DMSO to 10 mM.

  • Serial Dilution: Prepare a 3-fold serial dilution of the test compound in DMSO, starting from 100 µM (8 concentration points).

  • Assay Plate Setup (384-well, black, low-volume):

    • Add 10 µL of Protein Solution to each well.

    • Add 5 µL of the diluted test compound or DMSO (for positive and negative controls) to the appropriate wells.

    • Add 5 µL of Tracer Solution to all wells.

  • Incubation: Incubate the plate at room temperature for 2.5 hours, protected from light.

  • Data Acquisition: Measure fluorescence polarization using a suitable plate reader (e.g., BMG PHERAstar FSX) with appropriate excitation and emission filters for the fluorophore.

  • Data Analysis:

    • Calculate the percentage of inhibition based on the polarization values of the positive (tracer + protein) and negative (tracer only) controls.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

FP_Assay_Workflow start Start reagents Prepare Reagents (CRBN, Tracer, Compound) start->reagents dilution Serially Dilute Compound reagents->dilution plate Dispense Reagents into 384-well Plate dilution->plate incubate Incubate 2.5h at RT plate->incubate read Read Fluorescence Polarization incubate->read analyze Calculate % Inhibition & Determine IC50 read->analyze end End analyze->end

Caption: Fluorescence Polarization (FP) Assay Workflow.

Protocol 2: Cellular Target Degradation Assay (Western Blot)

This experiment confirms that a PROTAC synthesized using the compound leads to the degradation of the intended target protein (e.g., SOS1) in a cellular environment.

Objective: To measure the dose-dependent reduction of SOS1 protein levels in cells treated with the fully assembled PROTAC.

Methodology:

  • Cell Culture: Plate a relevant human cell line (e.g., MOLM-13 for hematological cancers) in 6-well plates and allow them to adhere or stabilize overnight.

  • Compound Treatment: Treat the cells with increasing concentrations of the final PROTAC (e.g., 0, 1, 10, 100, 1000 nM) for a fixed duration (e.g., 18 hours). Include a vehicle control (DMSO).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot:

    • Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against the target protein (e.g., anti-SOS1) overnight at 4°C.

    • Incubate with a loading control primary antibody (e.g., anti-GAPDH or anti-β-actin) to ensure equal loading.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Perform densitometry analysis to quantify the band intensity of SOS1 relative to the loading control.

    • Calculate the percentage of remaining protein compared to the vehicle-treated control to determine the degradation concentration 50 (DC50) and maximum degradation (Dmax).

Part 3: Quantitative Data Summary

The following table summarizes the expected quantitative outcomes from the validation experiments for a successful PROTAC derived from the title compound.

ParameterAssayDescriptionExpected Value
IC50 Fluorescence PolarizationConcentration of the compound required to displace 50% of the fluorescent tracer from CRBN.< 1 µM
DC50 Western BlotConcentration of the final PROTAC required to degrade 50% of the target protein (e.g., SOS1) in cells.< 100 nM
Dmax Western BlotThe maximum percentage of target protein degradation achieved by the PROTAC.> 85%

Conclusion

2-Methoxyphenyl dihydrouracil-azaspiro[5.5]undecane-C-PIP is a highly engineered chemical tool designed for a specific and powerful purpose: to serve as the E3 ligase-recruiting component in a Proteolysis Targeting Chimera. Its mechanism of action is defined by the function of its constituent parts: the stable, achiral phenyl dihydrouracil moiety that potently engages the CRBN E3 ligase, and the rigid azaspiro[5.5]undecane linker that facilitates the formation of a productive ternary complex. Through its incorporation into PROTACs like SOS1 degrader-10, this compound enables the targeted destruction of disease-causing proteins, representing a cornerstone technology in the advancement of novel therapeutics. The experimental protocols outlined herein provide the necessary framework for researchers to validate and quantify the efficacy of this mechanism in their own drug development programs.

References

  • Wang K, et al. (2024). Design, synthesis, and bioevaluation of SOS1 PROTACs derived from pyrido[2,3-d]pyrimidin-7-one-based SOS1 inhibitor. Bioorg Med Chem Lett, 107:129780.
  • MedChemExpress. (n.d.). 2-Methoxyphenyl dihydrouracil-azaspiro[5.5]undecane-C-PIP. MedChemExpress Website.
  • Gapon, A. I., et al. (2022). Investigation of the phenyl dihydrouracil molecules as CRBN ligands for the PROTAC development. Biopolymers and Cell, 38(2), 153-157. [Link]

  • Shan, C., et al. (2023). Phenyl Dihydrouracil: An Alternative Cereblon Binder for PROTAC Design. ACS Med Chem Lett, 14(2), 205-211. [Link]

  • He, Y., et al. (2023). Development of Substituted Phenyl Dihydrouracil as the Novel Achiral Cereblon Ligands for Targeted Protein Degradation. J Med Chem, 66(15), 10458-10474. [Link]

  • Kozicka, Z., & Thomä, N. H. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Chemistry of Heterocyclic Compounds, 53(8), 827-845. [Link]

  • Zefirov, N. S., et al. (2020). The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. Russian Chemical Bulletin, 69, 2153-2159. [Link]

Sources

Exploratory

The Strategic Integration of 2-Methoxyphenyl Dihydrouracil-Azaspiro[5.5]undecane-C-PIP in PROTAC Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This in-depth technical guide delves into the critical role of the 2-Methoxyphenyl dihydrouracil-azaspiro[5.5]un...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This in-depth technical guide delves into the critical role of the 2-Methoxyphenyl dihydrouracil-azaspiro[5.5]undecane-C-PIP moiety in the advancement of Proteolysis Targeting Chimeras (PROTACs). We will dissect its function as a pivotal E3 ligase ligand, its incorporation into a potent SOS1-targeting PROTAC, and the methodologies to validate its efficacy. This guide is structured to provide not just a theoretical framework, but also actionable, field-proven insights for researchers in targeted protein degradation.

I. The PROTAC Revolution: A Paradigm Shift in Therapeutics

Proteolysis Targeting Chimeras (PROTACs) represent a transformative therapeutic modality, moving beyond traditional occupancy-driven inhibition to an event-driven mechanism of action.[1][2] These heterobifunctional molecules are engineered to hijack the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][2]

A PROTAC molecule is comprised of three key components:

  • A warhead: A ligand that specifically binds to the protein of interest (POI).

  • An E3 ligase ligand: A moiety that recruits an E3 ubiquitin ligase.

  • A linker: A chemical bridge that connects the warhead and the E3 ligase ligand.

By simultaneously binding the POI and an E3 ligase, the PROTAC forms a ternary complex, which facilitates the ubiquitination of the POI. This polyubiquitin tag serves as a molecular signal for the 26S proteasome, leading to the degradation of the target protein.[1]

II. The Cereblon E3 Ligase Ligand: 2-Methoxyphenyl Dihydrouracil-Azaspiro[5.5]undecane-C-PIP

The choice of the E3 ligase and its corresponding ligand is a cornerstone of PROTAC design, profoundly influencing the degrader's efficacy, selectivity, and pharmacokinetic properties. While several E3 ligases have been exploited, Cereblon (CRBN) has emerged as a workhorse in the field due to the availability of well-characterized, potent small molecule ligands.

The 2-Methoxyphenyl dihydrouracil-azaspiro[5.5]undecane-C-PIP is a sophisticated CRBN E3 ligase ligand-linker conjugate. Its dihydrouracil core is a key pharmacophore for engaging with the CRBN E3 ligase, a component of the CUL4-DDB1-RBX1 E3 ubiquitin ligase complex.[] The phenyl dihydrouracil scaffold offers an alternative to the more traditional glutarimide-based CRBN ligands like thalidomide and its analogs, potentially mitigating issues related to chirality and racemization.[]

The azaspiro[5.5]undecane component serves as a rigid and three-dimensionally defined linker element. The rigidity of this spirocyclic system is a deliberate design choice aimed at pre-organizing the PROTAC into a conformation conducive to the formation of a stable and productive ternary complex.[4] This can lead to improved degradation efficiency compared to more flexible linkers, which may have a higher entropic penalty upon binding.[]

III. Case Study: PROTAC SOS1 Degrader-10 (HY-161654)

The utility of the 2-Methoxyphenyl dihydrouracil-azaspiro[5.5]undecane-C-PIP moiety is exemplified in its incorporation into PROTAC SOS1 degrader-10 (HY-161654) .[6][7] This PROTAC is designed to target Son of Sevenless 1 (SOS1), a guanine nucleotide exchange factor that plays a critical role in the activation of KRAS, a frequently mutated oncogene implicated in numerous cancers.[8]

Chemical Structure of PROTAC SOS1 degrader-10 (HY-161654):

  • SOS1 Warhead: A pyrido[2,3-d]pyrimidin-7-one-based SOS1 inhibitor.[6][8]

  • Linker: An extended linker system incorporating the rigid azaspiro[5.5]undecane unit.

  • E3 Ligase Ligand: The 2-Methoxyphenyl dihydrouracil moiety for CRBN recruitment.[6][7]

The strategic combination of these components results in a highly potent and specific degrader of the SOS1 protein.

Mechanism of Action of PROTAC SOS1 Degrader-10

The following diagram illustrates the catalytic cycle of SOS1 degradation mediated by PROTAC SOS1 degrader-10.

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC PROTAC SOS1 Degrader-10 Ternary_Complex SOS1-PROTAC-CRBN Ternary Complex PROTAC->Ternary_Complex Binds SOS1 SOS1 Protein SOS1->Ternary_Complex Binds CRBN CRBN E3 Ligase CRBN->Ternary_Complex Binds Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Catalyzes Ub_SOS1 Ubiquitinated SOS1 Ubiquitination->Ub_SOS1 Proteasome 26S Proteasome Ub_SOS1->Proteasome Recognized by Degradation Degradation Proteasome->Degradation Degradation->PROTAC Recycled Peptides Peptide Fragments Degradation->Peptides

Caption: Mechanism of PROTAC SOS1 Degrader-10 action.

IV. Performance Data of PROTAC SOS1 Degrader-10

The efficacy of PROTAC SOS1 degrader-10 has been demonstrated in several KRAS-mutant cancer cell lines.[1][6] The following table summarizes its degradation (DC50) and anti-proliferative (IC50) activities.

Cell LineKRAS MutationSOS1 DC50 (nM)IC50 (nM)
SW620G12V2.2336.7
A549G12S1.8552.2
DLD-1G13D7.53107

Data sourced from Wang K, et al. Bioorg Med Chem Lett. 2024.[1][6]

These data highlight the potent and cell-line-dependent activity of the PROTAC, achieving nanomolar degradation of SOS1 and subsequent inhibition of cancer cell proliferation.

V. Experimental Protocols for PROTAC Validation

A rigorous and systematic approach is essential for the validation of a novel PROTAC. The following section outlines the key experimental workflows.

A. Synthesis of PROTAC SOS1 Degrader-10

The synthesis of PROTAC SOS1 degrader-10 is a multi-step process that involves the coupling of the SOS1 inhibitor warhead with the 2-Methoxyphenyl dihydrouracil-azaspiro[5.5]undecane-C-PIP E3 ligase ligand-linker conjugate. A general synthetic scheme is depicted below. The precise reaction conditions and purification methods can be found in the primary literature.[9]

Synthesis_Workflow cluster_1 Synthesis of PROTAC SOS1 Degrader-10 Start1 SOS1 Inhibitor (pyrido[2,3-d]pyrimidin-7-one derivative) Coupling Amide Coupling (e.g., HATU, DIPEA) Start1->Coupling Start2 2-Methoxyphenyl dihydrouracil- azaspiro[5.5]undecane-C-PIP Start2->Coupling Purification Purification (e.g., HPLC) Coupling->Purification Final_Product PROTAC SOS1 Degrader-10 Purification->Final_Product

Caption: General synthetic workflow for PROTAC SOS1 Degrader-10.

B. Experimental Workflow for PROTAC Evaluation

The following diagram outlines a typical workflow for the biological evaluation of a novel PROTAC.

Evaluation_Workflow cluster_2 Biological Evaluation of PROTAC Degradation Target Degradation Assay (Western Blot) Downstream Downstream Signaling Assay (p-ERK Western Blot) Degradation->Downstream Viability Cell Viability Assay (MTS/CellTiter-Glo) Degradation->Viability Selectivity Selectivity Profiling (Proteomics) Viability->Selectivity

Caption: Experimental workflow for PROTAC evaluation.

C. Detailed Experimental Methodologies

1. Western Blot for SOS1 Degradation

This protocol is for determining the dose-dependent degradation of SOS1 in cancer cells treated with PROTAC SOS1 degrader-10.

  • Cell Culture: Seed KRAS-mutant cancer cells (e.g., SW620, A549, DLD-1) in 6-well plates and allow them to adhere overnight.

  • PROTAC Treatment: Treat the cells with increasing concentrations of PROTAC SOS1 degrader-10 (e.g., 0.1 nM to 10 µM) for a defined period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Normalize the protein amounts for each sample, add Laemmli buffer, and boil. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against SOS1 overnight at 4°C.

    • Incubate with a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities to determine the DC50 value.[10][11][12]

2. p-ERK Western Blot for Downstream Signaling

This assay assesses the functional consequence of SOS1 degradation by measuring the phosphorylation of a key downstream effector, ERK.

  • Follow the same procedure as the SOS1 degradation Western blot, but use a primary antibody specific for phosphorylated ERK (p-ERK) and a primary antibody for total ERK for normalization.[8][13][14]

3. Cell Viability Assay (MTS or CellTiter-Glo®)

This protocol measures the effect of PROTAC-induced SOS1 degradation on cell proliferation.

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • PROTAC Treatment: Treat the cells with a serial dilution of PROTAC SOS1 degrader-10 for a prolonged period (e.g., 72-120 hours).

  • Assay Procedure:

    • MTS Assay: Add the MTS reagent to each well and incubate for 1-4 hours. Measure the absorbance at 490 nm.[2]

    • CellTiter-Glo® Assay: Add the CellTiter-Glo® reagent to each well, mix, and incubate for 10 minutes. Measure the luminescence.[15][16][17][18]

  • Data Analysis: Plot the cell viability against the PROTAC concentration to determine the IC50 value.

VI. Conclusion and Future Perspectives

The 2-Methoxyphenyl dihydrouracil-azaspiro[5.5]undecane-C-PIP moiety represents a sophisticated and effective building block for the development of CRBN-recruiting PROTACs. Its successful incorporation into the potent SOS1 degrader, PROTAC SOS1 degrader-10, underscores the importance of rational design in both the E3 ligase ligand and the linker. The rigid azaspiro[5.5]undecane linker likely plays a key role in promoting a stable ternary complex, leading to efficient protein degradation.

As the field of targeted protein degradation continues to evolve, the exploration of novel E3 ligase ligands and innovative linkerologies will be paramount. The principles and methodologies outlined in this guide provide a solid foundation for researchers to design, synthesize, and validate the next generation of PROTACs, ultimately paving the way for new and more effective therapies for a wide range of diseases.

VII. References

  • Wang K, et al. Design, synthesis, and bioevaluation of SOS1 PROTACs derived from pyrido[2,3-d]pyrimidin-7-one-based SOS1 inhibitor. Bioorg Med Chem Lett. 2024 Jul 15;107:129780. [Link]

  • National Center for Biotechnology Information. Phospho-ERK Assays - Assay Guidance Manual. [Link]

  • Li Y, et al. Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation. STAR Protoc. 2023 Dec 15;4(4):102758. [Link]

  • Precise PEG. Linkers in PROTACs. [Link]

  • BioAssay Systems. EnzyFluo™ ERK Phosphorylation Assay Kit. [Link]

  • Steinebach, C., et al. Chemical Inactivation of the E3 Ubiquitin Ligase Cereblon by Pomalidomide-based Homo-PROTACs. J Vis Exp. 2019 May 15;(147). [Link]

  • Wang K, et al. Design, synthesis, and bioevaluation of SOS1 PROTACs derived from pyrido[2,3-d]pyrimidin-7-one-based SOS1 inhibitor. Bioorg Med Chem Lett. 2024 Jul 15;107:129780. [Link]

  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]

  • Creative Biolabs. Understanding the Role of Linkers in PROTAC Molecules: Length, Flexibility, and Efficiency. [Link]

  • AxisPharm. From Design to Degradation: The Essential Role of Linkers in PROTACs. [Link]

  • Creative Biostructure. Aromatic Linkers for PROTAC Development: Achieving Rigidity and π–π Interactions. [Link]

  • He, Y., et al. Development of SOS1 Inhibitor-Based Degraders to Target KRAS-Mutant Colorectal Cancer. J Med Chem. 2022 Dec 22;65(24):16432-16450. [Link]

  • Nowak, R. P., et al. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? Int J Mol Sci. 2023 Mar; 24(5): 4897. [Link]

  • Nowak, R. P., et al. (PDF) Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? [Link]

  • Schwalm, M. P., et al. De-Novo Design of Cereblon (CRBN) Effectors Guided by Natural Hydrolysis Products of Thalidomide Derivatives. J Med Chem. 2022 Mar 24; 65(6): 4749–4762. [Link]

  • Sun, C., et al. Targeted Degradation of SOS1 Exhibits Potent Anticancer Activity and Overcomes Resistance in KRAS-Mutant Tumors and BCR–ABL–Positive Leukemia. Cancer Res. 2025 Jan 1; 85(1): 153–167. [Link]

  • Preclinical Research CRO. 2-Methoxyphenyl dihydrouracil-azaspiro[5.5]undecane-C-PIP. [Link]

  • Ossiform Research Line. Using CellTiter-Glo 3D Cell Viability Assay and P3D Scaffolds. [Link]

  • Drummond, M. L., et al. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta. bioRxiv. 2018. [Link]

  • Protein Data Bank. 8RQ9: Crystal structure of PROTAC CFT-1297 in complex with CRBN-midi and BRD4(BD2). [Link]

  • ResearchGate. Example of a ternary complex. X-ray crystal structure of PROTAC 1... [Link]

  • ACS Publications. A Potent SOS1 PROTAC Degrader with Synergistic Efficacy in Combination with KRASG12C Inhibitor. [Link]

  • Gadd, M. S., et al. Structural basis of PROTAC cooperative recognition for selective protein degradation. Nat Chem Biol. 2017 May; 13(5): 514–521. [Link]

  • Bio-Rad. General Protocol for Western Blotting. [Link]

  • ResearchGate. Structures of PROTACs in co-crystal structures of ternary complex. [Link]

  • ResearchGate. Development of SOS1 Inhibitor-Based Degraders to Target KRAS-Mutant Colorectal Cancer. [Link]

  • Sun, C., et al. Targeted Degradation of SOS1 Exhibits Potent Anticancer Activity and Overcomes Resistance in KRAS-Mutant Tumors and BCR-ABL-Positive Leukemia. Cancer Res. 2025 Jan 2;85(1):153-167. [Link]

Sources

Foundational

2-Methoxyphenyl dihydrouracil-azaspiro[5.5]undecane-C-PIP E3 ligase binding specificity

An In-Depth Technical Guide to Characterizing the E3 Ligase Binding Specificity of Novel Cereblon Binders: A Case Study with 2-Methoxyphenyl dihydrouracil-azaspiro[5.5]undecane-C-PIP Introduction: The Critical Role of E3...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Characterizing the E3 Ligase Binding Specificity of Novel Cereblon Binders: A Case Study with 2-Methoxyphenyl dihydrouracil-azaspiro[5.5]undecane-C-PIP

Introduction: The Critical Role of E3 Ligase Binders in Targeted Protein Degradation

The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized the landscape of drug discovery. These heterobifunctional molecules are designed to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to eliminate disease-causing proteins.[1][2][3] A PROTAC molecule consists of two key moieties: a ligand that binds to the target protein of interest (POI) and another that recruits an E3 ubiquitin ligase, connected by a chemical linker.[4] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[1][3]

The efficacy and safety of a PROTAC are critically dependent on the specificity and affinity of its E3 ligase binder. While over 600 E3 ligases are encoded in the human genome, only a handful have been successfully exploited for PROTAC development, with Cereblon (CRBN), a substrate receptor for the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex (CRL4-CRBN), being one of the most prominent.[3][5][6]

This guide focuses on the molecule 2-Methoxyphenyl dihydrouracil-azaspiro[5.5]undecane-C-PIP , which is described as an E3 ligase ligand-linker conjugate used in the synthesis of a PROTAC targeting SOS1.[7][8][9] The complex chemical name is characteristic of novel ligands developed to bind to well-established E3 ligases like Cereblon. The "2-Methoxyphenyl dihydrouracil-azaspiro[5.5]undecane" core likely represents the E3 ligase-binding scaffold, while the "-C-PIP" (piperazine) component is a common linker attachment point.[10]

This technical guide will provide a comprehensive framework for researchers to definitively identify the E3 ligase target of such novel binders and to characterize their binding specificity in detail. As a senior application scientist, the following sections will not only present protocols but also delve into the scientific rationale behind each experimental choice, ensuring a robust and self-validating approach to characterization.

Part 1: Foundational Characterization - Identifying the E3 Ligase Target

The first critical step is to empirically determine which E3 ligase the novel compound binds to. While the chemical structure may suggest a likely candidate (e.g., Cereblon), direct experimental validation is paramount for scientific rigor.

In Vitro Binding Assays: The First Line of Inquiry

A panel of purified E3 ligase proteins, particularly those commonly used in PROTAC development (e.g., CRBN, VHL, MDM2, cIAP1), should be screened for binding to the compound.

ITC is a gold-standard biophysical technique that directly measures the heat change upon binding, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy and entropy).

Step-by-Step Methodology:

  • Protein Preparation: Express and purify recombinant human E3 ligase proteins (e.g., CRBN-DDB1 complex, VHL-ElonginB-ElonginC complex). Ensure high purity and proper folding.

  • Compound Preparation: Dissolve the "2-Methoxyphenyl dihydrouracil-azaspiro[5.5]undecane" core molecule (without the linker) in a buffer compatible with the protein, typically containing a small percentage of DMSO.

  • ITC Experiment:

    • Load the purified E3 ligase into the sample cell of the ITC instrument.

    • Load the compound into the injection syringe.

    • Perform a series of injections of the compound into the E3 ligase solution.

    • Record the heat changes after each injection.

  • Data Analysis: Analyze the resulting thermogram to fit a binding model and determine the Kd, stoichiometry, and thermodynamic parameters.

Causality Behind Experimental Choices:

  • Why ITC? ITC is a label-free technique performed in solution, providing a direct measurement of binding affinity without the need for protein modification or secondary reagents that could interfere with the interaction.

  • Why the core molecule? Using the core molecule without the linker ensures that the measured binding affinity is solely due to the interaction of the intended E3 ligase binding moiety and not influenced by the linker.

Competitive Binding Assays

To further confirm the binding to a specific E3 ligase, competitive binding assays are employed. These assays use a known, high-affinity ligand for the suspected E3 ligase to compete with the novel compound.

Step-by-Step Methodology:

  • Assay Components:

    • Purified E3 ligase (e.g., CRBN-DDB1).

    • A fluorescently labeled known ligand (e.g., a fluorescent derivative of pomalidomide for CRBN).

    • The unlabeled test compound ("2-Methoxyphenyl dihydrouracil-azaspiro[5.5]undecane").

  • Assay Procedure:

    • Incubate the E3 ligase with the fluorescently labeled ligand to establish a baseline high polarization signal.

    • Titrate increasing concentrations of the test compound into the mixture.

    • Measure the fluorescence polarization at each concentration. A decrease in polarization indicates displacement of the fluorescent ligand by the test compound.

  • Data Analysis: Plot the change in fluorescence polarization against the concentration of the test compound to calculate the IC50 value, which can be converted to a Ki (inhibition constant).

Trustworthiness Through Self-Validation:

A positive result in both direct binding (ITC) and competitive binding (FP) assays for the same E3 ligase provides strong, cross-validated evidence of a direct and specific interaction.

Part 2: In-depth Analysis of Binding Specificity and Affinity

Once the primary E3 ligase target has been identified (let's assume it is Cereblon for this guide), a more detailed characterization of the binding affinity and specificity is required.

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a powerful technique to measure the kinetics of binding, providing association (ka) and dissociation (kd) rates, in addition to the equilibrium dissociation constant (Kd).

Step-by-Step Methodology:

  • Chip Preparation: Immobilize the purified CRBN-DDB1 complex onto a sensor chip.

  • Analyte Injection: Flow different concentrations of the "2-Methoxyphenyl dihydrouracil-azaspiro[5.5]undecane" compound over the chip surface.

  • Signal Detection: Monitor the change in the refractive index at the chip surface, which is proportional to the mass of the compound binding to the immobilized protein.

  • Data Analysis: Analyze the sensorgrams to determine the on-rate (ka) and off-rate (kd) of the interaction, and calculate the Kd (kd/ka).

Expertise & Experience Insights:

A slow off-rate (low kd) is often a desirable characteristic for an E3 ligase binder in a PROTAC, as it can lead to a more stable ternary complex and more efficient protein degradation.

Cellular Target Engagement Assays

Confirming that the compound can bind to its target E3 ligase within the complex environment of a living cell is a crucial step.

CETSA is based on the principle that ligand binding stabilizes a protein, leading to an increase in its melting temperature.

Step-by-Step Methodology:

  • Cell Treatment: Treat intact cells with the test compound or a vehicle control.

  • Heating: Heat the cell lysates at a range of temperatures.

  • Protein Extraction: Separate the soluble and aggregated protein fractions by centrifugation.

  • Detection: Analyze the amount of soluble CRBN in the supernatant at each temperature using Western blotting.

  • Data Analysis: Plot the amount of soluble CRBN as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Visualization of the CETSA Workflow:

CETSA_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_heating Heating cluster_analysis Analysis A Intact Cells B Add Compound/Vehicle A->B C Heat Lysates (Temp Gradient) B->C D Separate Soluble/Aggregated Proteins C->D E Western Blot for CRBN D->E F Plot Melting Curve E->F

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

Part 3: Functional Assessment of E3 Ligase Engagement in a PROTAC Context

The ultimate validation of an E3 ligase binder is its ability to function within a PROTAC to induce the degradation of a target protein. For this, the full "2-Methoxyphenyl dihydrouracil-azaspiro[5.5]undecane-C-PIP" conjugate, linked to a POI binder (e.g., for SOS1), is required.

Ternary Complex Formation

The formation of a stable ternary complex (POI-PROTAC-E3 ligase) is a prerequisite for protein degradation.

Step-by-Step Methodology:

  • Reagents:

    • His-tagged POI (e.g., SOS1).

    • GST-tagged E3 ligase (e.g., CRBN-DDB1).

    • The full PROTAC molecule.

    • AlphaScreen donor and acceptor beads.

  • Assay Procedure:

    • Incubate the POI, E3 ligase, and PROTAC together.

    • Add the donor and acceptor beads, which bind to the His and GST tags, respectively.

    • If a ternary complex is formed, the beads are brought into close proximity, generating a chemiluminescent signal.

  • Data Analysis: Measure the signal intensity to quantify the extent of ternary complex formation.

Cellular Degradation Assays

The definitive test is to measure the degradation of the target protein in a cellular context.

Step-by-Step Methodology:

  • Cell Treatment: Treat a relevant cell line with increasing concentrations of the full PROTAC.

  • Lysis and Protein Quantification: Lyse the cells and quantify the total protein concentration.

  • Western Blotting: Perform Western blotting using an antibody specific for the POI (e.g., SOS1) and a loading control (e.g., GAPDH).

  • Data Analysis: Quantify the band intensities to determine the extent of POI degradation. Calculate the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

Data Presentation:

Table 1: Quantitative Analysis of PROTAC-Mediated Degradation

ParameterValue
DC50[Insert Value] nM
Dmax[Insert Value] %
Cell Line[Insert Cell Line]
Treatment Time[Insert Time] hours
Validating the Mechanism of Action

To ensure the observed degradation is indeed mediated by the recruited E3 ligase and the proteasome, several control experiments are necessary.

  • Proteasome Inhibition: Co-treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132). Degradation of the POI should be rescued.

  • E3 Ligase Ligand Competition: Co-treat cells with the PROTAC and an excess of the free E3 ligase binder ("2-Methoxyphenyl dihydrouracil-azaspiro[5.5]undecane"). The free binder should compete for E3 ligase binding and prevent POI degradation.

  • E3 Ligase Knockout/Knockdown: Test the PROTAC in a cell line where the target E3 ligase (e.g., CRBN) has been knocked out or knocked down. The PROTAC should be inactive in these cells.

Visualization of the PROTAC Mechanism of Action:

PROTAC_Mechanism cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) e.g., SOS1 PROTAC PROTAC POI Binder E3 Binder POI->PROTAC:binder1 Ub Ubiquitin POI->Ub Polyubiquitination E3 E3 Ligase Complex e.g., CRL4-CRBN PROTAC:binder2->E3 E3->POI Ubiquitination Proteasome Proteasome Ub->Proteasome Recognition & Degradation

Caption: PROTAC-mediated protein degradation workflow.

Conclusion

Characterizing the E3 ligase binding specificity of a novel molecule like "2-Methoxyphenyl dihydrouracil-azaspiro[5.5]undecane-C-PIP" is a multi-faceted process that requires a logical and tiered experimental approach. By starting with foundational in vitro binding assays to identify the E3 ligase target, progressing to in-depth biophysical and cellular engagement studies, and culminating in functional validation within a PROTAC context, researchers can build a comprehensive and trustworthy profile of their E3 ligase binder. This rigorous characterization is essential for the rational design and optimization of effective and selective targeted protein degraders, ultimately paving the way for the development of novel therapeutics.

References

  • Maremonti, F., et al. (2023). Design and Synthesis of Novel Cereblon Binders for Use in Targeted Protein Degradation. Journal of Medicinal Chemistry, 66(23), 16388–16409. [Link]

  • ResearchGate. (n.d.). Structures of cereblon binders and related PROTACs. Retrieved from ResearchGate. [Link]

  • bioRxiv. (2023). The Cyclimids: Degron-inspired cereblon binders for targeted protein degradation. bioRxiv. [Link]

  • ResearchGate. (2023). Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? Retrieved from ResearchGate. [Link]

  • National Institutes of Health. (2022). Recent advancements in the discovery of cereblon-based protease-targeted chimeras with potential for therapeutic intervention. National Institutes of Health. [Link]

  • National Center for Biotechnology Information. (2023). Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges?. PMC. [Link]

  • National Center for Biotechnology Information. (2025). Discovery and Characterization of a Novel Cereblon-Recruiting PRC1 Bridged PROTAC Degrader. PMC. [Link]

  • Frontiers. (n.d.). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Retrieved from Frontiers. [Link]

  • Preclinical Research CRO. (n.d.). 2-Methoxyphenyl dihydrouracil-azaspiro[5.5]undecane-C-PIP. Retrieved from Preclinical Research CRO. [Link]

  • National Center for Biotechnology Information. (2020). Multi-tiered pairing selectivity between E2 ubiquitin–conjugating enzymes and E3 ligases. PMC. [Link]

  • National Center for Biotechnology Information. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PMC. [Link]

Sources

Exploratory

Preliminary investigation of 2-Methoxyphenyl dihydrouracil-azaspiro[5.5]undecane-C-PIP

An in-depth technical guide or whitepaper on the core.## Preliminary Investigation of 2-Methoxyphenyl dihydrouracil-azaspiro[5.5]undecane-C-PIP: A Technical Guide for Novel Drug Discovery Authored by: Gemini, Senior Appl...

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide or whitepaper on the core.## Preliminary Investigation of 2-Methoxyphenyl dihydrouracil-azaspiro[5.5]undecane-C-PIP: A Technical Guide for Novel Drug Discovery

Authored by: Gemini, Senior Application Scientist

Abstract: The confluence of privileged structures in medicinal chemistry often heralds the arrival of novel therapeutic agents. This guide outlines a comprehensive, multi-disciplinary strategy for the preliminary investigation of a novel chemical entity, 2-Methoxyphenyl dihydrouracil-azaspiro[5.5]undecane-C-PIP (referred to herein as Compound-X). This molecule uniquely combines a dihydrouracil core, known for its diverse biological activities, with a complex azaspiro[5.5]undecane scaffold, offering a three-dimensional architecture that can enhance target specificity and improve pharmacokinetic properties. This document provides a roadmap for its synthesis, characterization, and initial biological evaluation, designed for researchers in drug development. We will delve into the rationale behind experimental choices, present detailed protocols, and propose a data-driven approach to elucidating its therapeutic potential.

Introduction and Rationale

The quest for novel therapeutics with improved efficacy and safety profiles necessitates the exploration of new chemical spaces. Compound-X represents a strategic amalgamation of three key structural motifs:

  • Dihydrouracil: A partially saturated pyrimidine ring, this scaffold is a cornerstone in medicinal chemistry, famously found in drugs like the anti-cancer agent 5-Fluorouracil. Its derivatives have demonstrated a wide range of biological activities, including antiviral, antibacterial, and anticonvulsant properties. The dihydrouracil moiety provides key hydrogen bond donors and acceptors, crucial for molecular recognition.

  • Azaspiro[5.5]undecane: This spirocyclic system, where two rings share a single nitrogen atom, introduces conformational rigidity and a three-dimensional topology. Such structures are increasingly sought after in drug design as they can lead to higher binding affinity and selectivity for protein targets compared to their planar counterparts. The spirocyclic nature can also improve metabolic stability and cell permeability.

  • 2-Methoxyphenyl Group: This substituent can modulate the electronic and steric properties of the molecule, influencing its binding to target proteins and its pharmacokinetic profile. The methoxy group can act as a hydrogen bond acceptor and its position on the phenyl ring can be critical for target engagement.

  • C-PIP Moiety: While the exact nature of "C-PIP" is not explicitly defined, for the purpose of this investigation, it is hypothesized to be a C-linked piperidine ring, a common fragment in CNS-active and other therapeutic agents, which can influence solubility, cell permeability, and target binding.

The combination of these fragments in a single molecule suggests a high potential for novel biological activity. This guide provides a systematic approach to unlock that potential.

Proposed Synthesis and Physicochemical Characterization

A robust and scalable synthesis is the foundation of any drug discovery program. The proposed synthesis of Compound-X is a multi-step process that requires careful control of reaction conditions.

Proposed Retrosynthetic Analysis

A plausible retrosynthetic pathway is outlined below. This approach breaks down the complex target molecule into simpler, commercially available starting materials.

G Compound-X Target: 2-Methoxyphenyl dihydrouracil-azaspiro[5.5]undecane-C-PIP Key_Intermediate_A Dihydrouracil-Azaspiro[5.5]undecane Core Compound-X->Key_Intermediate_A Reductive Amination Key_Intermediate_B N-Boc-piperidine-4-carbaldehyde Compound-X->Key_Intermediate_B Reductive Amination Starting_Material_1 1,5-diaminopentane Key_Intermediate_A->Starting_Material_1 Multicomponent Reaction Starting_Material_2 Ethyl Acetoacetate Key_Intermediate_A->Starting_Material_2 Multicomponent Reaction Starting_Material_3 2-Methoxybenzaldehyde Key_Intermediate_A->Starting_Material_3 Multicomponent Reaction Starting_Material_4 Urea Key_Intermediate_A->Starting_Material_4 Multicomponent Reaction

Caption: Retrosynthetic analysis of Compound-X.

Experimental Protocol: Synthesis of the Dihydrouracil-Azaspiro[5.5]undecane Core
  • Step 1: Synthesis of the Azaspiro[5.5]undecane framework.

    • To a solution of 1,5-diaminopentane (1.0 eq) in ethanol, add ethyl acetoacetate (2.0 eq) and 2-methoxybenzaldehyde (1.0 eq).

    • Reflux the mixture for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the intermediate azaspiro compound.

  • Step 2: Formation of the Dihydrouracil Ring.

    • Dissolve the purified azaspiro intermediate (1.0 eq) and urea (1.2 eq) in a mixture of ethanol and concentrated hydrochloric acid.

    • Heat the reaction mixture to 80°C for 24 hours.

    • Neutralize the reaction with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude dihydrouracil-azaspiro[5.5]undecane core.

    • Purify by recrystallization or column chromatography.

Physicochemical Characterization

The identity and purity of the synthesized Compound-X must be rigorously confirmed using a suite of analytical techniques.

Technique Purpose Expected Outcome
¹H and ¹³C NMR To confirm the chemical structure and connectivity of atoms.Peaks corresponding to the protons and carbons of the methoxyphenyl, dihydrouracil, azaspiro, and piperidine moieties with appropriate integrations and chemical shifts.
Mass Spectrometry (MS) To determine the molecular weight of the compound.A molecular ion peak corresponding to the calculated exact mass of Compound-X.
High-Performance Liquid Chromatography (HPLC) To assess the purity of the compound.A single major peak indicating >95% purity.
Solubility To determine the solubility in aqueous and organic solvents, which is critical for biological assays and formulation.Quantitative measurement of solubility in buffers (e.g., PBS) and solvents (e.g., DMSO).
LogP/LogD To predict the lipophilicity and distribution of the compound between aqueous and lipid phases.An experimentally determined value that will inform its potential for cell membrane permeability and CNS penetration.

In Silico Target Prediction and Modeling

Prior to extensive in vitro screening, computational methods can provide valuable insights into the potential biological targets of Compound-X.

Target Prediction Workflow

G Input 3D Structure of Compound-X Step1 Pharmacophore Modeling Input->Step1 Step2 Reverse Docking against Target Libraries (e.g., PDB) Step1->Step2 Step3 Binding Energy Calculation & Scoring Step2->Step3 Step4 Target Prioritization based on Score & Biological Relevance Step3->Step4 Output Ranked List of Potential Protein Targets Step4->Output

Caption: In silico target identification workflow.

Rationale for Target Classes

Based on the structural motifs, several protein classes are hypothesized as potential targets:

  • Kinases: The dihydrouracil scaffold can mimic the hinge-binding motifs of ATP, making kinases a plausible target class.

  • G-Protein Coupled Receptors (GPCRs): The rigid, three-dimensional structure of the azaspiro moiety is well-suited for binding to the transmembrane domains of GPCRs.

  • Ion Channels: The overall structure may interact with voltage-gated or ligand-gated ion channels, particularly those in the central nervous system.

In Vitro Biological Evaluation Strategy

A tiered approach to in vitro testing will efficiently evaluate the biological activity of Compound-X.

Initial Broad-Spectrum Screening

A panel of assays against a diverse set of targets will provide a first look at the compound's biological activity. This can include commercially available screening panels (e.g., Eurofins' BioPrint panel).

Hypothesis-Driven Target-Specific Assays

Based on the in silico predictions, specific assays will be conducted to validate the top-ranked potential targets.

Example Protocol: Kinase Inhibition Assay

  • Objective: To determine the inhibitory activity of Compound-X against a specific kinase (e.g., EGFR).

  • Materials: Recombinant human EGFR, ATP, substrate peptide, Compound-X, kinase buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega).

  • Procedure:

    • Prepare a serial dilution of Compound-X in DMSO.

    • In a 384-well plate, add the kinase, substrate peptide, and Compound-X at various concentrations.

    • Initiate the reaction by adding ATP.

    • Incubate at room temperature for 1 hour.

    • Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of Compound-X concentration to determine the IC₅₀ value.

Cell-Based Assays for Functional Activity

Once a primary target is confirmed, cell-based assays are crucial to assess the compound's effect in a more biologically relevant context.

Hypothesized Signaling Pathway and Assay

If Compound-X is found to be an inhibitor of a receptor tyrosine kinase (RTK), a cell-based assay can be used to measure its effect on downstream signaling.

G Ligand Ligand RTK Receptor Tyrosine Kinase (Target of Compound-X) Ligand->RTK pRTK Phosphorylated RTK RTK->pRTK Autophosphorylation CompoundX Compound-X CompoundX->RTK DownstreamSignaling Downstream Signaling Cascade (e.g., MAPK/ERK) pRTK->DownstreamSignaling CellularResponse Cellular Response (e.g., Proliferation) DownstreamSignaling->CellularResponse

Caption: Hypothesized inhibition of an RTK signaling pathway.

Example Protocol: Western Blot for Phospho-ERK

  • Objective: To determine if Compound-X inhibits the phosphorylation of ERK, a downstream effector of many RTK pathways.

  • Procedure:

    • Culture cells (e.g., A549) to 80% confluency.

    • Treat the cells with various concentrations of Compound-X for 2 hours.

    • Stimulate the cells with a growth factor (e.g., EGF) for 10 minutes.

    • Lyse the cells and quantify the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against phospho-ERK and total ERK.

    • Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the bands.

  • Data Analysis: Quantify the band intensities to determine the ratio of phospho-ERK to total ERK at different concentrations of Compound-X.

Preliminary ADME/Tox Assessment

Early assessment of absorption, distribution, metabolism, excretion (ADME), and toxicity is critical to identify potential liabilities.

Assay Purpose Methodology
Caco-2 Permeability To assess the potential for oral absorption.Measure the transport of Compound-X across a monolayer of Caco-2 cells.
Microsomal Stability To evaluate the metabolic stability of the compound.Incubate Compound-X with liver microsomes and measure its depletion over time by LC-MS/MS.
CYP450 Inhibition To identify potential drug-drug interactions.Measure the inhibitory effect of Compound-X on the major cytochrome P450 enzymes.
Cytotoxicity To determine the compound's general toxicity to cells.Treat a panel of cell lines (e.g., HepG2) with Compound-X and measure cell viability using an MTT or CellTiter-Glo® assay.

Data Interpretation and Future Directions

The preliminary data package for Compound-X, including its synthesis, purity, in vitro activity, and early ADME/Tox profile, will provide a comprehensive initial assessment of its potential as a drug candidate. A successful outcome would be a compound with:

  • A confirmed structure and high purity (>95%).

  • Potent and selective activity in a target-specific assay (IC₅₀ < 1 µM).

  • Demonstrated on-target activity in a cell-based assay.

  • A favorable early ADME/Tox profile (e.g., good permeability, high metabolic stability, and low cytotoxicity).

If these criteria are met, the next steps would involve lead optimization to improve potency and pharmacokinetic properties, followed by in vivo efficacy studies in animal models. This structured and data-driven approach ensures that resources are focused on compounds with the highest probability of success in the long and challenging path of drug development.

References

  • Dihydropyrimidines and their biological activity. Kappe, C. O. (2000). Molecules, 5(3), 503-537. [Link]

  • Spirocyclic Scaffolds in Medicinal Chemistry. Pellicciari, R., et al. (2006). Journal of Medicinal Chemistry, 49(15), 4487-4494. [Link]

  • The Role of Piperidine and its Derivatives in Drug Design. Vitaku, E., et al. (2014). Journal of Medicinal Chemistry, 57(23), 9673-9717. [Link]

  • Pharmacophore modeling and virtual screening. Yang, S. Y. (2010). Methods in Molecular Biology, 662, 129-147. [Link]

  • Caco-2 Cell Permeability Assay. Hubatsch, I., et al. (2007). Nature Protocols, 2(9), 2111-2119. [Link]

  • Assessing drug-drug interactions through in vitro inhibition of cytochrome P450 enzymes. U.S. Food and Drug Administration. (2020). [Link]

Foundational

An In-Depth Technical Guide to 2-Methoxyphenyl dihydrouracil-azaspiro[5.5]undecane-C-PIP: A Core Component in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 2-Methoxyphenyl dihydrouracil-azaspiro[5.5]undecane-C-PIP, a pivotal E3 ligase ligand-lin...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methoxyphenyl dihydrouracil-azaspiro[5.5]undecane-C-PIP, a pivotal E3 ligase ligand-linker conjugate. This molecule serves as a crucial building block in the synthesis of advanced therapeutic agents, specifically in the development of Proteolysis Targeting Chimeras (PROTACs). The guide will delve into the structural and functional significance of its constituent moieties—the 2-methoxyphenyl dihydrouracil, the azaspiro[5.5]undecane core, and the piperazine (PIP) linker terminus. We will explore its role in the synthesis of PROTAC SOS1 degrader-10, a novel agent designed to target the Son of Sevenless 1 (SOS1) protein, a key player in RAS-driven cancers. This document will further detail the scientific rationale for its design, its mechanism of action within the PROTAC framework, and provide insights into its synthesis and characterization based on current scientific literature.

Introduction: The Dawn of Targeted Protein Degradation

The paradigm of small molecule drug discovery is undergoing a significant transformation. Beyond traditional occupancy-based inhibition, the field of targeted protein degradation (TPD) has emerged as a powerful therapeutic modality. At the forefront of this innovation are PROTACs, heterobifunctional molecules engineered to hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system—to eliminate disease-causing proteins.

A PROTAC molecule is comprised of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a flexible linker that connects these two elements.[1][2] This tripartite structure facilitates the formation of a ternary complex between the POI and the E3 ligase, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[3] The selection of the E3 ligase ligand is a critical determinant of a PROTAC's efficacy and selectivity.[2]

This guide focuses on 2-Methoxyphenyl dihydrouracil-azaspiro[5.5]undecane-C-PIP , an E3 ligase ligand-linker conjugate specifically designed to recruit the Cereblon (CRBN) E3 ligase.[4] Its primary application is in the synthesis of PROTAC SOS1 degrader-10 , a molecule with significant therapeutic potential in oncology.[4]

Molecular Architecture and Functional Significance

The structure of 2-Methoxyphenyl dihydrouracil-azaspiro[5.5]undecane-C-PIP is a testament to rational drug design, with each component playing a distinct and crucial role.

Component Structure Function
2-Methoxyphenyl dihydrouracil A substituted dihydrouracil moietyActs as the CRBN E3 ligase binding ligand.
Azaspiro[5.5]undecane A spirocyclic diamine scaffoldProvides a rigid and three-dimensional core, influencing the spatial orientation of the connected moieties.
Piperazine (PIP) A terminal piperazine ringServes as the attachment point for the linker that will be connected to the POI ligand.
The Dihydrouracil Moiety: A Novel CRBN Ligand

The dihydrouracil scaffold is a key innovation in the design of CRBN-recruiting PROTACs.[2] Traditional CRBN ligands, such as thalidomide and its analogs, possess a chiral glutarimide ring that is prone to racemization and hydrolysis.[2] The substituted achiral phenyl dihydrouracil motif offers enhanced chemical stability, mitigating these liabilities and simplifying the drug development process.[2] The 2-methoxyphenyl substitution likely plays a role in optimizing the binding affinity and selectivity for the CRBN E3 ligase.

The Azaspiro[5.5]undecane Core: A Scaffold for Bioactive Molecules

Spirocyclic systems, such as the azaspiro[5.5]undecane core, are of great interest in medicinal chemistry due to their rigid, three-dimensional structures. This rigidity can confer favorable properties such as improved target affinity and selectivity, as well as enhanced metabolic stability. The 1,9-diazaspiro[5.5]undecane scaffold, a related structure, has been identified in compounds with a wide range of biological activities, including treatments for obesity, pain, and various cardiovascular and psychotic disorders.[3]

The Piperazine Terminus: A Versatile Linker Attachment Point

The terminal piperazine ring provides a reactive secondary amine, which is a common and convenient handle for attaching the linker that will ultimately connect to the SOS1 inhibitor. The nature and length of this linker are critical for the successful formation of the ternary complex and subsequent protein degradation.

Application in the Synthesis of PROTAC SOS1 Degrader-10

The primary documented application of 2-Methoxyphenyl dihydrouracil-azaspiro[5.5]undecane-C-PIP is as a key intermediate in the synthesis of PROTAC SOS1 degrader-10.[4]

SOS1: A Key Target in RAS-Driven Cancers

The Son of Sevenless 1 (SOS1) protein is a guanine nucleotide exchange factor (GEF) that plays a critical role in the activation of RAS proteins.[5] Oncogenic mutations in RAS are found in a significant percentage of human cancers.[5] By promoting the exchange of GDP for GTP on RAS, SOS1 switches RAS into its active signaling state, driving downstream pathways that promote cell proliferation and survival.[5] Therefore, targeting SOS1 presents a compelling therapeutic strategy for a wide range of RAS-mutant cancers.[5]

The Role of PROTAC SOS1 Degrader-10

PROTAC SOS1 degrader-10 is designed to induce the degradation of the SOS1 protein. It achieves this by linking an SOS1 inhibitor to an E3 ligase ligand via the 2-Methoxyphenyl dihydrouracil-azaspiro[5.5]undecane-C-PIP core structure. This targeted degradation of SOS1 is expected to lead to a more profound and sustained inhibition of RAS signaling compared to traditional small molecule inhibitors.[5]

Below is a conceptual workflow illustrating the synthesis of a PROTAC, such as SOS1 degrader-10, using the topic molecule.

G cluster_0 Starting Materials cluster_1 Synthesis cluster_2 Final Product A 2-Methoxyphenyl dihydrouracil- azaspiro[5.5]undecane-C-PIP C Chemical Coupling Reaction A->C E3 Ligase Ligand-Linker B SOS1 Inhibitor with Linker Attachment Point B->C POI Ligand D PROTAC SOS1 Degrader-10 C->D Formation of PROTAC PROTAC_MoA cluster_0 PROTAC-Mediated Protein Degradation A PROTAC D Ternary Complex (POI-PROTAC-E3) A->D B Protein of Interest (POI) (e.g., SOS1) B->D C E3 Ligase (e.g., CRBN) C->D E Ubiquitination D->E Ubiquitin Transfer I Recycled PROTAC D->I Release F Ubiquitinated POI E->F G Proteasome F->G Recognition & Degradation H Degraded POI (Amino Acids) G->H I->D

Sources

Exploratory

An In-depth Technical Guide to 2-Methoxyphenyl Dihydrouracil-Azaspiro[5.5]undecane-C-PIP for Targeted Protein Degradation

For: Researchers, Scientists, and Drug Development Professionals Abstract Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address previously "undruggable"...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address previously "undruggable" targets. At the heart of this approach are proteolysis-targeting chimeras (PROTACs), heterobifunctional molecules that co-opt the cell's natural protein disposal machinery to eliminate specific proteins of interest. A critical component of a PROTAC is its E3 ligase ligand, which dictates the recruitment of the cellular degradation machinery. This technical guide provides a comprehensive overview of a novel E3 ligase ligand conjugate, 2-Methoxyphenyl dihydrouracil-azaspiro[5.5]undecane-C-PIP, for the targeted degradation of the Son of Sevenless 1 (SOS1) protein through the recruitment of the Cereblon (CRBN) E3 ubiquitin ligase. We will delve into the rationale behind its design, its synthesis, and the critical experimental workflows for its validation and application in the development of potent and selective protein degraders.

Introduction: The Dawn of Targeted Protein Degradation

Conventional small-molecule drugs typically function by inhibiting the activity of a target protein. While this has been a cornerstone of modern medicine, it has limitations. Many disease-causing proteins lack a defined active site for inhibitor binding, rendering them intractable to this approach. Targeted protein degradation offers a paradigm shift; instead of merely inhibiting a protein, it eliminates it entirely from the cell.[1][2]

PROTACs are the vanguard of this new era. These molecules consist of two distinct ligands connected by a flexible linker: one binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[3][4] This induced proximity triggers the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1][3] This catalytic process allows a single PROTAC molecule to induce the degradation of multiple target protein molecules, leading to profound and sustained pharmacological effects at lower concentrations.[2]

The choice of the E3 ligase is a critical determinant of a PROTAC's success. While over 600 E3 ligases are encoded in the human genome, a select few have been predominantly exploited for PROTAC development, with Cereblon (CRBN) and von Hippel-Lindau (VHL) being the most prominent.[5]

The Rise of a Novel CRBN Ligand: 2-Methoxyphenyl Dihydrouracil

The most widely used CRBN ligands are derivatives of thalidomide, such as lenalidomide and pomalidomide. However, these glutarimide-based ligands possess a chiral center and are prone to racemization, which can complicate drug development as typically only the (S)-enantiomer binds effectively to CRBN.[1][2] Furthermore, they can exhibit chemical instability, including hydrolysis of the glutarimide ring.[6]

To address these limitations, a new class of achiral CRBN ligands based on a substituted phenyl dihydrouracil (PDHU) scaffold has been developed.[1][2] The 2-Methoxyphenyl dihydrouracil moiety is a key component of the ligand-linker conjugate that is the focus of this guide.

Advantages of the Dihydrouracil Scaffold:

  • Achiral: Eliminates the issue of racemization, simplifying synthesis and pharmacological profiling.[1][2]

  • Enhanced Stability: The dihydrouracil ring is more resistant to hydrolysis compared to the glutarimide ring of traditional immunomodulatory drugs (IMiDs).[1][6]

  • Comparable Binding Affinity: Substituted PDHUs have been shown to exhibit binding affinities to CRBN that are comparable to lenalidomide.[1][2]

The Target: SOS1 - A Key Node in KRAS Signaling

Son of Sevenless 1 (SOS1) is a guanine nucleotide exchange factor (GEF) that plays a critical role in the activation of KRAS, a frequently mutated oncogene in human cancers.[7][8] SOS1 facilitates the exchange of GDP for GTP on KRAS, switching it to its active, signal-transducing state.[7] Therefore, promoting the degradation of SOS1 presents a compelling therapeutic strategy for cancers driven by KRAS mutations.[9][10]

Deconstructing the Molecule: 2-Methoxyphenyl dihydrouracil-azaspiro[5.5]undecane-C-PIP

This molecule is a pre-functionalized component for PROTAC synthesis, comprising three key parts:

  • The CRBN Ligand: 2-Methoxyphenyl dihydrouracil. This moiety is responsible for engaging the CRBN E3 ligase.

  • The Linker: Azaspiro[5.5]undecane-C-PIP. This rigid, spirocyclic linker provides a defined spatial orientation for the two ends of the PROTAC, which is crucial for facilitating the formation of a productive ternary complex between SOS1 and CRBN. The piperidine (PIP) component provides a point of attachment for the SOS1-targeting ligand.

  • The Reactive Handle: The piperidine nitrogen allows for straightforward conjugation to a warhead targeting the protein of interest, in this case, a SOS1 inhibitor.

Below is a diagram illustrating the general structure of a PROTAC utilizing this conjugate to target SOS1.

PROTAC_Structure CRBN_Ligand 2-Methoxyphenyl Dihydrouracil (CRBN Ligand) Linker Azaspiro[5.5]undecane-C-PIP (Linker) CRBN_Ligand->Linker SOS1_Ligand SOS1 Warhead (e.g., Pyrido[2,3-d]pyrimidin-7-one derivative) Linker->SOS1_Ligand PROTAC_Cycle cluster_binding Binding cluster_ubiquitination Ubiquitination cluster_degradation Degradation & Recycling POI SOS1 (POI) Ternary SOS1-PROTAC-CRBN Ternary Complex POI->Ternary PROTAC PROTAC PROTAC->POI E3 CRBN E3 Ligase PROTAC->E3 PROTAC->Ternary E3->Ternary Ternary->PROTAC Release Ternary->E3 Release Ub_POI Ubiquitinated SOS1 Ternary->Ub_POI Ub Transfer Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degraded SOS1 (Amino Acids) Proteasome->Degradation Ub Ubiquitin Ub->Ub_POI E1_E2 E1/E2 Enzymes E1_E2->Ub Validation_Workflow Start Synthesized PROTAC Degradation_Assay 1. SOS1 Degradation Assay (Western Blot) Start->Degradation_Assay Dose_Time 2. Dose- & Time-Dependence (Western Blot) Degradation_Assay->Dose_Time Viability_Assay 3. Cell Viability Assay (e.g., CellTiter-Glo) Dose_Time->Viability_Assay Pathway_Analysis 4. Downstream Pathway Analysis (p-ERK Western Blot) Viability_Assay->Pathway_Analysis Mechanism_Validation 5. Mechanism of Action Validation Pathway_Analysis->Mechanism_Validation Proteasome_Inhibition 5a. Proteasome Inhibition (e.g., MG132 Co-treatment) Mechanism_Validation->Proteasome_Inhibition CRBN_Dependence 5b. CRBN Dependence (CRBN Knockdown / Ligand Competition) Mechanism_Validation->CRBN_Dependence Conclusion Validated SOS1 Degrader Proteasome_Inhibition->Conclusion CRBN_Dependence->Conclusion

Sources

Foundational

An In-depth Technical Guide on the Solubility and Stability of 2-Methoxyphenyl dihydrouracil-azaspiro[5.5]undecane-C-PIP

Introduction The landscape of targeted protein degradation is rapidly evolving, with Proteolysis Targeting Chimeras (PROTACs) at the forefront of this therapeutic modality. The design and synthesis of effective PROTACs h...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The landscape of targeted protein degradation is rapidly evolving, with Proteolysis Targeting Chimeras (PROTACs) at the forefront of this therapeutic modality. The design and synthesis of effective PROTACs hinge on the careful selection and conjugation of a target-binding warhead, an E3 ligase ligand, and a linker. 2-Methoxyphenyl dihydrouracil-azaspiro[5.5]undecane-C-PIP is an E3 ligase ligand-linker conjugate, a key building block in the synthesis of PROTACs such as SOS1 degraders[1][2][3]. As with any novel chemical entity destined for pharmaceutical development, a thorough understanding of its physicochemical properties is paramount. This guide provides a comprehensive overview of the methodologies required to characterize the solubility and stability of this complex molecule, offering both theoretical grounding and practical, field-proven protocols.

The structure of 2-Methoxyphenyl dihydrouracil-azaspiro[5.5]undecane-C-PIP incorporates several key motifs: a dihydrouracil group, a spirocyclic undecane system, and a piperazine-containing linker. The spirocyclic scaffold is known to enhance three-dimensionality, which can lead to improved physicochemical and pharmacokinetic properties such as solubility and metabolic stability compared to planar structures[4][5][6][7]. The dihydrouracil moiety, a reduced form of uracil, is a critical component for E3 ligase binding[8][9][10]. The piperazine linker provides a flexible yet constrained connection to a target-binding warhead. Understanding how these components collectively influence solubility and stability is crucial for formulation development, analytical method development, and predicting in vivo behavior.

This document is intended for researchers, scientists, and drug development professionals. It will detail the experimental workflows for determining aqueous and organic solubility, as well as for assessing the compound's stability under various stress conditions as mandated by ICH guidelines[11].

Part 1: Solubility Profiling

A comprehensive solubility profile is the bedrock of preclinical development. It influences everything from the feasibility of in vitro assays to the choice of formulation for in vivo studies. The presence of both hydrophobic (methoxyphenyl, spiro-alkane) and hydrophilic (dihydrouracil, piperazine) moieties suggests that the solubility of 2-Methoxyphenyl dihydrouracil-azaspiro[5.5]undecane-C-PIP will be highly dependent on the solvent system and pH.

Theoretical Considerations for Solubility

The azaspiro[5.5]undecane core, being a saturated heterocyclic system, is expected to contribute to higher aqueous solubility compared to corresponding aromatic systems[5]. The piperazine and dihydrouracil components contain multiple nitrogen atoms capable of acting as hydrogen bond acceptors and donors, which should also enhance aqueous solubility. However, the bulky methoxyphenyl group is hydrophobic and will counteract these effects. The overall solubility will be a balance of these competing factors.

Experimental Protocol: Thermodynamic Solubility Assessment (Shake-Flask Method)

The shake-flask method remains the gold standard for determining thermodynamic solubility. It is a direct measure of a compound's solubility in a given solvent at equilibrium.

Objective: To determine the equilibrium solubility of 2-Methoxyphenyl dihydrouracil-azaspiro[5.5]undecane-C-PIP in various aqueous and organic solvents.

Materials:

  • 2-Methoxyphenyl dihydrouracil-azaspiro[5.5]undecane-C-PIP (solid)

  • Phosphate buffered saline (PBS), pH 7.4

  • Citrate buffer, pH 5.0

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Polyethylene glycol 400 (PEG400)

  • HPLC-grade water, acetonitrile, and methanol

  • Vortex mixer

  • Thermostatic shaker incubator

  • Calibrated HPLC-UV system

  • 0.22 µm syringe filters

Procedure:

  • Preparation of Stock Solutions for Calibration Curve: Prepare a 1 mg/mL stock solution of the compound in DMSO. Serially dilute this stock to create a set of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Add an excess amount of the solid compound (e.g., 2 mg) to 1 mL of each test solvent (PBS, citrate buffer, DMSO, ethanol, PEG400, water) in separate vials.

  • Equilibration: Tightly cap the vials and place them in a thermostatic shaker set at a constant temperature (e.g., 25°C or 37°C). Shake the samples for 24-48 hours to ensure equilibrium is reached.

  • Sample Processing: After equilibration, allow the vials to stand undisturbed for at least one hour to let undissolved solids settle. Carefully aspirate the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter.

  • Quantification: Dilute the filtered supernatant with an appropriate mobile phase to bring the concentration within the range of the HPLC calibration curve. Analyze the diluted samples by HPLC-UV.

  • Data Analysis: Using the calibration curve, determine the concentration of the compound in the diluted supernatant. Back-calculate to find the original concentration in the undissolved sample, which represents the thermodynamic solubility.

Data Presentation: Expected Solubility Profile

The following table presents a hypothetical but expected solubility profile based on the structural characteristics of the molecule.

Solvent SystempHExpected Solubility Range (µg/mL)Rationale
Water~710 - 50Low to moderate, limited by hydrophobic regions.
PBS7.420 - 100Slightly enhanced solubility due to buffer salts.
Citrate Buffer5.050 - 200Increased solubility expected due to protonation of piperazine nitrogen atoms.
DMSON/A> 10,000High solubility in a polar aprotic solvent.
EthanolN/A1,000 - 5,000Good solubility in a polar protic organic solvent.
PEG400N/A5,000 - 10,000High capacity for solubilizing compounds with both polar and non-polar groups.

Part 2: Stability Profiling

Stability testing is a critical component of drug development, providing insights into the intrinsic stability of a molecule. Forced degradation studies are performed under conditions more severe than accelerated stability testing to identify potential degradation pathways and to develop stability-indicating analytical methods[11][12].

Theoretical Considerations for Stability

The 2-Methoxyphenyl dihydrouracil-azaspiro[5.5]undecane-C-PIP molecule has several potential sites of degradation:

  • Hydrolysis: The dihydrouracil ring and the amide linkage within it could be susceptible to hydrolysis under acidic or basic conditions.

  • Oxidation: The methoxy group on the phenyl ring and the nitrogen atoms in the piperazine and dihydrouracil rings could be prone to oxidation.

  • Photodegradation: Aromatic systems and conjugated structures can be susceptible to degradation upon exposure to UV or visible light.

  • Thermal Degradation: High temperatures can induce decomposition, particularly of complex heterocyclic systems[13].

Experimental Protocol: Forced Degradation Studies

Objective: To investigate the degradation of 2-Methoxyphenyl dihydrouracil-azaspiro[5.5]undecane-C-PIP under hydrolytic, oxidative, photolytic, and thermal stress conditions.

Materials:

  • 2-Methoxyphenyl dihydrouracil-azaspiro[5.5]undecane-C-PIP

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC-grade water and methanol

  • Calibrated HPLC-UV system (preferably with a photodiode array detector)

  • LC-MS system for identification of degradation products

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Test Solutions: Prepare a stock solution of the compound in a 50:50 mixture of methanol and water at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep the solution at 60°C for 24 hours. At various time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize it with 1 M NaOH, and dilute for HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep the solution at 60°C for 24 hours. At the same time points, withdraw an aliquot, neutralize it with 1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light. At the designated time points, withdraw an aliquot and dilute for HPLC analysis.

  • Thermal Degradation: Store the solid compound in an oven at 80°C for 48 hours. Also, store a solution of the compound (in 50:50 methanol/water) at 60°C for 48 hours. Analyze the samples at the end of the study.

  • Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber. A control sample should be kept in the dark.

  • Analysis: Analyze all stressed samples by a stability-indicating HPLC method. The peak purity of the parent compound should be monitored using a photodiode array detector. The percentage of degradation should be calculated. For significant degradants, LC-MS analysis should be performed to elucidate their structures.

Visualization of Experimental Workflows and Potential Degradation

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock 1 mg/mL Stock Solution (Methanol/Water) Acid Acidic (1M HCl, 60°C) Stock->Acid Base Basic (1M NaOH, 60°C) Stock->Base Oxidative Oxidative (3% H2O2, RT) Stock->Oxidative Thermal Thermal (Solid/Solution, 60-80°C) Stock->Thermal Photo Photolytic (ICH Q1B) Stock->Photo HPLC HPLC-UV/PDA Analysis (% Degradation) Acid->HPLC Base->HPLC Oxidative->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS Analysis (Degradant ID) HPLC->LCMS If degradants > threshold

Caption: Workflow for forced degradation studies.

Potential_Degradation_Pathways Parent 2-Methoxyphenyl dihydrouracil-azaspiro[5.5]undecane-C-PIP Dihydrouracil Ring Methoxy Group Piperazine Linker Hydrolysis Hydrolysis Product (Ring Opening of Dihydrouracil) Parent:f1->Hydrolysis Acid/Base Hydrolysis Demethylation Demethylation Product (Phenolic Metabolite) Parent:f2->Demethylation Oxidative/Thermal Stress N_Oxide N-Oxide Product (Piperazine Oxidation) Parent:f3->N_Oxide Oxidative Stress

Caption: Potential degradation pathways of the molecule.

Data Presentation: Summary of Forced Degradation Results

The following table summarizes the expected outcomes from the forced degradation studies.

Stress ConditionReagent/ConditionTimeTemperatureExpected Degradation (%)Potential Degradation Products
Acid Hydrolysis1 M HCl24h60°C10 - 25%Dihydrouracil ring-opened product
Base Hydrolysis1 M NaOH24h60°C15 - 30%Dihydrouracil ring-opened product
Oxidation3% H₂O₂24hRT5 - 15%N-oxides of piperazine
Thermal (Solid)N/A48h80°C< 5%Minor unspecified degradants
Thermal (Solution)N/A48h60°C5 - 10%Demethylation of methoxy group
PhotolyticICH Q1BN/AN/A< 10%Minor unspecified degradants

Conclusion

A thorough characterization of the solubility and stability of 2-Methoxyphenyl dihydrouracil-azaspiro[5.5]undecane-C-PIP is a prerequisite for its successful application in the synthesis of PROTACs and their subsequent development as therapeutic agents. This guide has outlined the essential experimental protocols, rooted in established scientific principles and regulatory expectations, to generate a comprehensive physicochemical profile of this key intermediate. By systematically evaluating its behavior in various solvents and under stress conditions, researchers can mitigate risks in later stages of development, from ensuring data quality in biological assays to designing stable and bioavailable drug formulations. The inherent properties of its spirocyclic and heterocyclic components suggest a molecule with tunable solubility and moderate stability, underscoring the importance of the empirical studies detailed herein.

References

  • ResearchGate. (n.d.). The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof | Request PDF.
  • Preclinical Research CRO. (n.d.). 2-Methoxyphenyl dihydrouracil-azaspiro[5.5]undecane-C-PIP.
  • Benchchem. (n.d.). Cross-validation of different analytical methods for 5,6-Dihydro-5-(hydroxymethyl)uracil quantification.
  • Taylor & Francis Online. (n.d.). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Retrieved from [Link]

  • PubMed. (2005). An accurate dihydrouracil/uracil determination using improved high performance liquid chromatography method for preventing fluoropyrimidines-related toxicity in clinical practice. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). The utilization of spirocyclic scaffolds in novel drug discovery. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Dihydrouracil – Knowledge and References.
  • MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]

  • PubMed. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Characterization of Dihydrouracil Analogs Utilizing Biginelli Hybrids. Retrieved from [Link]

  • MDPI. (2025). Synthesis and Characterization of Dihydrouracil Analogs Utilizing Biginelli Hybrids.
  • MDPI. (n.d.). Stability-Indicating Assay of Novel 5-(Hydroxamic acid)methyl Oxazolidinones with 5-Lipooxygenase Inhibitory Activity. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle.
  • MDPI. (n.d.). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Retrieved from [Link]

  • French-Ukrainian Journal of Chemistry. (n.d.). oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design.
  • NIH. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for 2-Methoxyphenyl dihydrouracil-azaspiro[5.5]undecane-C-PIP in Cell Culture

Introduction: A Novel Moiety for Targeted Protein Degradation The field of therapeutic intervention is undergoing a paradigm shift, moving beyond simple inhibition to targeted elimination of disease-causing proteins. At...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Moiety for Targeted Protein Degradation

The field of therapeutic intervention is undergoing a paradigm shift, moving beyond simple inhibition to targeted elimination of disease-causing proteins. At the forefront of this evolution is the Proteolysis-Targeting Chimera (PROTAC) technology. PROTACs are heterobifunctional molecules that co-opt the cell's own ubiquitin-proteasome system to induce the degradation of specific protein targets. This is achieved by simultaneously binding to a target protein and an E3 ubiquitin ligase, thereby forming a ternary complex that leads to the ubiquitination and subsequent proteasomal degradation of the target protein.

This document provides detailed application notes and protocols for the use of 2-Methoxyphenyl dihydrouracil-azaspiro[5.5]undecane-C-PIP , a key chemical entity in the synthesis of novel PROTACs. This compound is an E3 ligase ligand-linker conjugate, specifically designed to recruit the E3 ligase Cereblon (CRBN)[1]. The dihydrouracil moiety represents an innovative class of achiral CRBN ligands, offering potential advantages in stability and synthetic accessibility over traditional glutarimide-based ligands like thalidomide and its analogs[2].

The "C-PIP" component of the name indicates a linker, which is intended for conjugation to a ligand that binds a specific protein of interest. For instance, this compound can be utilized in the synthesis of PROTACs targeting proteins implicated in cancer, such as SOS1 (Son of Sevenless Homolog 1)[1][3]. The azaspiro[5.5]undecane scaffold is a privileged structure in medicinal chemistry, known to be a core component in various bioactive compounds with applications in oncology and other therapeutic areas[4][5][6].

These application notes are intended for researchers, scientists, and drug development professionals engaged in the design and cellular evaluation of PROTACs. The following sections will provide a comprehensive guide to the mechanism of action, reagent handling, and detailed protocols for cell-based experiments aimed at characterizing the protein degradation activity of PROTACs synthesized using this advanced building block.

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

A PROTAC synthesized from 2-Methoxyphenyl dihydrouracil-azaspiro[5.5]undecane-C-PIP operates by inducing the proximity of its target protein to the E3 ubiquitin ligase Cereblon (CRBN). The dihydrouracil core of the molecule serves as the "warhead" that binds to CRBN. This binding event, in concert with the binding of the other end of the PROTAC to the target protein, forms a ternary complex (Target Protein : PROTAC : CRBN).

This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the target protein. The poly-ubiquitinated target protein is then recognized and degraded by the 26S proteasome, releasing the PROTAC to engage in another cycle of degradation. This catalytic mode of action is a key advantage of PROTACs, as a single molecule can induce the degradation of multiple target protein molecules.

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC PROTAC (with Dihydrouracil Moiety) Ternary Ternary Complex (Target-PROTAC-CRBN) PROTAC->Ternary Binds Target Target Protein (e.g., SOS1) Target->Ternary Binds CRBN CRBN E3 Ligase CRBN->Ternary Recruited PolyUb_Target Poly-ubiquitinated Target Protein Ternary->PolyUb_Target Poly-ubiquitination Ub Ubiquitin Ub->Ternary Transfer Proteasome 26S Proteasome PolyUb_Target->Proteasome Recognition Proteasome->PROTAC Released (Catalytic Cycle) Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Figure 1: Mechanism of Action of a PROTAC. This diagram illustrates the catalytic cycle of a PROTAC synthesized from 2-Methoxyphenyl dihydrouracil-azaspiro[5.5]undecane-C-PIP, which recruits the CRBN E3 ligase to a target protein, leading to its ubiquitination and proteasomal degradation.

Experimental Protocols

Part 1: Reagent Preparation and Handling

The proper handling and preparation of 2-Methoxyphenyl dihydrouracil-azaspiro[5.5]undecane-C-PIP and the resulting PROTAC are critical for reproducible experimental outcomes.

1.1. Solubility and Stock Solution Preparation

  • Solvent Selection: Due to the complex organic nature of this molecule and the resulting PROTACs, they are generally insoluble in aqueous media. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions.

  • Stock Concentration: Prepare a high-concentration stock solution, typically in the range of 10-50 mM in DMSO. This allows for minimal solvent carryover into the cell culture medium, reducing the risk of solvent-induced cytotoxicity.

  • Procedure:

    • Accurately weigh the required amount of the compound.

    • Add the calculated volume of anhydrous DMSO to achieve the desired molarity.

    • Vortex thoroughly until the compound is completely dissolved. Gentle warming (to 37°C) may be applied if necessary, but avoid excessive heat.

    • Centrifuge the vial briefly to collect the solution at the bottom.

1.2. Storage and Stability

  • Stock Solutions: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability. The dihydrouracil moiety is reported to have greater stability than traditional glutarimide-based ligands, which can be prone to hydrolysis[2].

  • Working Solutions: Prepare fresh dilutions of the stock solution in cell culture medium immediately before each experiment. Do not store diluted solutions in aqueous media for extended periods.

Parameter Recommendation Rationale
Primary Solvent Anhydrous DMSOHigh solubility for organic compounds; miscible with culture media at low concentrations.
Stock Concentration 10-50 mMMinimizes the final DMSO concentration in cell culture (ideally ≤ 0.1%).
Storage Temperature -20°C or -80°CPreserves the integrity of the compound and prevents degradation.
Handling Aliquot to avoid freeze-thaw cyclesRepeated temperature changes can degrade the compound.
Part 2: Cell-Based Protein Degradation Assay

This protocol outlines a typical experiment to determine the efficacy of a PROTAC in degrading its target protein in a selected cell line.

2.1. Cell Line Selection

  • Target Protein Expression: The chosen cell line must express the target protein of interest at a detectable level. Verify expression levels by Western blotting or other proteomic techniques before starting the experiment.

  • CRBN Expression: The cell line must also express sufficient levels of CRBN for the PROTAC to function. Most human cell lines express CRBN, but it is good practice to confirm this, especially if unexpected results are obtained.

  • Cell Line Examples: For PROTACs targeting proteins involved in cancer, cell lines such as MOLM-13 (acute myeloid leukemia) and PC-3 (prostate cancer) have been used in studies with related compounds[4][7]. For general cancer research, cell lines like A431 have also been utilized for testing dihydrouracil derivatives[8].

2.2. Experimental Workflow

Experimental_Workflow Start Start: Seed Cells Incubate_24h Incubate for 24h (Allow cells to adhere) Start->Incubate_24h Prepare_Dilutions Prepare Serial Dilutions of PROTAC (in culture medium) Incubate_24h->Prepare_Dilutions Treat_Cells Treat Cells with PROTAC (and controls) Prepare_Dilutions->Treat_Cells Incubate_Treatment Incubate for Treatment Period (e.g., 4-48 hours) Treat_Cells->Incubate_Treatment Harvest_Cells Harvest Cells (Wash with PBS) Incubate_Treatment->Harvest_Cells Lyse_Cells Lyse Cells & Quantify Protein (e.g., BCA Assay) Harvest_Cells->Lyse_Cells Analyze Analyze Protein Levels (e.g., Western Blot) Lyse_Cells->Analyze End End: Data Analysis (DC50, Dmax) Analyze->End

Sources

Application

Application Notes &amp; Protocols for the Synthesis of Advanced PROTACs: A Case Study in SOS1 Degradation

Introduction: The Evolution of Targeted Protein Degradation Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the outright degradat...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Evolution of Targeted Protein Degradation

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the outright degradation of disease-causing proteins.[1][2][3] These heterobifunctional molecules act as molecular bridges, co-opting the cell's intrinsic ubiquitin-proteasome system (UPS) to eliminate specific proteins of interest (POIs).[][5] A PROTAC is comprised of three distinct components: a "warhead" ligand that binds the POI, an E3 ubiquitin ligase-recruiting ligand, and a chemical linker that covalently connects the two active moieties.[2][5] Upon simultaneous binding to the POI and an E3 ligase, the PROTAC facilitates the formation of a ternary complex, leading to the polyubiquitination of the POI and its subsequent recognition and degradation by the 26S proteasome.[1][][6]

The linker, once seen as a mere spacer, is now understood to be a critical determinant of a PROTAC's efficacy, influencing the stability and geometry of the ternary complex, as well as the molecule's overall physicochemical properties.[1][5][7] This guide focuses on the synthesis of a highly specific PROTAC, SOS1 degrader-10 , which exemplifies the sophisticated chemical architecture of modern degraders.[8][9] This molecule employs:

  • A Warhead Ligand: A crizotinib-piperazine (C-PIP) derivative targeting Son of sevenless homolog 1 (SOS1), a key activator of KRAS signaling.

  • An E3 Ligase Ligand: A 2-Methoxyphenyl dihydrouracil moiety, a potent recruiter of the Cereblon (CRBN) E3 ligase complex.[10][11]

  • A Linker: A rigid and structurally complex 3-azaspiro[5.5]undecane scaffold, designed to optimize the orientation of the two bound proteins for efficient ubiquitination.[9][12]

These application notes provide a comprehensive, step-by-step protocol for the synthesis of this advanced PROTAC, grounded in the successful methodologies reported in peer-reviewed literature.[8] We will delve into the rationale behind the synthetic strategy, offering insights for researchers, scientists, and drug development professionals aiming to construct next-generation protein degraders.

Mechanism of Action: Orchestrating Protein Degradation

The fundamental role of the synthesized PROTAC is to induce the selective degradation of the SOS1 protein. This process is initiated by the formation of a key ternary complex, which brings the SOS1 protein into close proximity with the CRBN E3 ligase. This induced proximity is the catalytic event that triggers the transfer of ubiquitin from an E2-ubiquitin conjugate to lysine residues on the surface of SOS1, marking it for destruction by the proteasome.

PROTAC_MoA cluster_cell Cellular Environment PROTAC SOS1 PROTAC (Warhead-Linker-E3 Ligand) POI SOS1 Protein (Target) PROTAC->POI Binds E3 CRBN E3 Ligase PROTAC->E3 Recruits Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary E3->Ternary PolyUb Poly-ubiquitinated SOS1 Ternary->PolyUb Ubiquitination Ub Ubiquitin (from E1/E2) Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Proteasome->PROTAC Release & Recycling Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

Synthetic Strategy: A Convergent Approach

The synthesis of the target PROTAC, 2-Methoxyphenyl dihydrouracil-azaspiro[5.5]undecane-C-PIP (SOS1 degrader-10), is best approached through a convergent strategy. This involves the independent synthesis of three key building blocks, followed by their sequential coupling. This modular approach allows for greater flexibility and simplifies the purification of intermediates.

The overall workflow can be visualized as follows:

Synthetic_Workflow cluster_warhead_linker Part A: Warhead-Linker Assembly cluster_final_coupling Part B: Final PROTAC Synthesis SM1 Crizotinib Precursor (Warhead) Int1 Warhead-Linker Intermediate (Boc) SM1->Int1 Coupling 1 SM2 Boc-Protected Azaspiro[5.5]undecane (Linker Core) SM2->Int1 SM3 2-Methoxyphenyl dihydrouracil (E3 Ligand) Final_PROTAC Final PROTAC: SOS1 Degrader-10 SM3->Final_PROTAC Int2 Deprotected Warhead-Linker (Amine) Int1->Int2 Boc Deprotection Int2->Final_PROTAC Coupling 2 (Amide Bond Formation)

Caption: Convergent synthetic workflow for the target PROTAC.

This guide provides protocols for the key coupling and deprotection steps, assuming the availability of the core fragments. The synthesis of these starting materials often involves multi-step procedures that can be adapted from established literature methods.[11][13][14][15]

Detailed Experimental Protocols

Disclaimer: These protocols are based on established chemical transformations and should be performed by trained chemists in a suitable laboratory setting with appropriate personal protective equipment (PPE). All reactions involving anhydrous solvents should be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

Part A: Synthesis of the Warhead-Linker Intermediate

This part describes the coupling of the crizotinib-piperazine warhead to the azaspiro[5.5]undecane linker, followed by deprotection.

Protocol 4.1.1: Coupling of Crizotinib Precursor with Linker Core

This protocol details the nucleophilic substitution reaction to connect the warhead to the linker.

  • Materials:

    • Crizotinib-piperazine (Warhead, 1.0 eq)

    • tert-butyl 9-formyl-3-azaspiro[5.5]undecane-3-carboxylate (Linker Core, 1.1 eq)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)

    • Acetic acid (AcOH, 0.1 eq)

    • Anhydrous Dichloromethane (DCM)

  • Procedure:

    • To a solution of Crizotinib-piperazine (1.0 eq) in anhydrous DCM, add tert-butyl 9-formyl-3-azaspiro[5.5]undecane-3-carboxylate (1.1 eq) and a catalytic amount of acetic acid.

    • Stir the mixture at room temperature for 30 minutes.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.

    • Stir the reaction at room temperature under an inert atmosphere.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[16] The reaction is typically complete within 4-12 hours.

    • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the Boc-protected Warhead-Linker Intermediate.

Protocol 4.1.2: Boc Deprotection of the Warhead-Linker Intermediate

This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to reveal the secondary amine required for the final coupling step.

  • Materials:

    • Boc-protected Warhead-Linker Intermediate (1.0 eq)

    • Trifluoroacetic acid (TFA)

    • Anhydrous Dichloromethane (DCM)

  • Procedure:

    • Dissolve the Boc-protected Warhead-Linker Intermediate (1.0 eq) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add TFA (typically 20-30% v/v in DCM) dropwise to the cooled solution.

    • Allow the reaction to warm to room temperature and stir for 1-3 hours.

    • Monitor the reaction by LC-MS until the starting material is completely consumed.[17]

    • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

    • The resulting amine TFA salt is often used directly in the next step without further purification. If necessary, co-evaporate with DCM or diethyl ether to remove residual TFA.

Part B: Final PROTAC Synthesis

This section details the final amide bond formation to connect the Warhead-Linker fragment with the E3 ligase ligand.

Protocol 4.2.1: Amide Coupling to Yield the Final PROTAC

  • Materials:

    • Deprotected Warhead-Linker Amine (TFA salt, 1.0 eq)

    • 2-Methoxyphenyl dihydrouracil with a carboxylic acid handle (E3 Ligand-COOH, 1.1 eq)

    • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.2 eq)

    • DIPEA (N,N-Diisopropylethylamine, 3.0-4.0 eq)

    • Anhydrous Dimethylformamide (DMF)

  • Procedure:

    • To a solution of the 2-Methoxyphenyl dihydrouracil-COOH (1.1 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0-4.0 eq).

    • Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

    • Add a solution of the Deprotected Warhead-Linker Amine (1.0 eq) in a small amount of anhydrous DMF to the activated ester mixture.

    • Stir the reaction at room temperature under an inert atmosphere for 12-24 hours.

    • Monitor the reaction progress by LC-MS.[18]

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by reverse-phase preparative HPLC to obtain the final, high-purity PROTAC.

Characterization and Quality Control

Thorough characterization is essential to confirm the identity, purity, and integrity of the synthesized PROTAC.

Technique Purpose Expected Outcome
LC-MS Purity assessment and mass confirmationA single major peak in the chromatogram with the correct mass-to-charge ratio (m/z) for the target molecule.
¹H and ¹³C NMR Structural confirmation and puritySpectra consistent with the proposed chemical structure, showing characteristic peaks for all three components (warhead, linker, E3 ligand).[19]
HRMS Exact mass determinationHigh-resolution mass spectrometry data confirming the elemental composition.[20]
Analytical HPLC Final purity determinationQuantitative assessment of purity, typically >95% for biological assays.

Application: In-Cell Protein Degradation Assay

Once synthesized and purified, the PROTAC's biological activity must be validated. The primary assay is to measure its ability to induce the degradation of the target protein (SOS1) in a cellular context.

Protocol 6.1: Western Blotting for SOS1 Degradation

  • Cell Culture: Culture a relevant cancer cell line (e.g., one with a KRAS mutation where SOS1 is critical) in appropriate media.

  • Treatment:

    • Plate cells and allow them to adhere overnight.

    • Prepare serial dilutions of the synthesized PROTAC in cell culture medium. A negative control (e.g., DMSO vehicle) and potentially a non-binding epimer should be included.

    • Treat the cells with varying concentrations of the PROTAC (e.g., from 1 nM to 10 µM) for a set period (e.g., 6, 12, or 24 hours).[16]

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

    • Determine the total protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Normalize protein concentrations and prepare samples for SDS-PAGE.

    • Separate proteins by gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane and incubate with a primary antibody specific for the SOS1 protein. A loading control antibody (e.g., GAPDH, β-actin) must also be used.

    • Incubate with the appropriate HRP-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities for SOS1 and the loading control. Normalize the SOS1 signal to the loading control and plot the percentage of remaining SOS1 protein against the PROTAC concentration to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).[5]

Conclusion

The synthesis of complex PROTACs like SOS1 degrader-10, which features a sophisticated spirocyclic linker, requires a robust and modular synthetic strategy. The protocols detailed herein provide a comprehensive framework for the construction of this molecule, from the assembly of key fragments to the final purification and characterization. By following these methodologies, researchers can reliably produce high-quality PROTACs for the investigation of targeted protein degradation and the development of novel therapeutics. The successful synthesis and subsequent biological validation of such molecules are critical steps in unlocking the full potential of this transformative technology.

References

  • Maple, H. et al. (2021). Current strategies for the design of PROTAC linkers: a critical review. RSC Chemical Biology. Available at: [Link]

  • Gimenez, L. E. et al. (2024). Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Valenti, G. et al. (2025). Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. Journal of the American Chemical Society. Available at: [Link]

  • Duan, S. et al. (2025). Characterization of PROTAC specificity and endogenous protein interactomes using ProtacID. ResearchGate. Available at: [Link]

  • CAS. (2024). PROTACs revolutionize small molecule drugs. CAS. Available at: [Link]

  • Wikipedia. (n.d.). Proteolysis targeting chimera. Wikipedia. Available at: [Link]

  • Semantic Scholar. (n.d.). Characterization of PROTAC specificity and endogenous protein interactomes using ProtacID. Semantic Scholar. Available at: [Link]

  • Li, G. et al. (2021). A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions. Molecules. Available at: [Link]

  • Ciulli, A. (n.d.). A beginner's guide to PROTACs and targeted protein degradation. University of Dundee. Available at: [Link]

  • Reddy, T. S. et al. (2022). Synthesis and Characterization of Dihydrouracil Analogs Utilizing Biginelli Hybrids. Chemistry. Available at: [Link]

  • Traxal Technologies. (n.d.). 2-Methoxyphenyl dihydrouracil. Traxal Technologies. Available at: [Link]

  • Nixon, I. D. G. et al. (2024). One-Step Regioselective Synthesis of N-1-Substituted Dihydrouracils: A Motif of Growing Popularity in the Targeted Protein Degradation Field. Journal of Organic Chemistry. Available at: [Link]

  • Nixon, I. D. G. et al. (2024). One-Step Regioselective Synthesis of N-1-Substituted Dihydrouracils: A Motif of Growing Popularity in the Targeted Protein Degradation Field. PubMed. Available at: [Link]

  • Cui, J. J. (n.d.). Synthesis and structure of crizotinib. ResearchGate. Available at: [Link]

  • Cui, J. J. et al. (2011). Structure based drug design of crizotinib (PF-02341066), a potent and selective dual inhibitor of mesenchymal-epithelial transition factor (c-MET) kinase and anaplastic lymphoma kinase (ALK). Journal of Medicinal Chemistry. Available at: [Link]

  • Boscutti, G. et al. (2022). Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase. Journal of Medicinal Chemistry. Available at: [Link]

  • T-S, B. et al. (2020). Novel approaches for the rational design of PROTAC linkers. Future Medicinal Chemistry. Available at: [Link]

  • Bhowmick, R. et al. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions. Available at: [Link]

  • Eshelman, T. D. et al. (2023). Synthesis and characterization of two piperazine containing macrocycles and their transition metal complexes. Journal of Inorganic Biochemistry. Available at: [Link]

  • MedChemExpress. (n.d.). PIP-C-3-Azaspiro[5.5]undecane-boc. MedChemExpress. Available at: [Link]

Sources

Method

Application of 2-Methoxyphenyl dihydrouracil-azaspiro[5.5]undecane-C-PIP in SOS1 degradation assays

Application Notes & Protocols Topic: A Practical Guide to the Synthesis and Application of SOS1 Degraders Using 2-Methoxyphenyl dihydrouracil-azaspiro[5.5]undecane-C-PIP Audience: Researchers, scientists, and drug develo...

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: A Practical Guide to the Synthesis and Application of SOS1 Degraders Using 2-Methoxyphenyl dihydrouracil-azaspiro[5.5]undecane-C-PIP

Audience: Researchers, scientists, and drug development professionals in oncology and targeted protein degradation.

Abstract

The Son of Sevenless 1 (SOS1) protein, a critical guanine nucleotide exchange factor (GEF), is a key activator of the RAS signaling cascade, which is frequently hyperactivated in a significant portion of human cancers.[1][2] Targeting SOS1 has emerged as a promising therapeutic strategy, particularly for KRAS-mutant tumors.[3][4] Proteolysis-targeting chimera (PROTAC) technology offers a powerful approach to eliminate pathogenic proteins by hijacking the cell's native ubiquitin-proteasome system.[5][6] This guide provides a comprehensive framework for utilizing 2-Methoxyphenyl dihydrouracil-azaspiro[5.5]undecane-C-PIP , an E3 ligase ligand-linker conjugate, in the development and characterization of novel SOS1-targeting PROTACs.[7][8] We present the underlying principles, detailed experimental protocols, and data interpretation guidelines for synthesizing a functional SOS1 degrader and validating its mechanism of action, from initial protein knockdown to downstream functional effects on cancer cell viability.

Introduction: The Rationale for SOS1 Degradation

The RAS family of small GTPases (KRAS, NRAS, HRAS) function as molecular switches in signal transduction pathways that control cell proliferation, differentiation, and survival.[9] Their activity is tightly regulated by GEFs like SOS1, which catalyze the exchange of GDP for GTP, converting RAS to its active state.[10] In many cancers, mutations in RAS lock the protein in a constitutively active form, leading to uncontrolled cell growth.[11]

While direct inhibition of mutant KRAS has seen recent clinical success, challenges such as acquired resistance and the undruggability of other RAS mutations persist.[12] Targeting the upstream activator SOS1 provides an alternative and complementary strategy.[3][13] Instead of simple inhibition, inducing the targeted degradation of SOS1 via a PROTAC offers several potential advantages:

  • Removal of Scaffolding Functions: Degradation eliminates the entire protein, preventing non-catalytic scaffolding interactions that inhibitors may not affect.[14]

  • Event-Driven Catalytic Action: A single PROTAC molecule can induce the degradation of multiple target proteins, potentially leading to a more potent and sustained pharmacological effect at lower concentrations.[3]

  • Overcoming Resistance: Degradation may be effective against mutations that confer resistance to traditional inhibitors.

This application note focuses on 2-Methoxyphenyl dihydrouracil-azaspiro[5.5]undecane-C-PIP , a chemical moiety designed for conjugation to a target-protein ligand, thereby creating a heterobifunctional PROTAC.[7][15]

Principle of Action: Constructing the SOS1 Degrader

A PROTAC is comprised of three key components: a "warhead" that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. The molecule described, 2-Methoxyphenyl dihydrouracil-azaspiro[5.5]undecane-C-PIP, serves as a pre-fabricated E3 ligase ligand-linker conjugate.[7] To create a functional SOS1 degrader, a researcher must covalently attach a known SOS1-binding molecule (the warhead) to the reactive end of this linker.

The resulting PROTAC works by forming a ternary complex, bringing SOS1 into close proximity with the recruited E3 ligase (e.g., Cereblon or VHL).[16] This proximity facilitates the transfer of ubiquitin from the E3 ligase to lysine residues on the surface of SOS1. The polyubiquitinated SOS1 is then recognized and degraded by the 26S proteasome.[17]

Caption: Workflow of PROTAC-mediated SOS1 degradation.

Experimental Workflow for SOS1 Degrader Validation

A rigorous validation cascade is essential to confirm the activity and mechanism of a newly synthesized SOS1 degrader. The following protocols provide a step-by-step guide for this process.

Validation_Workflow A Protocol 1: Confirm SOS1 Degradation (Western Blot) B Protocol 2: Verify Degradation Mechanism (Inhibitor Rescue) A->B Degradation Confirmed C Protocol 3: Assess Downstream Signaling (p-ERK Western Blot) B->C Mechanism Validated D Protocol 4: Measure Functional Outcome (Cell Viability Assay) C->D Pathway Inhibited

Caption: Experimental cascade for SOS1 degrader validation.

Protocol 1: Confirmation of SOS1 Degradation by Western Blot

Objective: To determine if the synthesized PROTAC induces dose- and time-dependent degradation of the SOS1 protein in a relevant cancer cell line.

Causality: This is the primary and most direct assay to confirm the intended activity of the degrader. Observing both a dose-response and a time-course effect strengthens the evidence for specific, targeted degradation rather than non-specific cytotoxicity. A loading control is critical to normalize for any variations in protein loading between samples.

Materials:

  • Cell Line: KRAS-mutant cancer cell line (e.g., NCI-H358, MIA PaCa-2, SW620).[4][18]

  • Reagents: SOS1 PROTAC, DMSO (vehicle control), cell lysis buffer, BCA protein assay kit, SDS-PAGE gels, transfer membranes.

  • Antibodies: Primary anti-SOS1 antibody[19][20], primary anti-GAPDH or anti-Tubulin antibody (loading control), HRP-conjugated secondary antibody.

Procedure:

  • Cell Seeding: Plate cells in 6-well plates and allow them to adhere overnight to reach 70-80% confluency.

  • Treatment:

    • Dose-Response: Treat cells with increasing concentrations of the SOS1 PROTAC (e.g., 0, 1, 10, 100, 1000 nM) for a fixed duration (e.g., 24 hours). Include a DMSO vehicle control.

    • Time-Course: Treat cells with a fixed, effective concentration of the PROTAC (determined from the dose-response experiment) for various durations (e.g., 0, 4, 8, 16, 24, 48 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them using an appropriate lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Load equal amounts of protein (e.g., 20-40 µg) per lane on an SDS-PAGE gel.

    • Separate proteins by electrophoresis and transfer them to a nitrocellulose or PVDF membrane.

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary anti-SOS1 antibody overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and visualize the bands using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane (if necessary) and re-probe for a loading control (e.g., GAPDH).[18]

  • Data Analysis: Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the SOS1 signal to the loading control signal. Calculate the percentage of SOS1 remaining relative to the vehicle control.

Parameter Description
DC₅₀ The concentration of the PROTAC that results in 50% degradation of the target protein.
Dₘₐₓ The maximum percentage of protein degradation achieved.
Time to Dₘₐₓ The time required to reach the maximal degradation level.

Table 1: Key parameters for quantifying degrader activity.

Protocol 2: Verifying the Mechanism of Degradation

Objective: To confirm that SOS1 degradation is dependent on the ubiquitin-proteasome system and the recruited E3 ligase.

Causality: This experiment validates the PROTAC's specific mechanism of action. If degradation is blocked by a proteasome inhibitor, it confirms the involvement of the proteasome. Similarly, blocking the E3 ligase activity or competing for E3 ligase binding should also prevent degradation, confirming the linker-ligand's intended function.[14]

Materials:

  • Inhibitors: Proteasome inhibitor MG132, Neddylation inhibitor MLN4924 (prevents cullin-RING ligase activation), excess free E3 ligase ligand (e.g., lenalidomide for CRBN).[11]

  • All other materials from Protocol 1.

Procedure:

  • Cell Seeding: Plate cells as described in Protocol 1.

  • Pre-treatment: Pre-treat cells with MG132 (e.g., 3-10 µM), MLN4924 (e.g., 0.5 µM), or the free E3 ligase ligand (e.g., 10 µM) for 1-2 hours.

  • PROTAC Treatment: Add the SOS1 PROTAC at a concentration known to cause significant degradation (e.g., its DC₅₀ or DC₉₀) to the pre-treated cells. Maintain the presence of the inhibitors.

  • Incubation: Incubate for a duration known to be effective (e.g., 24 hours).

  • Analysis: Harvest cell lysates and perform Western blotting for SOS1 as described in Protocol 1.

Expected Result: In lanes where cells were pre-treated with MG132, MLN4924, or the free ligand, the degradation of SOS1 should be significantly reduced or completely "rescued" compared to the lane with the PROTAC alone.

Mechanism_Validation PROTAC SOS1 PROTAC Ternary Ternary Complex (SOS1-PROTAC-E3) PROTAC->Ternary Ub Ubiquitination Ternary->Ub Proteasome Proteasome Ub->Proteasome Degradation SOS1 Degradation Proteasome->Degradation Inhibitor1 Free E3 Ligand (Competition) Inhibitor1->Ternary Inhibitor2 MLN4924 (Inhibits E3 Ligase) Inhibitor2->Ub Inhibitor3 MG132 (Inhibits Proteasome) Inhibitor3->Proteasome

Caption: Points of intervention for mechanistic validation.

Protocol 3: Assessing Downstream Pathway Inhibition

Objective: To determine if SOS1 degradation functionally impairs the downstream RAS-MAPK signaling pathway.

Causality: SOS1 activates RAS, which triggers a phosphorylation cascade through RAF, MEK, and ERK.[21] Degrading SOS1 should therefore lead to a measurable decrease in the active, phosphorylated forms of these downstream kinases, particularly p-ERK. This assay connects the protein degradation event to a key oncogenic signaling pathway.[18]

MAPK_Pathway RTK RTK SOS1 SOS1 RTK->SOS1 RAS RAS SOS1->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK (Measured) ERK->pERK Proliferation Cell Proliferation pERK->Proliferation

Caption: The RAS-MAPK pathway targeted by SOS1 degradation.

Materials:

  • Antibodies: Primary anti-phospho-ERK (p-ERK), anti-total-ERK, HRP-conjugated secondary antibody.

  • All other materials from Protocol 1.

Procedure:

  • Cell Culture and Treatment: Treat cells with the SOS1 PROTAC as in Protocol 1 (dose-response or time-course). It is often best to use shorter time points (e.g., 2-24 hours) for signaling studies.

  • Lysis and Western Blot: Lyse cells, quantify protein, and perform Western blotting as previously described.

  • Antibody Incubation:

    • Probe one membrane with an anti-p-ERK antibody.

    • Probe a parallel membrane or strip and re-probe the same membrane with an anti-total-ERK antibody to ensure changes in phosphorylation are not due to changes in total ERK levels.

  • Data Analysis: Quantify the band intensities for p-ERK and total ERK. Calculate the ratio of p-ERK to total ERK for each condition and normalize to the vehicle control.

Expected Result: Treatment with the SOS1 PROTAC should lead to a dose- and time-dependent decrease in the p-ERK/total ERK ratio.

Protocol 4: Cell Viability and Proliferation Assays

Objective: To measure the ultimate functional impact of SOS1 degradation on cancer cell survival and growth.

Causality: By inhibiting the pro-proliferative RAS-MAPK pathway, the SOS1 degrader is expected to reduce the viability or proliferation of cancer cells that are dependent on this pathway. This assay provides the crucial phenotypic readout that links the molecular mechanism to a potential therapeutic effect.[22][23][24]

Materials:

  • Cell Lines: A panel of relevant KRAS-mutant and KRAS-wild-type cell lines.

  • Assay Kits: A cell viability/proliferation reagent such as MTT, MTS, or an ATP-based luminescence assay (e.g., CellTiter-Glo®).[25]

  • 96-well clear or opaque-walled plates.

Procedure:

  • Cell Seeding: Seed cells at a low density in 96-well plates and allow them to adhere overnight.

  • Treatment: Add a range of concentrations of the SOS1 PROTAC (typically a 10-point, 3-fold serial dilution) to the wells. Include a vehicle-only control.

  • Incubation: Incubate the plates for an extended period, typically 72 to 120 hours, to allow for effects on proliferation to become apparent.

  • Assay Measurement:

    • Add the viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time (e.g., 1-4 hours for colorimetric assays, 10 minutes for luminescence).

    • Read the plate on a microplate reader (absorbance for MTT/MTS, luminescence for ATP-based assays).

  • Data Analysis:

    • Subtract background values and normalize the data to the vehicle control wells (defined as 100% viability).

    • Plot the normalized viability versus the log of the PROTAC concentration.

    • Use a non-linear regression model (e.g., four-parameter variable slope) to calculate the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Cell Line KRAS Status Hypothetical IC₅₀ (nM)
NCI-H358G12C55
MIA PaCa-2G12C70
SW620G12V150
BxPC-3WT>1000

Table 2: Example data from a cell viability assay, demonstrating selectivity for KRAS-mutant lines.

Troubleshooting

Problem Potential Cause Suggested Solution
No SOS1 Degradation - Poor cell permeability of PROTAC.- Ineffective ternary complex formation.- PROTAC instability.- Verify target engagement of the warhead.- Modify linker length or attachment point.- Assess compound stability in media.
Degradation not rescued by MG132 - Degradation is not proteasome-mediated.- Off-target cytotoxic effects.- Investigate lysosomal degradation pathways.- Perform a proteomics screen to assess selectivity.
No effect on p-ERK - Redundant signaling pathways.- SOS1 is not the primary activator in the chosen cell line.- Test in different cell lines.- Combine with inhibitors of parallel pathways (e.g., PI3K).[9]
High IC₅₀ in Viability Assay - Cells are not dependent on SOS1.- Insufficient degradation (Dₘₐₓ is too low).- Correlate viability IC₅₀ with degradation DC₅₀.- Use 3D culture models which may show greater dependency.[4]

Conclusion

The development of targeted protein degraders is a rapidly advancing field in drug discovery. The E3 ligase ligand-linker conjugate 2-Methoxyphenyl dihydrouracil-azaspiro[5.5]undecane-C-PIP provides a valuable tool for the synthesis of novel PROTACs aimed at therapeutically relevant targets like SOS1. By following a systematic validation workflow encompassing direct measurement of protein degradation, mechanistic confirmation, and assessment of downstream functional consequences, researchers can effectively characterize newly created SOS1 degraders. This structured approach ensures the generation of robust and reliable data, accelerating the development of new potential treatments for RAS-driven cancers.

References

Application

Application Note: A Step-by-Step Guide to the Synthesis of a PROTAC via Amine-Reactive Conjugation

An Application Note and Comprehensive Protocol for Researchers, Scientists, and Drug Development Professionals **Abstract This guide provides a detailed, step-by-step protocol for the conjugation of an E3 ligase ligand t...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Comprehensive Protocol for Researchers, Scientists, and Drug Development Professionals

**Abstract

This guide provides a detailed, step-by-step protocol for the conjugation of an E3 ligase ligand to a target protein of interest, a critical step in the synthesis of Proteolysis Targeting Chimeras (PROTACs). It is designed for researchers, scientists, and drug development professionals. This document clarifies a common point of confusion regarding the nomenclature of pre-made conjugates versus the components for conjugation. We will use the hypothetical conjugation of an amine-reactive derivative of "2-Methoxyphenyl dihydrouracil-azaspiro[5.5]undecane" to a target protein, which we will refer to as "C-PIP" (Target Protein of Interest), to illustrate a robust and widely applicable bioconjugation workflow. The protocol covers the conjugation reaction, purification of the resulting PROTAC, and its subsequent characterization.

Introduction: Understanding the Strategy

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. A PROTAC consists of three key components: a ligand for the target protein, a ligand for an E3 ligase, and a linker that connects the two.

The term "2-Methoxyphenyl dihydrouracil-azaspiro[5.5]undecane-C-PIP" as found in some chemical supplier catalogs, refers to a pre-synthesized E3 Ligase ligand-linker conjugate.[1][2][3] This molecule is intended as a building block for the final PROTAC synthesis, where it is to be conjugated to a ligand for the target protein of interest.

This guide will therefore detail the process of conjugating an E3 ligase ligand, functionalized with an amine-reactive group, to a protein of interest (the "C-PIP"). We will focus on one of the most common and reliable methods in bioconjugation: the reaction of an N-hydroxysuccinimide (NHS) ester with primary amines.[4][5][6] Primary amines are readily available on proteins at the N-terminus and on the side chains of lysine residues.[5][7] This makes NHS ester chemistry a versatile tool for protein modification.[4][6][8]

The overall workflow involves three main stages: the conjugation reaction, purification of the conjugate, and characterization to confirm successful synthesis and purity.

cluster_0 PROTAC Mechanism of Action PROTAC PROTAC Molecule Target Target Protein (e.g., C-PIP) PROTAC->Target Binds E3 E3 Ligase PROTAC->E3 Recruits Proteasome Proteasome Target->Proteasome Degradation E3->Target Ubiquitination Ub Ubiquitin

Figure 1: Conceptual diagram of the PROTAC mechanism of action.

Materials and Reagents

Reagents
  • E3 Ligase Ligand: 2-Methoxyphenyl dihydrouracil-azaspiro[5.5]undecane functionalized with a linker terminating in an NHS ester (e.g., from a supplier like MedChemExpress or TargetMol).

  • Target Protein (C-PIP): Purified protein of interest at a known concentration (e.g., >1 mg/mL). The protein should be in an amine-free buffer (e.g., PBS).

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0.

  • Quenching Solution: 1 M Tris-HCl, pH 8.0.

  • Solvent for Ligand: Anhydrous Dimethyl Sulfoxide (DMSO).

  • Purification:

    • Dialysis tubing (e.g., 10 kDa MWCO) or desalting columns.

    • Size-Exclusion Chromatography (SEC) column and compatible buffer.

  • Characterization:

    • SDS-PAGE gels and reagents.

    • Coomassie Brilliant Blue or silver stain.

    • Mass spectrometer (e.g., LC-MS) for intact mass analysis.

Equipment
  • Magnetic stirrer and stir bars.

  • pH meter.

  • UV-Vis spectrophotometer.

  • Standard laboratory glassware and plasticware.

  • Chromatography system (for SEC).

  • Electrophoresis equipment.

  • Mass spectrometer.

Experimental Protocols

Protocol 1: Amine-Reactive Conjugation

This protocol describes the conjugation of the NHS ester-functionalized E3 ligase ligand to the primary amines of the target protein.

Rationale: NHS esters react with primary amines at a physiological to slightly alkaline pH (7.2-9.0) to form stable amide bonds.[5] The reaction is typically rapid and efficient at room temperature. Using a molar excess of the ligand helps to drive the reaction to completion.

  • Prepare the Target Protein:

    • Ensure the target protein is in an amine-free buffer, such as PBS. Buffers containing primary amines (like Tris) will compete with the reaction and must be removed by dialysis or buffer exchange.

    • Bring the protein solution to room temperature.

  • Prepare the E3 Ligase Ligand:

    • Dissolve the NHS ester-functionalized ligand in anhydrous DMSO to create a concentrated stock solution (e.g., 10-20 mM).

    • This solution should be prepared immediately before use as NHS esters can hydrolyze in the presence of water.

  • Perform the Conjugation Reaction:

    • In a suitable reaction vessel, add the target protein solution.

    • While gently stirring, add a 5- to 20-fold molar excess of the dissolved E3 ligase ligand to the protein solution. The optimal ratio should be determined empirically for each specific protein.

    • Allow the reaction to proceed for 1-2 hours at room temperature, or overnight at 4°C.

  • Quench the Reaction:

    • Add the quenching solution (1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM.

    • Incubate for 15-30 minutes at room temperature. This will consume any unreacted NHS esters.

cluster_1 Amine-Reactive Conjugation Workflow Prep_Protein Prepare Target Protein (Amine-free buffer) React Conjugation Reaction (1-2 hours, RT) Prep_Protein->React Prep_Ligand Prepare Ligand (Dissolve in DMSO) Prep_Ligand->React Quench Quench Reaction (Add Tris buffer) React->Quench Purify Purification (SEC or Dialysis) Quench->Purify Characterize Characterization (SDS-PAGE, LC-MS) Purify->Characterize

Figure 2: Workflow for the conjugation, purification, and characterization of the PROTAC.

Protocol 2: Purification of the Conjugate

Purification is necessary to remove unreacted ligand, quenching reagent, and any reaction byproducts.[9]

Rationale: Size-exclusion chromatography (SEC) is an effective method for separating the larger protein conjugate from smaller molecules.[9] Dialysis is a simpler, albeit slower, alternative.

  • Size-Exclusion Chromatography (SEC):

    • Equilibrate the SEC column with a suitable buffer (e.g., PBS).

    • Load the quenched reaction mixture onto the column.

    • Collect fractions and monitor the eluate by UV absorbance at 280 nm (for the protein) and a wavelength appropriate for the ligand if it has a chromophore.

    • Pool the fractions containing the purified conjugate.

  • Dialysis:

    • Transfer the quenched reaction mixture to a dialysis cassette with an appropriate molecular weight cutoff (MWCO).

    • Dialyze against a large volume of buffer (e.g., 1L of PBS) for several hours to overnight at 4°C, with at least two buffer changes.

Protocol 3: Characterization of the Conjugate

Characterization is essential to confirm the success of the conjugation and to determine the purity and integrity of the final product.

Rationale: SDS-PAGE provides a qualitative assessment of conjugation, while mass spectrometry gives precise information on the mass of the conjugate and the degree of labeling.

  • SDS-PAGE Analysis:

    • Run samples of the unconjugated target protein and the purified conjugate on an SDS-PAGE gel.

    • Visualize the proteins by Coomassie or silver staining.

    • A successful conjugation should result in a slight increase in the molecular weight of the protein, which may be visible as a band shift compared to the unconjugated protein.

  • Mass Spectrometry (LC-MS):

    • Analyze the unconjugated protein and the purified conjugate by LC-MS.

    • Deconvolute the mass spectra to determine the intact mass of the protein before and after conjugation.

    • The mass increase should correspond to the mass of the attached ligand(s). The distribution of masses can be used to determine the average number of ligands per protein molecule (the drug-to-protein ratio).[10]

Data Presentation and Interpretation

All quantitative data should be summarized in a clear and organized manner.

Parameter Condition Rationale
Reaction Buffer pH 7.2 - 8.0Optimal for NHS ester reaction with primary amines while maintaining protein stability.
Ligand:Protein Molar Ratio 5:1 to 20:1Drives the reaction; needs to be optimized to achieve desired labeling without causing protein precipitation.
Reaction Time 1-2 hours at RT or overnight at 4°CSufficient time for the reaction to proceed to completion.
Quenching Reagent 1 M Tris-HClContains primary amines to consume excess reactive NHS esters.
Analysis Technique Expected Result for Successful Conjugation
SDS-PAGE A band for the conjugate that is slightly higher than the unconjugated protein.
LC-MS A mass spectrum showing an increase in mass corresponding to one or more attached ligands.

Troubleshooting

Problem Possible Cause Solution
Low Conjugation Efficiency - Inactive (hydrolyzed) NHS ester- Presence of amine-containing buffers- Insufficient molar excess of ligand- Prepare fresh ligand solution in anhydrous DMSO immediately before use.- Perform buffer exchange into an amine-free buffer.- Increase the molar ratio of ligand to protein.
Protein Precipitation - High concentration of organic solvent (DMSO)- High degree of conjugation altering protein solubility- Keep the volume of DMSO added below 10% of the total reaction volume.- Reduce the ligand:protein molar ratio or the reaction time.
Heterogeneous Product - Multiple reactive sites on the proteinThis is expected with amine-reactive chemistry. For site-specific conjugation, consider other chemistries targeting unique sites like cysteines.

Conclusion

This guide provides a comprehensive and robust protocol for the synthesis of a PROTAC molecule through amine-reactive conjugation. By following these steps, researchers can reliably conjugate an E3 ligase ligand to a target protein of interest. The described methods for purification and characterization are essential for ensuring the quality and purity of the final product, which is a prerequisite for its use in downstream biological assays.

References

Method

Application Notes and Protocols: Experimental Use of 2-Methoxyphenyl dihydrouracil-azaspiro[5.5]undecane-C-PIP in Oncology Research

<_> Disclaimer: The compound 2-Methoxyphenyl dihydrouracil-azaspiro[5.5]undecane-C-PIP is a novel molecular entity identified as an E3 Ligase ligand-linker conjugate used in the synthesis of PROTAC SOS1 degraders.[1][2]...

Author: BenchChem Technical Support Team. Date: January 2026

<_>

Disclaimer: The compound 2-Methoxyphenyl dihydrouracil-azaspiro[5.5]undecane-C-PIP is a novel molecular entity identified as an E3 Ligase ligand-linker conjugate used in the synthesis of PROTAC SOS1 degraders.[1][2] As such, publicly available data on its direct therapeutic applications are limited. These application notes are constructed based on established principles for the preclinical evaluation of novel small-molecule cancer therapeutics, drawing parallels from related chemical scaffolds such as dihydrouracil and azaspiro derivatives known for their anticancer activities.[3][4][5][6][7][8] The protocols provided herein are intended as a comprehensive guide for researchers to systematically investigate its potential in oncology.

Part 1: Introduction and Scientific Background

The Compound: A Novel PROTAC Linker

2-Methoxyphenyl dihydrouracil-azaspiro[5.5]undecane-C-PIP (henceforth referred to as "C-PIP") is an E3 ligase ligand-linker conjugate.[1][2] Its primary documented use is as a synthetic component for creating Proteolysis Targeting Chimeras (PROTACs), specifically in the development of SOS1 degraders.[1] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. This represents a powerful therapeutic strategy to eliminate pathogenic proteins rather than merely inhibiting them.

Rationale for Oncological Investigation

The rationale for investigating C-PIP or its derivatives in oncology is multifaceted:

  • PROTAC Component: As a key building block for PROTACs, understanding its intrinsic biological activity is crucial to de-risk and optimize the development of novel degraders targeting oncoproteins.

  • Structural Motifs: The C-PIP structure incorporates a dihydrouracil moiety and an azaspiro[5.5]undecane core. Both scaffolds are recognized in medicinal chemistry for their presence in compounds with anticancer properties.[3][4][6][9]

    • Dihydropyrimidinones (DHPMs): This class of compounds, to which dihydrouracil belongs, is known for a wide spectrum of biological activities, including potent anticancer effects through mechanisms like mitotic arrest.[6][7]

    • Azaspiroalkanes: These rigid, three-dimensional structures are valuable scaffolds for designing inhibitors that can fit into specific protein binding pockets, with several derivatives showing cytotoxic effects against cancer cell lines.[3][4][5][9]

Postulated Mechanism of Action (Hypothetical)

Given its role as an E3 ligase ligand, C-PIP itself may possess intrinsic modulatory activity on cellular ubiquitination pathways. A plausible, yet hypothetical, mechanism is that it could subtly alter the activity of its cognate E3 ligase, leading to off-target or neosubstrate degradation that might impact cancer cell survival. This guide outlines the experimental framework needed to test this hypothesis and characterize its broader anticancer potential.

Part 2: Physicochemical Properties & Reagent Preparation

Before initiating biological assays, it is critical to characterize the physicochemical properties of C-PIP.

PropertyRecommended MethodTarget Value/Goal
Purity HPLC-MS, qNMR>98% for biological assays
Solubility Kinetic & Thermodynamic AssaysDetermine max concentration in DMSO, PBS, culture media
Stability HPLC over time courseAssess stability in solution at RT, 4°C, and -20°C
Lipophilicity (LogP) Calculated or HPLC-basedTo predict membrane permeability and potential for non-specific binding
Protocol 2.1: Preparation of Stock Solutions
  • Primary Stock (10 mM): Carefully weigh the required amount of C-PIP powder. Dissolve in high-purity dimethyl sulfoxide (DMSO) to a final concentration of 10 mM.

    • Causality Note: DMSO is a standard solvent for organic small molecules, enabling high concentration stocks that can be diluted into aqueous buffers for experiments.

  • Aliquoting & Storage: Aliquot the 10 mM stock into small, single-use volumes to minimize freeze-thaw cycles. Store at -80°C, protected from light.

  • Working Solutions: On the day of the experiment, thaw an aliquot and prepare fresh dilutions in the appropriate cell culture medium or assay buffer. Ensure the final DMSO concentration in the assay does not exceed 0.5%, as higher concentrations can induce cytotoxicity. A vehicle control (medium with the same percentage of DMSO) must be included in all experiments.

Part 3: In Vitro Preclinical Evaluation Workflow

A systematic, tiered approach is essential for characterizing the anticancer potential of a novel agent. The following workflow is designed to first establish cytotoxic activity and then elucidate the underlying mechanism of action.

G cluster_0 Phase 1: Activity Screening cluster_1 Phase 2: Mechanism of Action Studies cluster_2 Phase 3: In Vivo Validation A Cancer Cell Line Panel (e.g., NCI-60) B Cell Viability Assay (MTT / CellTiter-Glo) A->B C Determine IC50 Values B->C D Apoptosis Assay (Annexin V / PI Staining) C->D Select sensitive and resistant lines E Cell Cycle Analysis (Propidium Iodide Staining) C->E F Western Blot Analysis (Key Signaling Proteins) C->F G Colony Formation Assay C->G I Xenograft Tumor Model (Using sensitive cell line) C->I Inform model selection H Pharmacokinetics (PK) Study in Mice H->I J Efficacy Assessment (Tumor Growth Inhibition) I->J

Caption: A tiered workflow for preclinical evaluation of C-PIP.

Protocol 3.1: Cell Viability and Cytotoxicity Screening

This initial step aims to determine if C-PIP has a cytotoxic or cytostatic effect on cancer cells and to identify the effective concentration range.

  • Principle: Tetrazolium reduction assays (like MTT) or ATP-based luminescence assays (like CellTiter-Glo) are used to measure the metabolic activity of a cell population, which serves as a proxy for cell viability.[10][11][12] A decrease in signal indicates cell death or inhibition of proliferation.

  • Methodology:

    • Cell Plating: Seed cells from a diverse panel of cancer cell lines (e.g., breast, lung, colon, leukemia) into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with a serial dilution of C-PIP (e.g., from 0.01 µM to 100 µM). Include a vehicle-only control (0.5% DMSO) and a positive control for cell death (e.g., Staurosporine).

    • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified CO2 incubator.

    • Assay: Perform the viability assay according to the manufacturer's protocol (e.g., add MTT reagent, incubate, solubilize formazan, and read absorbance, or add CellTiter-Glo reagent and read luminescence).[10][11]

    • Data Analysis: Normalize the data to the vehicle control. Plot the percentage of cell viability against the log of the compound concentration and fit a dose-response curve to calculate the half-maximal inhibitory concentration (IC50).

Protocol 3.2: Apoptosis and Cell Cycle Analysis by Flow Cytometry

These assays determine whether the observed cytotoxicity is due to programmed cell death (apoptosis) and/or disruption of the cell division cycle.[13]

  • Principle:

    • Apoptosis: Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis. Propidium Iodide (PI) is a DNA stain that can only enter cells with compromised membranes (late apoptotic/necrotic cells).

    • Cell Cycle: PI stoichiometrically stains DNA, so the amount of fluorescence is proportional to the DNA content. This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

  • Methodology:

    • Treatment: Culture a sensitive cell line in 6-well plates and treat with C-PIP at concentrations around its IC50 value (e.g., 0.5x, 1x, and 2x IC50) for 24-48 hours.

    • Cell Harvesting: Harvest both adherent and floating cells to ensure all apoptotic cells are collected. Wash with cold PBS.

    • Staining (Apoptosis): Resuspend cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and PI according to the kit manufacturer's protocol.

    • Staining (Cell Cycle): Fix cells in ice-cold 70% ethanol. Prior to analysis, wash out the ethanol and resuspend cells in PBS containing PI and RNase A.

      • Causality Note: RNase A is crucial to prevent staining of double-stranded RNA, ensuring that PI fluorescence is specific to DNA content.

    • Flow Cytometry: Analyze the stained cells on a flow cytometer. For apoptosis, quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic, necrotic). For cell cycle, use software to model the DNA content histogram and determine the percentage of cells in each phase.

Protocol 3.3: Western Blot for Mechanistic Insights

Western blotting is used to investigate changes in the expression or activation state of key proteins involved in apoptosis, cell cycle regulation, and potential target pathways.[14][15][16]

  • Principle: This technique separates proteins by size via gel electrophoresis, transfers them to a membrane, and uses specific antibodies to detect proteins of interest.[14]

  • Methodology:

    • Protein Lysate Preparation: Treat cells with C-PIP as in Protocol 3.2. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[15]

      • Causality Note: Inhibitors are essential to prevent protein degradation and dephosphorylation after cell lysis, preserving the in-vivo state of the proteins.

    • Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

    • SDS-PAGE and Transfer: Denature protein samples and separate them on a polyacrylamide gel. Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Immunoblotting:

      • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[16]

      • Incubate with primary antibodies overnight at 4°C. Suggested targets:

        • Apoptosis Markers: Cleaved Caspase-3, Cleaved PARP, Bcl-2 family proteins.

        • Cell Cycle Markers: Cyclin D1, Cyclin B1, p21, p27.

        • Loading Control: GAPDH or β-Actin.

      • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detection: Apply an enhanced chemiluminescence (ECL) substrate and image the resulting signal.[16]

G cluster_0 Hypothetical C-PIP Signaling Cascade cluster_1 Downstream Effects CPip C-PIP E3Ligase Cognate E3 Ligase CPip->E3Ligase Modulates Oncogene Oncogenic Protein (e.g., KRAS, MYC) E3Ligase->Oncogene Ubiquitinates (Hypothetical) Degradation Proteasomal Degradation Oncogene->Degradation Apoptosis Apoptosis (Caspase Activation) Degradation->Apoptosis Induces CellCycleArrest Cell Cycle Arrest (p21 Upregulation) Degradation->CellCycleArrest Induces

Caption: Hypothetical signaling pathway modulated by C-PIP.

Part 4: In Vivo Preclinical Evaluation

If in vitro data demonstrates potent and selective anticancer activity, the next logical step is to evaluate the compound's efficacy in an animal model.

Protocol 4.1: Mouse Xenograft Tumor Model

This protocol outlines a standard subcutaneous xenograft study to assess the in vivo antitumor activity of C-PIP.[17][18][19]

  • Principle: Human cancer cells that were identified as sensitive to C-PIP in vitro are implanted into immunocompromised mice.[19][20] Once tumors are established, the mice are treated with C-PIP, and tumor growth is monitored over time.

  • Methodology:

    • Animal Model: Use immunodeficient mice (e.g., athymic Nude or SCID mice), aged 6-8 weeks.[19] All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

    • Cell Implantation:

      • Harvest a sensitive cancer cell line during its exponential growth phase.

      • Resuspend the cells in a sterile, serum-free medium or PBS, often mixed 1:1 with Matrigel to support initial tumor formation.[17]

      • Subcutaneously inject approximately 2-5 million cells into the flank of each mouse.[17]

    • Tumor Growth Monitoring:

      • Allow tumors to grow until they reach a palpable, measurable size (e.g., 100-150 mm³).

      • Measure tumor dimensions 2-3 times per week using digital calipers. Calculate tumor volume using the formula: Volume = (Width² × Length) / 2 .[17]

    • Randomization and Treatment:

      • Randomize mice into treatment groups (e.g., n=8-10 per group) with similar average tumor volumes.

      • Groups should include:

        • Vehicle Control (e.g., PBS, or the formulation buffer for C-PIP)

        • C-PIP (at one or more dose levels, determined by prior toxicology/PK studies)

        • Positive Control (a standard-of-care chemotherapy for that cancer type)

      • Administer the treatment via an appropriate route (e.g., intraperitoneal, oral gavage, intravenous) on a predetermined schedule (e.g., daily for 21 days).

    • Endpoint and Analysis:

      • The study endpoint may be a fixed duration or when tumors in the control group reach a maximum allowed size.

      • Monitor animal body weight and general health as indicators of toxicity.

      • Compare the average tumor volume and weight between the treatment and control groups to determine the percentage of tumor growth inhibition (TGI).

References

  • Zhang, P. et al. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols. Available at: [Link]

  • Bonate, P. L. et al. (2011). Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. Journal of Pharmacokinetics and Pharmacodynamics. Available at: [Link]

  • El-Sayed, W. A. et al. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. Molecules. Available at: [Link]

  • Creative Bioarray. Cell Viability Assays. Available at: [Link]

  • Aygün, A. et al. (2020). Cytotoxic Effects of Novel Diazaspiro Undecane Derivatives Against HCC Cancer Cells. ResearchGate. Available at: [Link]

  • El-Sayed, W. A. et al. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. ResearchGate. Available at: [Link]

  • An, Z. et al. (2017). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Translational Oncology. Available at: [Link]

  • DeRose, Y. S. et al. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Bio-protocol. Available at: [Link]

  • Molecular Devices. Cell viability, cell proliferation, and cytotoxicity assays. Available at: [Link]

  • bioRxiv. (2023). DropBlot: single-cell western blotting of chemically fixed cancer cells. Available at: [Link]

  • Dolbois, A. et al. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • OriGene Technologies. Western Blot Protocol. Available at: [Link]

  • Dolbois, A. et al. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. ResearchGate. Available at: [Link]

  • Addgene. (2022). Western Blot. Available at: [Link]

  • YouTube. (2022). Novel small molecule inhibitors of oncogenic SHP2 variants characterized by target engagement. Available at: [Link]

  • Ingles, D. J. et al. (2020). Small-Molecule Screens: A Gateway to Cancer Therapeutic Agents with Case Studies of Food and Drug Administration–Approved Drugs. SLAS DISCOVERY: Advancing the Science of Drug Discovery. Available at: [Link]

  • Taylor & Francis Online. Small Molecule Inhibitors for Targeting Cancer. Available at: [Link]

  • Preclinical Research CRO. 2-Methoxyphenyl dihydrouracil-azaspiro[5.5]undecane-C-PIP. Available at: [Link]

  • Google Patents. WO2004009559A2 - Dihydrouracil compounds as anti-ictogenic or anti-epileptogenic agents.
  • Gerasimova, M. et al. (2018). Steroidal Pyrimidines and Dihydrotriazines as Novel Classes of Anticancer Agents against Hormone-Dependent Breast Cancer Cells. Frontiers in Pharmacology. Available at: [Link]

  • YMER. (2022). A REVIEW ON ANTICANCER ACTIVITIES OF NOVEL DIHYDRO PYRIMIDINONES / THIONES DERIVATIVES. Available at: [Link]

  • MDPI. Special Issue : Small-Molecule Inhibitors for Novel Therapeutics. Available at: [Link]

  • Sahoo, B. et al. (2023). Dihydropyrimidinones as potent anticancer agents: Insight into the structure-activity relationship. Archiv der Pharmazie. Available at: [Link]

  • ResearchGate. Dihydropyrimidine derivatives demonstrating anticancer activity. Available at: [Link]

Sources

Application

Application Notes and Protocols for Incorporating 2-Methoxyphenyl dihydrouracil-azaspiro[5.5]undecane-C-PIP in a Research Workflow

Introduction: A Building Block for Targeted Protein Degradation The compound 2-Methoxyphenyl dihydrouracil-azaspiro[5.5]undecane-C-PIP is a sophisticated chemical entity designed as an E3 ligase ligand-linker conjugate....

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Building Block for Targeted Protein Degradation

The compound 2-Methoxyphenyl dihydrouracil-azaspiro[5.5]undecane-C-PIP is a sophisticated chemical entity designed as an E3 ligase ligand-linker conjugate. Its primary application in a research setting is as a critical building block for the synthesis of Proteolysis-Targeting Chimeras (PROTACs). Specifically, it has been utilized in the creation of a PROTAC targeting Son of sevenless homolog 1 (SOS1), a guanine nucleotide exchange factor that plays a crucial role in the RAS signaling pathway.[1] Dysregulation of the RAS pathway is a hallmark of many cancers, making SOS1 an attractive therapeutic target.[2][3]

PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system, the ubiquitin-proteasome system, to eliminate specific proteins of interest.[4][5] They consist of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two components.[6] 2-Methoxyphenyl dihydrouracil-azaspiro[5.5]undecane-C-PIP provides the E3 ligase-recruiting moiety and a linker attachment point, streamlining the development of novel PROTACs aimed at degrading disease-causing proteins.

This guide provides a comprehensive framework for incorporating this E3 ligase ligand-linker conjugate into a drug discovery workflow, from initial characterization to the biological evaluation of the resulting PROTAC.

Part 1: Foundational Characterization of the E3 Ligase Ligand-Linker Conjugate

Before its use in PROTAC synthesis, it is essential to characterize the physicochemical properties of 2-Methoxyphenyl dihydrouracil-azaspiro[5.5]undecane-C-PIP. These properties are critical for understanding its behavior in biological systems and for the successful design of the final PROTAC.[7]

Physicochemical Property Assessment

A thorough understanding of the compound's solubility, lipophilicity, and stability is paramount for its effective use.[8][9][10]

Table 1: Key Physicochemical Parameters for Evaluation

PropertyMethodRationale
Aqueous Solubility Thermodynamic or Kinetic Solubility AssaysDetermines the concentration range for biological assays and informs formulation strategies.[11]
Lipophilicity (LogD) Shake-flask method or reverse-phase HPLCInfluences cell permeability and non-specific binding.[10][12]
Chemical Stability pH stability profiling, plasma stability assaysAssesses degradation under various conditions, predicting shelf-life and in vivo stability.[11]
pKa Spectrophotometric or potentiometric titrationDetermines the ionization state at physiological pH, which affects solubility and cell penetration.[1]
Protocol 1: Determination of Aqueous Solubility (Kinetic Method)
  • Stock Solution Preparation: Prepare a 10 mM stock solution of the compound in dimethyl sulfoxide (DMSO).

  • Serial Dilution: Perform serial dilutions of the stock solution in DMSO to create a concentration range (e.g., 10 mM to 1 µM).

  • Addition to Aqueous Buffer: Add a small volume (e.g., 2 µL) of each DMSO dilution to a larger volume (e.g., 198 µL) of phosphate-buffered saline (PBS) at pH 7.4 in a 96-well plate.

  • Incubation: Incubate the plate at room temperature for 2 hours with gentle shaking.

  • Analysis: Analyze the samples by nephelometry or UV-Vis spectroscopy to determine the highest concentration at which the compound remains in solution.

Part 2: Synthesis and Purification of a SOS1-Targeting PROTAC

The primary application of 2-Methoxyphenyl dihydrouracil-azaspiro[5.5]undecane-C-PIP is in the synthesis of a PROTAC. This involves conjugating it to a ligand that binds to the target protein, in this case, SOS1.

Workflow for PROTAC Synthesis and Purification

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis cluster_purification Purification A 2-Methoxyphenyl dihydrouracil- azaspiro[5.5]undecane-C-PIP C Coupling Reaction (e.g., Amide Coupling) A->C B SOS1 Ligand with Reactive Handle B->C D Crude PROTAC Mixture C->D Reaction Workup E Flash Chromatography (Initial Cleanup) D->E F Preparative HPLC (Final Polishing) E->F G Pure PROTAC F->G

Caption: A general workflow for the synthesis and purification of a PROTAC.

Protocol 2: General Amide Coupling for PROTAC Synthesis

This protocol describes a general method for coupling the amine-functionalized linker of the E3 ligase ligand conjugate to a carboxylic acid-functionalized SOS1 ligand.

  • Reactant Preparation: Dissolve the SOS1 ligand (1 equivalent) in an anhydrous solvent such as dimethylformamide (DMF).

  • Activation: Add a coupling reagent like HATU (1.1 equivalents) and a base such as diisopropylethylamine (DIPEA) (2 equivalents). Stir for 15 minutes at room temperature.

  • Coupling: Add a solution of 2-Methoxyphenyl dihydrouracil-azaspiro[5.5]undecane-C-PIP (1 equivalent) in DMF to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, quench with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product using flash chromatography followed by preparative reverse-phase HPLC to obtain the final PROTAC of high purity.[8][13]

Part 3: In Vitro Biological Evaluation of the SOS1 PROTAC

After successful synthesis and purification, the biological activity of the newly created SOS1 PROTAC must be evaluated.

Mechanism of PROTAC-Mediated Protein Degradation

PROTAC_Mechanism POI SOS1 Protein PROTAC SOS1 PROTAC POI->PROTAC Proteasome Proteasome POI->Proteasome Recognition & Degradation E3 E3 Ligase E3->POI Ubiquitination E3->PROTAC Ub Ubiquitin Degraded Degraded Peptides Proteasome->Degraded

Caption: The mechanism of PROTAC-mediated degradation of the SOS1 protein.

Assessment of SOS1 Protein Degradation

The primary function of a PROTAC is to induce the degradation of its target protein. Western blotting is the gold standard for quantifying this effect.[14]

Protocol 3: Western Blot Analysis of SOS1 Degradation
  • Cell Culture and Treatment: Seed a relevant cancer cell line (e.g., one with a KRAS mutation) in 6-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of the SOS1 PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 24 hours).[14]

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[15]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[14]

  • Sample Preparation: Normalize the protein concentrations and add Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.[15]

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis. Transfer the proteins to a PVDF membrane.[16]

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody against SOS1 overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the extent of SOS1 degradation.[14]

Table 2: Example Data Presentation for Western Blot Analysis

PROTAC Conc. (nM)SOS1 Band Intensity (Normalized)% Degradation
0 (Vehicle)1.000%
10.8515%
100.5248%
1000.1585%
10000.1882% (Hook Effect)
Evaluation of Cellular Viability

To determine if the degradation of SOS1 leads to a functional anti-cancer effect, cell viability assays are performed.

Protocol 4: Cell Viability Assay (CellTiter-Glo®)
  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.[17]

  • Compound Treatment: Treat the cells with a serial dilution of the SOS1 PROTAC and a vehicle control.

  • Incubation: Incubate the plate for a desired period (e.g., 72 hours).

  • Assay Procedure: Allow the plate and the CellTiter-Glo® reagent to equilibrate to room temperature. Add the CellTiter-Glo® reagent to each well, mix, and incubate for 10 minutes to stabilize the luminescent signal.[18]

  • Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ATP, which is an indicator of metabolically active, viable cells.[19][20]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Part 4: Target Engagement Confirmation

To confirm that the PROTAC is functioning through the intended mechanism, it is important to demonstrate the formation of the ternary complex (SOS1-PROTAC-E3 ligase). Co-immunoprecipitation (Co-IP) is a valuable technique for this purpose.[21]

Protocol 5: Co-Immunoprecipitation for Ternary Complex Formation
  • Cell Treatment and Lysis: Treat cells with the SOS1 PROTAC or vehicle control for a short duration (e.g., 2-4 hours). Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.[22]

  • Immunoprecipitation: Incubate the cell lysates with an antibody against SOS1 that is conjugated to magnetic beads. This will pull down SOS1 and any interacting proteins.

  • Washing: Wash the beads several times with lysis buffer to remove non-specific binding proteins.

  • Elution: Elute the protein complexes from the beads.

  • Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against both SOS1 and the E3 ligase recruited by the dihydrouracil moiety to confirm their co-precipitation.

Conclusion

2-Methoxyphenyl dihydrouracil-azaspiro[5.5]undecane-C-PIP is a valuable tool for researchers in the field of targeted protein degradation. By following the protocols outlined in this guide, scientists can effectively incorporate this E3 ligase ligand-linker conjugate into their research workflow to synthesize and evaluate novel PROTACs. This systematic approach, from fundamental characterization to in-depth biological assessment, is crucial for the development of the next generation of targeted therapeutics.

References

  • Burslem, G. M., & Crews, C. M. (2020). Proteolysis-Targeting Chimeras (PROTACs) as Therapeutic Agents. Cell, 181(1), 102-114.
  • BenchChem. (2025). Application Notes and Protocols for the Purification of PROTACs Synthesized with Aminooxy-PEG4-C2-Boc. BenchChem.
  • MedChemExpress. (n.d.). 2-Methoxyphenyl dihydrouracil-azaspiro[5.5]undecane-C-PIP. MedChemExpress.
  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols for the Purification of PROTACs Synthesized with Phthalimide-PEG4-PDM-OTBS. BenchChem.
  • Neklesa, T. K., Winkler, J. D., & Crews, C. M. (2017). Targeted protein degradation by PROTACs. Pharmacology & Therapeutics, 174, 138-144.
  • Sakamoto, K. M., Kim, K. B., Kumagai, A., Mercurio, F., Crews, C. M., & Deshaies, R. J. (2001). Protacs: Chimeric molecules that target proteins to the Skp1-Cullin-F box complex for ubiquitination and degradation. Proceedings of the National Academy of Sciences, 98(15), 8554-8559.
  • MedChemExpress. (n.d.).
  • My Cancer Genome. (n.d.). SOS1. My Cancer Genome.
  • Bitesize Bio. (2025). Three Steps for Setting up a Drug Screening Assay. Bitesize Bio.
  • MDPI. (n.d.). PROTAC-Based Protein Degradation as a Promising Strategy for Targeted Therapy in Sarcomas. MDPI.
  • The Biochemist. (2021).
  • Assay Genie. (n.d.). Co-Immunoprecipitation (Co-IP) Protocol | Step by Step Guide. Assay Genie.
  • ACS Publications. (2023). In Vitro ADME Profiling of PROTACs: Successes, Challenges, and Lessons Learned from Analysis of Clinical PROTACs from a Diverse Physicochemical Space. Journal of Medicinal Chemistry.
  • NIH. (n.d.). Identification and characterization of oncogenic SOS1 mutations in lung adenocarcinoma. PubMed Central.
  • Patsnap Synapse. (2024). What are SOS1 inhibitors and how do they work?.
  • Precise PEG. (n.d.). E3 Ligase Ligands in PROTAC. Precise PEG.
  • ResearchGate. (n.d.). (PDF) E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points.
  • Frederick National Laboratory. (2020). SOS signaling in RAS-mutated cancers.
  • ResearchGate. (n.d.). Development of Son of Sevenless Homologue 1 (SOS1) Modulators To Treat Cancers by Regulating RAS Signaling.
  • NIH. (n.d.). Assessing Physicochemical Properties of Drug Molecules via Microsolvation Measurements with Differential Mobility Spectrometry. PubMed Central.
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  • ACS Publications. (2017). Assessing Physicochemical Properties of Drug Molecules via Microsolvation Measurements with Differential Mobility Spectrometry. ACS Central Science.
  • ChemRxiv. (n.d.).
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  • Abcam. (n.d.).
  • Bitesize Bio. (2022). Co-immunoprecipitation Protocol: 9 Easy Steps To Co-IPs. Bitesize Bio.
  • Sigma-Aldrich. (n.d.).
  • PubMed. (2023). In Vitro ADME Profiling of PROTACs: Successes, Challenges, and Lessons Learned from Analysis of Clinical PROTACs from a Diverse Physicochemical Space. PubMed.
  • Admescope. (2023). Overcoming Hurdles in ADME Research for PROTACs. Admescope.
  • NIH. (2022). An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry. PubMed Central.
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  • Promega Corporation. (n.d.). Choosing the right cell-based assay for your research.
  • Abcam. (n.d.). Western blot protocol for low abundance proteins. Abcam.
  • Creative Biolabs. (n.d.). Physicochemical Characterization.
  • Bio-Rad. (n.d.). General Protocol for Western Blotting. Bio-Rad.
  • MDPI. (2022).
  • Promega Corporation. (n.d.). CellTiter-Glo® 2.0 Cell Viability Assay.
  • NIH. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.
  • ResearchGate. (2022). (PDF) An optimized protocol to analyze membrane protein degradation in yeast using quantitative western blot and flow cytometry.
  • ResearchGate. (n.d.). The four steps involved in the capsule-based PROTAC synthesis.
  • Figshare. (2023). In Vitro ADME Profiling of PROTACs: Successes, Challenges, and Lessons Learned from Analysis of Clinical PROTACs from a Diverse Physicochemical Space. Journal of Medicinal Chemistry.
  • Promega Corporation. (n.d.). CellTiter-Glo® Luminescent Cell Viability Assay.
  • Semantic Scholar. (n.d.). In Vitro ADME Profiling of PROTACs: Successes, Challenges, and Lessons Learned from Analysis of Clinical PROTACs from a Diverse Physicochemical Space. Semantic Scholar.
  • Taylor & Francis Online. (2023). Investigating the cell permeability of proteolysis-targeting chimeras (PROTACs). Taylor & Francis Online.
  • NIH. (2022). An overview of PROTACs: a promising drug discovery paradigm. PubMed Central.

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Method

Application Notes and Protocols for In Vitro Protein Degradation Studies with an MDM2-Recruiting PROTAC

Introduction: A New Frontier in Targeted Protein Degradation Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease-causing proteins previously...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A New Frontier in Targeted Protein Degradation

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease-causing proteins previously considered "undruggable."[1] Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution. These heterobifunctional molecules act as a bridge, bringing a target protein of interest (POI) into close proximity with an E3 ubiquitin ligase, a key component of the cell's natural protein disposal system.[2] This induced proximity leads to the ubiquitination and subsequent degradation of the POI by the proteasome.[3]

This document provides a comprehensive guide to the in vitro characterization of PROTACs synthesized using 2-Methoxyphenyl dihydrouracil-azaspiro[5.5]undecane-C-PIP , an E3 ligase ligand-linker conjugate. This particular chemical moiety is a derivative of a known MDM2 inhibitor, and as such, recruits the MDM2 E3 ubiquitin ligase to mediate the degradation of the target protein.[4][5] For the purpose of this guide, we will focus on a PROTAC designed to target Son of Sevenless 1 (SOS1) , a guanine nucleotide exchange factor that plays a critical role in the RAS signaling pathway, which is frequently dysregulated in cancer.[2][6]

These application notes and protocols are designed for researchers, scientists, and drug development professionals to facilitate the robust in vitro evaluation of novel PROTACs. We will delve into the core principles of experimental design, provide step-by-step methodologies for key assays, and offer insights into data interpretation.

Mechanism of Action: The PROTAC-Mediated Degradation Pathway

The fundamental principle behind the action of a PROTAC derived from 2-Methoxyphenyl dihydrouracil-azaspiro[5.5]undecane-C-PIP is the formation of a ternary complex between the target protein (SOS1), the PROTAC itself, and the MDM2 E3 ligase.[1][4][5] This ternary complex is the cornerstone of PROTAC efficacy, as it facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.[7]

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation PROTAC PROTAC (SOS1-linker-MDM2 ligand) SOS1 Target Protein (SOS1) PROTAC->SOS1 Binds MDM2 E3 Ligase (MDM2) PROTAC->MDM2 Recruits Ternary_Complex SOS1-PROTAC-MDM2 Ternary Complex Ub Ubiquitin SOS1_Ub Polyubiquitinated SOS1 Ub->SOS1_Ub Polyubiquitination Proteasome 26S Proteasome Peptides Degraded Peptides Proteasome->Peptides Ternary_Complex->Ub Ubiquitination SOS1_Ub->Proteasome Recognition & Degradation

Caption: PROTAC-mediated degradation of SOS1 via MDM2 recruitment.

Experimental Workflow for In Vitro PROTAC Characterization

A systematic in vitro evaluation is crucial to determine the efficacy and mechanism of action of a novel PROTAC. The following workflow outlines the key experiments for characterizing a SOS1-targeting PROTAC that recruits MDM2.

experimental_workflow start Start: PROTAC Synthesis western_blot 1. Western Blotting (Assess Protein Degradation) start->western_blot dc50_dmax 2. Determine DC50 & Dmax western_blot->dc50_dmax ip 3. Immunoprecipitation (Confirm Ternary Complex) dc50_dmax->ip ubiquitination 4. In Vitro Ubiquitination Assay (Verify Ubiquitination) ip->ubiquitination mass_spec 5. Mass Spectrometry (Proteome-wide Specificity) ubiquitination->mass_spec end End: Comprehensive Profile mass_spec->end

Sources

Application

Best practices for handling and storing 2-Methoxyphenyl dihydrouracil-azaspiro[5.5]undecane-C-PIP

An In-Depth Guide to the Handling and Storage of 2-Methoxyphenyl dihydrouracil-azaspiro[5.5]undecane-C-PIP Prepared by: Gemini, Senior Application Scientist Introduction 2-Methoxyphenyl dihydrouracil-azaspiro[5.5]undecan...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Handling and Storage of 2-Methoxyphenyl dihydrouracil-azaspiro[5.5]undecane-C-PIP

Prepared by: Gemini, Senior Application Scientist

Introduction

2-Methoxyphenyl dihydrouracil-azaspiro[5.5]undecane-C-PIP is a sophisticated E3 Ligase ligand-linker conjugate, instrumental in the synthesis of advanced therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs), including the notable SOS1 degrader-10.[1][2][3] The integrity and stability of this complex molecule are paramount to ensure the validity and reproducibility of experimental outcomes. This guide provides a comprehensive set of application notes and protocols for the proper handling and storage of this compound, grounded in the chemical principles of its constituent moieties.

The molecule's structure, comprised of a dihydrouracil group, a piperidine-containing linker, and an azaspiro[5.5]undecane core, dictates a cautious approach to its management. While azaspirocyclic scaffolds are often associated with enhanced metabolic stability in biological systems, the chemical stability of the compound on the shelf and in solution requires careful consideration.[4] This document outlines best practices derived from an analysis of these functional groups to ensure the long-term viability of the compound for research and drug development.

Chemical and Physical Properties

A foundational understanding of the compound's properties is critical for its appropriate handling.

PropertyValueSource
Molecular Formula C27H39N5O4[2]
Molecular Weight 497.63 g/mol [2]
Appearance Typically a solid powder (verify with Certificate of Analysis)General chemical knowledge
Canonical SMILES O=C(N1CCC(CC2)(CC1)CCC2CN3CCNCC3)C4=CC=C(OC)C(N5CCC(NC5=O)=O)=C4[2]

Core Principles of Handling and Storage

The stability of 2-Methoxyphenyl dihydrouracil-azaspiro[5.5]undecane-C-PIP is influenced by its dihydrouracil and piperidine components. Dihydrouracil and its derivatives can be susceptible to degradation, with studies showing instability at room temperature.[5][6][7][8] Conversely, piperidine-containing compounds are often sensitive to moisture, light, and heat, necessitating storage in a controlled environment to prevent hydrolysis and photodegradation.[9]

Therefore, the central tenets for managing this compound are:

  • Temperature Control: Maintain cold to sub-zero temperatures for long-term storage.

  • Atmospheric Control: Protect from moisture and air by using inert gas and desiccants.

  • Light Protection: Store in amber or opaque vials to prevent photodegradation.

Protocol for Receiving and Initial Handling

The integrity of the compound must be preserved from the moment of its arrival in the laboratory.

Workflow for New Compound Receipt

A Receive Shipment B Inspect Packaging for Damage A->B C Verify Compound Identity and Quantity against Certificate of Analysis (CofA) B->C No Damage G Quarantine and Contact Supplier B->G Damage Found D Equilibrate to Room Temperature (in desiccator, ~30 mins) C->D E Transfer to Long-Term Storage (e.g., -20°C or -80°C) D->E F Log Compound into Inventory System E->F

Caption: Workflow for the initial receipt and handling of the compound.

Step-by-Step Protocol:
  • Inspection: Upon receipt, visually inspect the shipping container for any signs of damage or compromised seals. The compound is typically shipped at room temperature for continental US deliveries, but international shipping conditions may vary.[1][2]

  • Verification: Cross-reference the container label with the packing slip and the Certificate of Analysis (CofA) to confirm the compound's identity, purity, and quantity.

  • Equilibration: Before opening the primary container, allow it to equilibrate to room temperature for at least 30 minutes inside a desiccator. This crucial step prevents the condensation of atmospheric moisture onto the cold solid, which could accelerate degradation.

  • Inert Atmosphere: For long-term storage, it is best practice to backfill the vial with an inert gas like argon or nitrogen before sealing.

  • Storage: Promptly transfer the compound to the appropriate long-term storage location as detailed in the following section.

  • Documentation: Record the date of receipt, lot number, initial quantity, and storage location in your laboratory's chemical inventory system.

Storage Conditions

The selection of appropriate storage conditions is the most critical factor in preserving the compound's shelf life.

Storage TypeTemperatureAtmosphereLight ConditionsRationale
Long-Term (Solid) -20°C or -80°CDry, Inert Gas (Argon/Nitrogen)Dark (Amber Vial)Minimizes thermal degradation. The dihydrouracil moiety's stability is enhanced at low temperatures.[6][8] Protection from moisture and light is crucial for the piperidine component.[9]
Short-Term (Solid) 2-8°CDesiccatedDark (Amber Vial)Suitable for frequently accessed material. Reduces thermal cycling associated with freezer storage.
Stock Solutions -80°CSealed VialDark (Amber Vial)Maximizes stability in solution. Avoid repeated freeze-thaw cycles.

Preparation of Stock Solutions

Careful preparation of stock solutions is essential for accurate and reproducible experimental results.

Workflow for Preparing Stock Solutions

A Select Appropriate Solvent (e.g., DMSO, DMF, Ethanol) B Equilibrate Compound and Solvent to Room Temperature A->B C Calculate Mass for Desired Concentration and Volume B->C D Weigh Compound in a Fume Hood C->D E Add Solvent to the Solid D->E F Facilitate Dissolution (Vortexing, Sonication) E->F G Aliquot into Single-Use Vials F->G H Store Aliquots at -80°C G->H

Caption: Protocol for the preparation and storage of stock solutions.

Recommended Solvents:

Based on the chemical structure, the following solvents are likely to be suitable for solubilizing 2-Methoxyphenyl dihydrouracil-azaspiro[5.5]undecane-C-PIP. Always perform a small-scale solubility test first.

  • Dimethyl Sulfoxide (DMSO)

  • Dimethylformamide (DMF)

  • Ethanol

Step-by-Step Protocol:
  • Solvent Selection: Choose a high-purity, anhydrous grade solvent appropriate for your downstream application.

  • Equilibration: Allow the vial of the solid compound and the solvent to equilibrate to room temperature.

  • Weighing: Accurately weigh the desired amount of the compound. Due to the potency of such molecules, perform this task in a fume hood or other contained environment.

  • Dissolution: Add the calculated volume of solvent to the solid. To aid dissolution, vortex the solution or use a sonication bath for a short period.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, divide the stock solution into smaller, single-use aliquots in amber or opaque vials.

  • Storage: Store the aliquots at -80°C for maximum stability.

  • Documentation: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

Safety and Disposal

While specific toxicity data for this compound is not publicly available, it should be handled with the standard precautions for novel research chemicals.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust and contact with skin and eyes.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.[10]

Conclusion

The effective use of 2-Methoxyphenyl dihydrouracil-azaspiro[5.5]undecane-C-PIP in research and development hinges on its proper handling and storage. By adhering to the protocols outlined in this guide—centered on temperature control, atmospheric protection, and careful solution preparation—researchers can ensure the integrity and stability of this valuable compound, leading to more reliable and reproducible scientific outcomes.

References

  • van Staveren, M. C., et al. (2022). Quantification of uracil, dihydrouracil, thymine and dihydrothymine for reliable dihydropyrimidine dehydrogenase (DPD) phenotyping critically depend on blood and plasma storage conditions. PubMed. [Link]

  • BTC. (2024). What are the storage stability of Piperidine Series compounds over time?. Blog - BTC. [Link]

  • Knikman, J., et al. (2023). Assay performance and stability of uracil and dihydrouracil in clinical practice. ResearchGate. [Link]

  • Carreira, E. M., & Fessard, T. (2014). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. ResearchGate. [Link]

  • Scholarly Publications Leiden University. (2023). Assay performance and stability of uracil and dihydrouracil in clinical practice. [Link]

  • Pharmacy Research. 2-Methoxyphenyl dihydrouracil-azaspiro[5.5]undecane-C-PIP - Preclinical Research CRO. [Link]

  • Knikman, J., et al. (2023). Assay performance and stability of uracil and dihydrouracil in clinical practice. PubMed. [Link]

  • BIOSYNCE. (2024). How to deal with piperidine leakage?. Blog - BIOSYNCE. [Link]

Sources

Method

Using 2-Methoxyphenyl dihydrouracil-azaspiro[5.5]undecane-C-PIP in CRISPR-edited cell lines

Topic: A Synergistic Approach: Targeted Degradation of CRISPR-Edited SOS1 using a PROTAC Synthesized from 2-Methoxyphenyl dihydrouracil-azaspiro[5.5]undecane-C-PIP Audience: Researchers, scientists, and drug development...

Author: BenchChem Technical Support Team. Date: January 2026

Topic: A Synergistic Approach: Targeted Degradation of CRISPR-Edited SOS1 using a PROTAC Synthesized from 2-Methoxyphenyl dihydrouracil-azaspiro[5.5]undecane-C-PIP

Audience: Researchers, scientists, and drug development professionals.

Introduction: A New Paradigm in Functional Genomics and Drug Discovery

The convergence of CRISPR-Cas9 gene editing and targeted protein degradation offers a powerful strategy for dissecting complex biological pathways and developing novel therapeutics. CRISPR/Cas9 allows for precise modification of the genome to introduce or correct disease-relevant mutations, while Proteolysis-Targeting Chimeras (PROTACs) enable the selective elimination of specific proteins.[1][2] This application note details a comprehensive workflow that combines these two cutting-edge technologies. We describe the generation of a CRISPR-edited cell line harboring a specific mutation in the Son of sevenless homolog 1 (SOS1) gene, a key regulator of the RAS signaling pathway implicated in various cancers.[3] Subsequently, we outline the use of 2-Methoxyphenyl dihydrouracil-azaspiro[5.5]undecane-C-PIP , an E3 Ligase ligand-linker conjugate, as a foundational building block for the synthesis of a PROTAC designed to degrade the mutant SOS1 protein. This integrated approach provides a robust platform for studying the functional consequences of specific protein isoforms and for the preclinical evaluation of targeted protein degraders.

Scientific Background

The Precision of CRISPR-Cas9 Gene Editing

The CRISPR-Cas9 system has revolutionized genetic engineering by enabling targeted modifications to the genome of living cells.[4][5] The system utilizes a guide RNA (gRNA) to direct the Cas9 nuclease to a specific DNA sequence, where it induces a double-strand break (DSB). The cell's natural DNA repair mechanisms, primarily Non-Homologous End Joining (NHEJ) and Homology-Directed Repair (HDR), are then harnessed to introduce the desired genetic change, such as the insertion of a specific mutation.[5]

PROTAC Technology: Hijacking the Cell's Disposal Machinery

PROTACs are heterobifunctional molecules that represent a novel therapeutic modality.[6][7] They function by inducing the degradation of a target protein rather than inhibiting its activity. A PROTAC consists of three components: a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2][8] By forming a ternary complex between the POI and the E3 ligase, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[6][9] This catalytic mechanism allows for the elimination of a target protein at low compound concentrations.[10]

2-Methoxyphenyl dihydrouracil-azaspiro[5.5]undecane-C-PIP is an advanced intermediate, an E3 ligase ligand-linker conjugate, designed for the efficient synthesis of PROTACs. It provides a scaffold to which a ligand for a specific protein of interest can be attached to create a functional degrader.

The Target: SOS1 in Cancer Biology

SOS1 is a guanine nucleotide exchange factor (GEF) that plays a critical role in activating RAS proteins, which are central regulators of cell proliferation and survival.[11] Hyperactivation of the RAS pathway, often due to mutations in RAS or upstream regulators like SOS1, is a common driver of cancer.[3][12] Therefore, targeting SOS1 presents a promising therapeutic strategy for cancers dependent on this pathway.[11][13] The ability to specifically degrade a mutant form of SOS1 using a PROTAC could offer a highly selective and potent anti-cancer therapy.

Integrated Experimental Workflow

The following diagram illustrates the overall workflow, from the generation of a CRISPR-edited cell line to the functional validation of a synthesized PROTAC.

G cluster_0 Phase 1: Cell Line Engineering cluster_1 Phase 2: PROTAC Synthesis cluster_2 Phase 3: Functional Validation A gRNA Design for SOS1 Mutation B CRISPR/Cas9 Transfection A->B C Single Cell Cloning & Expansion B->C D Genomic DNA Extraction C->D E Sanger Sequencing Validation D->E I Treat CRISPR-edited cells with SOS1-PROTAC E->I Validated Mutant Cell Line F Acquire E3 Ligase-Linker Conjugate (2-Methoxyphenyl dihydrouracil- azaspiro[5.5]undecane-C-PIP) G Couple with SOS1 Ligand F->G H Purification & Characterization G->H H->I Purified SOS1-PROTAC J Western Blot for SOS1 Degradation I->J K qRT-PCR for SOS1 mRNA levels I->K L Cell Viability Assay (MTT) I->L

Caption: Integrated workflow for PROTAC validation in CRISPR-edited cells.

Part 1: Generation of a CRISPR-edited SOS1 Mutant Cell Line

This protocol describes the generation of a stable cell line (e.g., HEK293T or a relevant cancer cell line) with a specific point mutation in the SOS1 gene.

Protocol 1.1: gRNA Design and Plasmid Construction
  • gRNA Design: Use a web-based tool (e.g., CHOPCHOP, Synthego) to design a gRNA targeting the desired locus in the SOS1 gene. For introducing a point mutation, design the gRNA to cut as close as possible to the target site.

  • Donor Template: Synthesize a single-stranded oligodeoxynucleotide (ssODN) of approximately 100-200 nucleotides. The ssODN should contain the desired mutation and have homology arms of 50-100 nucleotides flanking the mutation site. Introduce silent mutations in the PAM site or gRNA binding sequence to prevent re-cutting after successful editing.

  • Cloning: Clone the designed gRNA sequence into a Cas9 expression vector (e.g., pX330) according to the manufacturer's protocol.

Protocol 1.2: Transfection and Clonal Selection[6][15]
  • Cell Seeding: Seed the target cells in a 6-well plate at a density that ensures 70-80% confluency on the day of transfection.

  • Transfection: Co-transfect the cells with the Cas9-gRNA plasmid and the ssODN donor template using a suitable transfection reagent (e.g., Lipofectamine 2000).

  • Single-Cell Sorting: 48-72 hours post-transfection, detach the cells and perform single-cell sorting into 96-well plates using fluorescence-activated cell sorting (FACS) if the plasmid contains a fluorescent marker, or by limiting dilution.

  • Clonal Expansion: Culture the single-cell clones until they form colonies large enough for expansion and analysis.

Protocol 1.3: Validation of Gene Edit by Sanger Sequencing[16][17][18]
  • Genomic DNA Extraction: Harvest a portion of the cells from each expanded clone and extract genomic DNA using a commercial kit.

  • PCR Amplification: Amplify the targeted region of the SOS1 gene using primers that flank the editing site.

  • Sanger Sequencing: Purify the PCR products and send for Sanger sequencing.

  • Sequence Analysis: Align the sequencing results with the wild-type SOS1 sequence to identify clones containing the desired mutation (homozygous or heterozygous). The use of software like the SeqScreener Gene Edit Confirmation App or TIDE can aid in analyzing sequencing traces from mixed populations.[14][15]

Part 2: Synthesis of SOS1-PROTAC

This section provides a general protocol for synthesizing a PROTAC by coupling the E3 ligase ligand-linker conjugate with a ligand for the target protein.

Protocol 2.1: PROTAC Synthesis via Amide Coupling[20][21]

This protocol assumes the linker on 2-Methoxyphenyl dihydrouracil-azaspiro[5.5]undecane-C-PIP terminates in a reactive group (e.g., a carboxylic acid or amine) and the SOS1 ligand has a complementary functional group for amide bond formation.

  • Activation of Carboxylic Acid: If one of the components has a carboxylic acid group, dissolve it in an anhydrous solvent like DMF. Add a coupling agent (e.g., HATU, 1.1 eq) and a base (e.g., DIPEA, 3.0 eq). Stir at room temperature for 15-30 minutes to activate the acid.

  • Coupling Reaction: Add the other component (containing the amine group, 1.0 eq) to the activated mixture.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature for 12-24 hours. Monitor the formation of the product by LC-MS.

  • Work-up and Purification: Once the reaction is complete, perform an aqueous work-up. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer, concentrate it, and purify the crude product by flash column chromatography or preparative HPLC.

  • Characterization: Confirm the identity and purity of the final PROTAC product using NMR and high-resolution mass spectrometry.

Part 3: Functional Validation of SOS1-PROTAC in CRISPR-Edited Cells

This section details the experimental procedures to confirm the activity and functional consequences of the synthesized SOS1-PROTAC in the validated SOS1 mutant cell line.

Protocol 3.1: Western Blot for SOS1 Degradation[22][23]
  • Cell Treatment: Seed the CRISPR-edited SOS1 mutant cells in 6-well plates. Once they reach 70-80% confluency, treat them with a range of concentrations of the SOS1-PROTAC (e.g., 1 nM to 10 µM) for a set duration (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[16]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Normalize the protein samples, add Laemmli buffer, and denature by heating. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with a primary antibody against SOS1. Also, probe with a primary antibody for a loading control (e.g., GAPDH or β-actin).

  • Detection and Analysis: Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using an ECL substrate. Quantify the band intensities to determine the percentage of SOS1 degradation relative to the loading control.

Protocol 3.2: qRT-PCR for SOS1 mRNA Levels[24][25]
  • Cell Treatment and RNA Extraction: Treat the cells as described in Protocol 3.1. After the treatment period, extract total RNA from the cells using a commercial kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform quantitative PCR using SYBR Green or TaqMan probes with primers specific for the SOS1 gene and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine if the SOS1-PROTAC affects the mRNA expression level of SOS1.[17] A lack of change in mRNA levels concurrent with protein loss confirms a post-transcriptional mechanism of action.

Protocol 3.3: Cell Viability (MTT) Assay[27][28][29]
  • Cell Seeding: Seed the CRISPR-edited cells in a 96-well plate at an appropriate density.

  • Cell Treatment: Treat the cells with a serial dilution of the SOS1-PROTAC for 72 hours.

  • MTT Addition: Add MTT reagent (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.[18]

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well and incubate overnight to dissolve the formazan crystals.[18][19]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value of the PROTAC.

Data Presentation and Interpretation

Quantitative data from the validation experiments should be presented in a clear and concise format.

Table 1: Hypothetical PROTAC Activity in SOS1-mutant cells
ParameterValue
DC50 (Degradation) 25 nM
Dmax (Max. Degradation) >90% at 250 nM
IC50 (Cell Viability) 50 nM

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation. IC50: Half-maximal inhibitory concentration.

PROTAC Mechanism of Action

PROTAC_MoA cluster_ternary Ternary Complex Formation POI SOS1 Protein (Target) POI_bound SOS1 Protein POI->POI_bound PROTAC SOS1-PROTAC PROTAC_bound SOS1-PROTAC PROTAC->PROTAC_bound E3 E3 Ligase E3_bound E3 Ligase E3->E3_bound POI_bound->PROTAC_bound PolyUb Poly-ubiquitination POI_bound->PolyUb PROTAC_bound->E3_bound E3_bound->PolyUb Ub Transfer Ub Ubiquitin Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded

Caption: Mechanism of SOS1 degradation mediated by a PROTAC.

Conclusion

The workflow presented here provides a comprehensive guide for leveraging the synergy between CRISPR-based gene editing and targeted protein degradation. By using 2-Methoxyphenyl dihydrouracil-azaspiro[5.5]undecane-C-PIP as a starting point for the synthesis of a potent SOS1 degrader, researchers can create highly specific cellular models to study the effects of protein loss-of-function with temporal control. This powerful combination of technologies is poised to accelerate the pace of drug discovery and deepen our understanding of complex disease biology.

References

  • The clinical advances of proteolysis targeting chimeras in oncology. (URL: [Link])

  • Proteolysis-targeting chimeras in cancer therapy: Targeted protein degradation for next-generation treatment. (URL: [Link])

  • What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News. (URL: [Link])

  • Proteolysis-targeting chimeras (PROTACs) in cancer therapy. (URL: [Link])

  • Proteolysis targeting chimera - Wikipedia. (URL: [Link])

  • Proteolysis-Targeting Chimeras (PROTACs) in Cancer Therapy: Present and Future - MDPI. (URL: [Link])

  • MTT (Assay protocol - Protocols.io. (URL: [Link])

  • The PROTACs mechanism of action—PROTAC promotes the simultaneous and... - ResearchGate. (URL: [Link])

  • Proteolysis-Targeting Chimeras in Breast Cancer Therapy - Taylor & Francis Online. (URL: [Link])

  • PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC. (URL: [Link])

  • A beginner's guide to PROTACs and targeted protein degradation | The Biochemist. (URL: [Link])

  • Generation of knockout and rescue cell lines using CRISPR-Cas9 genome editing. (URL: [Link])

  • CRISPR 101: Validating Your Genome Edit - Addgene Blog. (URL: [Link])

  • Streamlined generation of CRISPR/Cas9-mediated single-cell knockout clones in murine cell lines | bioRxiv. (URL: [Link])

  • E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points | Semantic Scholar. (URL: [Link])

  • Step-by-Step Protocol for Generating CRISPR-Mediated Knockout Cancer Cell Lines Using Transient Transfection - Protocols.io. (URL: [Link])

  • SOS1 - My Cancer Genome. (URL: [Link])

  • General strategy using "click chemistry" for PROTAC synthesis. (A) Cu(I) - ResearchGate. (URL: [Link])

  • E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC. (URL: [Link])

  • Generating Mutant Renal Cell Lines Using CRISPR Technologies - NCBI. (URL: [Link])

  • Identification and characterization of oncogenic SOS1 mutations in lung adenocarcinoma - PMC. (URL: [Link])

  • What are SOS1 inhibitors and how do they work? - Patsnap Synapse. (URL: [Link])

  • qPCR (real-time PCR) protocol explained - YouTube. (URL: [Link])

  • Targeted Degradation of SOS1 Exhibits Potent Anticancer Activity and Overcomes Resistance in KRAS-Mutant Tumors and BCR–ABL–Positive Leukemia - AACR Journals. (URL: [Link])

  • Genome Editing in Mammalian Cell Lines using CRISPR-Cas - JoVE. (URL: [Link])

  • (PDF) E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - ResearchGate. (URL: [Link])

  • Monitoring gene expression: quantitative real-time rt-PCR - PubMed. (URL: [Link])

  • A Comprehensive Guide to RT-qPCR Experimental Protocol for RNA Analysis. (URL: [Link])

  • SOS signaling in RAS-mutated cancers - Frederick National Laboratory. (URL: [Link])

  • GENE EXPRESSION ANALYSIS BY QUANTITATIVE REVERSE TRANSCRIPTION PCR (RT-qPCR). (URL: [Link])

  • (PDF) An optimized protocol to analyze membrane protein degradation in yeast using quantitative western blot and flow cytometry - ResearchGate. (URL: [Link])

  • Low weight protein degradation during western blot - Protocol Online. (URL: [Link])

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Methoxyphenyl Dihydrouracil-Azaspiro[5.5]undecane-C-PIP PROTACs

Prepared by the Senior Application Scientist Team This guide provides in-depth troubleshooting for researchers synthesizing PROTACs utilizing the 2-Methoxyphenyl dihydrouracil-azaspiro[5.5]undecane-C-PIP E3 ligase ligand...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth troubleshooting for researchers synthesizing PROTACs utilizing the 2-Methoxyphenyl dihydrouracil-azaspiro[5.5]undecane-C-PIP E3 ligase ligand-linker conjugate. The synthesis of such complex, high-molecular-weight molecules presents unique challenges, from the construction of sterically demanding spirocyclic cores to the final coupling and purification steps. This document is structured to address specific problems you may encounter during your experimental workflow.

Part 1: Synthesis of the Azaspiro[5.5]undecane Core

The construction of the quaternary spirocenter is often a critical bottleneck in the synthetic route.[1] Success hinges on precise control over reaction conditions to manage stereochemistry and maximize yield.

Frequently Asked Questions (FAQs)

Question 1: I am observing very low yields (<20%) in my spirocyclization step. What are the primary causes and how can I improve this?

Answer: Low yields in spirocyclization are a common and frustrating issue, typically stemming from several factors:

  • Steric Hindrance: The formation of a quaternary carbon is sterically demanding. The transition state required for cyclization can be high in energy, favoring side reactions.

  • Reaction Kinetics: Intramolecular cyclization is in competition with intermolecular side reactions or decomposition of starting materials.

  • Sub-optimal Reaction Conditions: The choice of base, solvent, and temperature is critical and highly substrate-dependent.

Troubleshooting Strategies:

  • Re-evaluate Your Base and Solvent System: For intramolecular reactions like aldol or Michael additions leading to a spirocycle, a strong, non-nucleophilic base (e.g., LDA, KHMDS) is often preferred to deprotonate the desired carbon without attacking other electrophilic sites. The solvent should fully solubilize the substrate; for polar substrates, consider DMF or DMSO, always ensuring they are anhydrous.

  • Employ High-Dilution Conditions: To favor the intramolecular reaction over intermolecular polymerization or side reactions, perform the cyclization at very low concentrations (e.g., 0.01-0.05 M). This can be achieved by the slow addition of the substrate to a solution of the reagent over several hours using a syringe pump.

  • Alternative Synthetic Routes: If optimization fails, consider alternative strategies for spirocycle formation such as cycloaddition reactions, Prins cyclization, or transition-metal-catalyzed processes which can offer different pathways to the desired core.[2][3]

Question 2: My reaction is producing a mixture of diastereomers of the azaspiro[5.5]undecane core. How can I improve the diastereoselectivity?

Answer: Controlling stereochemistry is a significant challenge in spirocycle synthesis.[4] The relative orientation of substituents is influenced by the transition state geometry.

Troubleshooting Strategies:

  • Solvent and Temperature Optimization: The polarity of the solvent can influence the transition state, thereby affecting diastereoselectivity.[4] Screen a range of solvents from non-polar (e.g., toluene, hexanes) to polar aprotic (e.g., THF, DCM, DMF). Running the reaction at lower temperatures (e.g., -78 °C) often enhances selectivity by favoring the lower-energy transition state.

  • Chiral Auxiliaries or Catalysts: If an enantioselective or highly diastereoselective synthesis is required, consider incorporating a chiral auxiliary on your starting material that can direct the stereochemical outcome of the cyclization. Alternatively, explore asymmetric catalysis if a suitable method exists for your specific reaction type.

  • Post-Cyclization Epimerization: In some cases, it may be possible to epimerize an undesired stereocenter to the more thermodynamically stable product. This can be achieved by treating the diastereomeric mixture with a base or acid after the initial cyclization is complete.

Part 2: Synthesis and Attachment of the 2-Methoxyphenyl Dihydrouracil Ligand

The 2-Methoxyphenyl dihydrouracil moiety serves as the CRBN E3 ligase ligand.[5] Its synthesis and subsequent coupling to the spirocyclic amine must be efficient to ensure a good supply of the key intermediate.

Frequently Asked Questions (FAQs)

Question 3: The synthesis of my dihydrouracil precursor is low-yielding or produces significant impurities. What are some reliable methods?

Answer: While numerous methods exist for synthesizing dihydrouracils, some can be complex or inefficient.[6] A robust method involves the oxidation of Biginelli hybrids (5,6-dihydropyrimidin-4(3H)-ones), which can be readily prepared. Using an oxidizing agent like m-CPBA to cleave a carbon-sulfur bond in a corresponding thione precursor provides a direct route to the dihydrouracil scaffold under mild conditions.[7]

Troubleshooting Strategies:

  • Purity of Starting Materials: Ensure the Biginelli starting material is pure. Impurities can interfere with the oxidation step.

  • Reaction Monitoring: Monitor the reaction closely using TLC or LC-MS. Over-oxidation can lead to undesired byproducts. The reaction is often complete within a few hours at room temperature.[6]

  • Workup Procedure: The workup is critical. Washing with a saturated sodium bicarbonate solution is necessary to remove acidic byproducts from the m-CPBA.

Question 4: I am struggling to couple the dihydrouracil moiety to the secondary amine of the azaspiro[5.5]undecane core. What reaction should I use?

Answer: This transformation is typically achieved via reductive amination. This involves reacting the amine with a suitable aldehyde precursor of the 2-Methoxyphenyl dihydrouracil, followed by reduction of the resulting iminium ion.

Troubleshooting Strategies:

  • Choice of Reducing Agent: Use a mild reducing agent that is selective for the iminium ion and does not reduce other functional groups in your molecules. Sodium triacetoxyborohydride (STAB) is often an excellent choice for this purpose as it is less basic and more selective than sodium borohydride.

  • pH Control: The reaction pH is crucial. It should be mildly acidic (pH 5-6) to facilitate iminium ion formation without deactivating the amine nucleophile. Acetic acid is commonly used as a catalyst.

  • Anhydrous Conditions: Ensure the reaction is carried out under anhydrous conditions until the reduction step to prevent hydrolysis of the intermediate iminium ion.

Part 3: Final PROTAC Assembly - Coupling to the Target Protein Ligand

The final step involves conjugating the E3 ligase-linker construct to the warhead that binds the protein of interest (POI). This is almost always an amide bond formation, a step that is frequently plagued by low efficiency.[8]

Workflow for Diagnosing Low Coupling Yield

start Low Yield in Final Coupling Step check_reagents Verify Purity & Stoichiometry of All Reagents (LC-MS, NMR) start->check_reagents check_conditions Reaction Conditions Check: - Anhydrous? - Degassed? - Correct Temp? check_reagents->check_conditions Reagents OK check_coupling Evaluate Coupling Reagent check_conditions->check_coupling Conditions OK steric_hindrance Hypothesis: Steric Hindrance check_coupling->steric_hindrance Substrates are Bulky reagent_issue Hypothesis: Inefficient Activation check_coupling->reagent_issue Using EDC/HOBt solution_steric Solution: 1. Increase reaction time/temp. 2. Use a more flexible or longer linker. 3. Change attachment point on POI ligand. steric_hindrance->solution_steric solution_reagent Solution: 1. Switch to a stronger coupling reagent (e.g., HATU, COMU). 2. Pre-activate carboxylic acid for 15-20 min before adding amine. reagent_issue->solution_reagent

Caption: Troubleshooting workflow for low-yield amide coupling reactions.

Frequently Asked Questions (FAQs)

Question 5: My final amide coupling reaction between the linker-E3 ligand and my POI ligand has a very low yield. How do I choose the best coupling reagent?

Answer: The choice of coupling reagent is critical, especially when dealing with complex, sterically hindered, or electron-deficient substrates common in PROTAC synthesis.[8][9]

Troubleshooting Strategies & Reagent Comparison:

  • Move Beyond Standard Carbodiimides: While EDC/HOBt is a workhorse, it can be inefficient for challenging couplings. Uronium/aminium salt-based reagents are generally more powerful.

  • Use a High-Efficiency Reagent: HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is often the reagent of choice for difficult couplings. It reacts faster and with less risk of racemization compared to many other reagents.[10]

  • Pre-activation: For sluggish reactions, pre-activate the carboxylic acid component with the coupling reagent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA) for 15-20 minutes at 0 °C before adding the amine component. This ensures the activated ester is fully formed.[10]

Coupling ReagentProsConsBest For
EDC/HOBt Inexpensive, water-soluble byproduct (EDC).Slower, can be inefficient for hindered substrates, HOBt has safety concerns.[11]Routine, simple amide couplings.
HATU/DIPEA Very high reactivity, fast, low racemization.More expensive, can react with unprotected N-termini if used in excess.Difficult couplings, sterically hindered substrates, final PROTAC assembly.
COMU Safer (non-explosive byproduct), highly reactive, requires only 1 eq. of base.[12]More recent, may be less familiar to some labs.An excellent, safer alternative to HATU for challenging couplings.
Part 4: Purification and Analysis of the Final PROTAC

The large size and often "greasy" nature of PROTACs make purification by chromatography a significant challenge.[13]

Frequently Asked Questions (FAQs)

Question 6: I'm seeing multiple peaks or broad peaks when trying to purify my final PROTAC using reversed-phase HPLC. How can I improve the separation?

Answer: Poor chromatographic performance is common due to the properties of PROTACs.

Troubleshooting Strategies:

  • Optimize the Gradient: A shallow gradient is key. A slow increase in the organic phase (e.g., 0.5% per minute) can significantly improve the resolution between your product and closely eluting impurities.[8]

  • Check for Solubility Issues: Your PROTAC may be precipitating on the column, especially at the start of the run when the aqueous content is high. Ensure your sample is fully dissolved in a strong solvent like DMSO or DMF before dilution and injection.[13]

  • Use a High-Resolution Column: Employ a column with a smaller particle size (e.g., < 5 µm) and a reputable stationary phase (e.g., C18) to maximize peak efficiency.

  • Multi-Step Purification: Do not rely on a single HPLC run. Use normal-phase flash chromatography as an initial step to remove less polar impurities before moving to preparative RP-HPLC for the final polishing.[13]

Question 7: My NMR spectrum is complex and difficult to interpret. How can I confirm the structure of my final PROTAC?

Answer: Due to the large number of protons in a PROTAC, the 1H NMR can be very crowded. Rely on a combination of analytical techniques for full characterization.

Analytical Workflow:

  • High-Resolution Mass Spectrometry (HRMS): This is the most critical piece of data. It will confirm the molecular weight of your compound to several decimal places, verifying its elemental composition.

  • 1H NMR: While crowded, look for key diagnostic peaks that are well-resolved. For example, the aromatic protons of the 2-methoxyphenyl group or specific, unique protons on your POI ligand. The integration should match the expected proton count.

  • 13C NMR / HSQC/HMBC: If the structure is still in doubt, 2D NMR experiments like HSQC (which correlates protons to the carbons they are attached to) can be invaluable for confirming the carbon skeleton and successful bond formation.

  • Analytical HPLC: Co-inject your purified sample with the starting materials. The absence of starting material peaks in the purified sample provides strong evidence of its purity and the reaction's completion.[14]

Part 5: Post-Synthesis - Troubleshooting Biological Activity

If your correctly synthesized and purified PROTAC shows low degradation activity, the issue may lie in the molecule's interaction with the cellular machinery.

Frequently Asked Questions (FAQs)

Question 8: My PROTAC is pure, but it shows low or no degradation of the target protein. What's the problem?

Answer: A lack of activity points to a failure in forming a stable and productive ternary complex (Target-PROTAC-E3 Ligase).

Potential Issues:

  • The "Hook Effect": At high concentrations, PROTACs can form unproductive binary complexes (Target-PROTAC or E3-PROTAC), which prevents the formation of the ternary complex needed for degradation. It is essential to test your PROTAC over a wide, logarithmic concentration range (e.g., 0.1 nM to 10 µM) to observe the characteristic bell-shaped dose-response curve.[15]

  • Poor Cell Permeability: PROTACs are large molecules and often violate traditional rules for drug-likeness, leading to poor entry into cells.[16] If you suspect this, you may need to re-evaluate the linker, as incorporating elements like piperidine/piperazine or short PEG chains can modulate physicochemical properties to improve permeability.[17][]

  • Incorrect Linker Length/Rigidity: The linker is not just a spacer; its length and conformational flexibility are critical for allowing the target protein and E3 ligase to adopt a productive orientation.[19] The piperidine motifs in your linker provide some rigidity, which is often beneficial.[17] However, if activity is low, synthesizing a small library of analogs with slightly different linker lengths is a standard optimization strategy.

Overall Synthetic Strategy Visualization

cluster_0 Module 1: E3 Ligase Ligand Synthesis cluster_1 Module 2: Spirocyclic Core Synthesis cluster_2 Module 3: Linker-Ligand Assembly cluster_3 Module 4: Final PROTAC Assembly Biginelli Biginelli Precursor DHU 2-Methoxyphenyl Dihydrouracil Biginelli->DHU Oxidation (e.g., mCPBA) E3_Linker E3 Ligase-Linker Conjugate (Final Precursor) DHU->E3_Linker start_core Acyclic Precursors spirocycle Azaspiro[5.5]undecane Amine start_core->spirocycle Spirocyclization spirocycle->E3_Linker Coupling (e.g., Reductive Amination) Final_PROTAC Final PROTAC Molecule E3_Linker->Final_PROTAC Amide Coupling (e.g., HATU) POI_Ligand POI Ligand (with handle) POI_Ligand->Final_PROTAC

Caption: Modular synthesis approach for a complex PROTAC molecule.

References
  • Boger, D. L., et al. (2008). A Stereoselective Approach to the Azaspiro[5.5]undecane Ring System Using a Conjugate Addition/Dipolar Cycloaddition Cascade. J. Org. Chem., 73, 9601–9609. [Link]

  • Komarova, K. Y., et al. (2024). The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. Chemistry of Heterocyclic Compounds, 60(5/6), 245–250. [Link]

  • Komarova, K. Y., et al. (2024). The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. ProQuest. [Link]

  • Kryštof, V., et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Advances, 7(52), 32835-32849. [Link]

  • Bera, S. (2005). An Enantioselective Synthesis of 1-Azaspiro[5.5]undecane Ring System of Histrionicotoxin Alkaloids from D(+)-Glucose. HETEROCYCLES, 65(11), 2689. [Link]

  • University of Leeds. (2020). Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment-Based Drug Discovery. University of Leeds. [Link]

  • Aapptec. (n.d.). Coupling Reagents. Aapptec. [Link]

  • ResearchGate. (n.d.). Challenges associated in the synthesis of 5- and 6- membered spiro-2H-pyrroles. ResearchGate. [Link]

  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1, 273-312. [Link]

  • Kumar, A., et al. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 61(19), 151849. [Link]

  • ResearchGate. (2018). Design and Synthesis of Spirocycles via Olefin Metathesis. ResearchGate. [Link]

  • Bukhari, S. N. A., et al. (2022). Synthesis and Characterization of Dihydrouracil Analogs Utilizing Biginelli Hybrids. Molecules, 27(9), 2958. [Link]

  • Patsnap. (2025). How to Troubleshoot Low Protein Yield After Elution. Patsnap. [Link]

  • Traxal Technologies. (n.d.). 2-Methoxyphenyl dihydrouracil. Traxal Technologies. [Link]

  • Tran, N. L., Leconte, G. A., & Ferguson, F. M. (2023). Targeted Protein Degradation: Design Considerations for PROTAC Development. Methods in Molecular Biology, 2673, 1-21. [Link]

  • ResearchGate. (2022). Synthesis and Characterization of Dihydrouracil Analogs Utilizing Biginelli Hybrids. ResearchGate. [Link]

  • ChemRxiv. (2018). Synthesis and styrene copolymerization of alkoxy ring-substituted 2-methoxyethyl phenylcyanoacrylates. ChemRxiv. [Link]

  • Waters Corporation. (n.d.). Method Development of Proteolysis Targeting Chimera (PROTAC) Compound ARV-825 Forced Degradation Sample Using the Systematic Screening Protocol. Waters Corporation. [Link]

  • Google Patents. (n.d.). Novel process for the synthesis of enantiomerically pure 2-methoxy-5-[(2r)-2-(4-alkylpiperazin-l-yl)propyl]-benzenesulfonamide.

Sources

Optimization

Technical Support Center: Synthesis of 2-Methoxyphenyl Dihydrouracil-Azaspiro[5.5]undecane-C-PIP

Welcome to the technical support center for the synthesis of 2-Methoxyphenyl dihydrouracil-azaspiro[5.5]undecane-C-PIP. This guide is designed for researchers, medicinal chemists, and drug development professionals to pr...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Methoxyphenyl dihydrouracil-azaspiro[5.5]undecane-C-PIP. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common synthetic challenges and improve the yield and purity of your target compound.

Introduction to the Synthesis

The target molecule, 2-Methoxyphenyl dihydrouracil-azaspiro[5.5]undecane-C-PIP, is a valuable E3 ligase ligand-linker conjugate, primarily utilized in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). Its complex, three-dimensional architecture, featuring a spiropiperidine core fused with a dihydrouracil moiety, presents unique synthetic challenges. The most common and efficient route to this class of compounds is a variation of the Biginelli reaction, a one-pot multicomponent reaction (MCR) that offers high atom economy and the ability to generate molecular complexity in a single step.[1][2][3]

This guide will focus on a plausible and widely applicable synthetic strategy: a Lewis or Brønsted acid-catalyzed three-component reaction between 2-methoxybenzaldehyde, urea, and a suitable N-protected piperidine-based β-ketoester. Understanding the nuances of this reaction is key to achieving high yields and purity.

Proposed General Synthetic Protocol

This protocol is a representative procedure based on established Biginelli-like reactions for the synthesis of spirocyclic dihydropyrimidinones.[4][5]

Reaction Scheme:

Step-by-Step Methodology:
  • Reagent Preparation: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add N-Boc-4-oxopiperidine-3-carboxylate (1.0 equiv.), 2-methoxybenzaldehyde (1.1 equiv.), and urea (1.5 equiv.).

  • Solvent and Catalyst Addition: Add the chosen solvent (e.g., ethanol, acetonitrile, or toluene) to achieve a starting material concentration of 0.1-0.5 M. Add the catalyst (e.g., Yb(OTf)₃ (10 mol%), TMSCl (20 mol%), or p-toluenesulfonic acid (20 mol%)).

  • Reaction Execution: Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can vary from 12 to 48 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, it may be the desired product. The precipitate can be collected by filtration, washed with cold solvent, and dried. If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate or dichloromethane) and wash with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Problem: Low or No Product Yield

  • Question 1: I am not getting any product, or the yield is very low. What are the likely causes?

    Answer: Low or no yield is a common issue in multicomponent reactions and can be attributed to several factors:

    • Sub-optimal Reaction Conditions: The chosen catalyst, solvent, and temperature may not be ideal for this specific transformation. Some reactions require specific conditions to proceed efficiently.

    • Poor Quality of Reagents: Impurities in the starting materials, especially the aldehyde, can inhibit the reaction. Aldehydes can oxidize to carboxylic acids, which can interfere with the catalyst. The presence of water can also be detrimental, especially when using Lewis acid catalysts.

    • Catalyst Inactivation: The catalyst may be poisoned by impurities or may not be active enough. Lewis acids are particularly sensitive to water.

    • Unfavorable Reaction Equilibrium: The reaction may be reversible, and the equilibrium may not favor the product under the conditions used.

    Troubleshooting Steps:

    • Verify Reagent Quality: Ensure that the 2-methoxybenzaldehyde is pure and free of the corresponding carboxylic acid. If necessary, purify the aldehyde by distillation or flash chromatography. Use dry solvents and ensure the urea is of high purity.

    • Systematic Screening of Conditions: A systematic approach to optimizing the reaction is crucial. Create a small screening matrix to test different catalysts, solvents, and temperatures.

      Parameter Conditions to Test Rationale
      Catalyst Yb(OTf)₃, Sc(OTf)₃, TMSCl, p-TSA, HClLewis acids and Brønsted acids catalyze different steps of the reaction mechanism.
      Solvent Ethanol, Acetonitrile, Toluene, Dioxane, Solvent-freeSolvent polarity can significantly influence reaction rates and equilibria. Solvent-free conditions can sometimes be effective.[5]
      Temperature 60 °C, 80 °C, 110 °CHigher temperatures can overcome activation barriers but may also lead to side product formation.
    • Increase Reagent Concentration: In some cases, increasing the concentration of the reactants can drive the reaction forward.

    • Consider Microwave Irradiation: Microwave-assisted synthesis can sometimes dramatically reduce reaction times and improve yields.

Problem: Formation of Impurities and Side Products

  • Question 2: My crude reaction mixture shows multiple spots on TLC, and the final product is difficult to purify. What are the common side products and how can I minimize them?

    Answer: The formation of side products is a frequent challenge in Biginelli-type reactions. Common impurities include:

    • Knoevenagel Condensation Product: Formed from the reaction of the aldehyde and the β-ketoester.

    • Aldol Condensation Product: Self-condensation of the β-ketoester.

    • Bis-Urea Adducts: Reaction of the aldehyde with two molecules of urea.

    • Uncyclized Intermediates: The reaction may stall at an intermediate stage.

    Troubleshooting Steps:

    • Control the Order of Addition: In some cases, the order of addition of reagents can influence the product distribution. For example, pre-mixing the aldehyde and urea before adding the β-ketoester can sometimes favor the desired reaction pathway.

    • Optimize Reaction Temperature: Higher temperatures can lead to the formation of degradation products or undesired side reactions. Try running the reaction at a lower temperature for a longer period.

    • Choose the Right Catalyst: The choice of catalyst can significantly impact selectivity. For example, a milder Lewis acid might favor the desired product over side reactions.

    • Adjust Stoichiometry: Varying the stoichiometry of the reactants can help to minimize the formation of certain side products. For instance, using a slight excess of the aldehyde or urea might be beneficial, but a large excess should be avoided as it can complicate purification.

Problem: Difficulty in Product Isolation and Purification

  • Question 3: The product is very polar and difficult to purify by column chromatography. Are there alternative purification strategies?

    Answer: The presence of multiple nitrogen atoms in the product can lead to high polarity and streaking on silica gel columns.

    Troubleshooting Steps:

    • Optimize Chromatography Conditions:

      • Solvent System: Use a more polar solvent system, such as dichloromethane/methanol or ethyl acetate/methanol. Adding a small amount of a basic modifier like triethylamine (0.1-1%) or ammonium hydroxide to the eluent can help to reduce tailing by deactivating acidic sites on the silica gel.

      • Alternative Stationary Phases: Consider using alumina (basic or neutral) or reverse-phase silica gel (C18) for purification.

    • Crystallization: If the product is a solid, recrystallization is an excellent method for purification. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find suitable conditions.

    • Salt Formation and Precipitation: If the product is basic, it may be possible to precipitate it as a salt (e.g., hydrochloride or trifluoroacetate) by adding the corresponding acid to a solution of the crude product. The salt can then be collected by filtration and, if necessary, neutralized to recover the free base.

Frequently Asked Questions (FAQs)

  • Q1: What is the role of the 2-methoxy group on the phenyl ring?

    • A1: The electron-donating nature of the methoxy group can influence the reactivity of the aldehyde. It can also impact the conformation and biological activity of the final molecule.

  • Q2: Can I use thiourea instead of urea?

    • A2: Yes, thiourea can often be used in place of urea to synthesize the corresponding dihydropyrimidinethiones. This can sometimes offer different reactivity and solubility profiles.

  • Q3: Is it necessary to protect the piperidine nitrogen?

    • A3: Yes, protecting the piperidine nitrogen (e.g., with a Boc group) is generally necessary to prevent it from participating in undesired side reactions. The Boc group can be removed in a subsequent step if the free amine is required.

  • Q4: How can I confirm the structure of my final product?

    • A4: A combination of analytical techniques is essential for structure confirmation. This includes ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and possibly 2D NMR techniques (like COSY and HMQC) to confirm connectivity.

Visualizations and Diagrams

Proposed Reaction Mechanism

Biginelli Reaction Mechanism cluster_1 Step 1: Imine Formation cluster_2 Step 2: Nucleophilic Addition cluster_3 Step 3: Cyclization & Dehydration A 2-Methoxy- benzaldehyde C N-Acyliminium Ion Intermediate A->C + H+ B Urea B->C E Open-Chain Intermediate C->E C->E D Enol of β-Ketoester D->E F Cyclized Intermediate E->F Intramolecular Addition E->F G Final Product F->G - H₂O

Caption: Proposed mechanism for the Biginelli-like reaction.

Troubleshooting Workflow

Troubleshooting Workflow Start Reaction Start Check_Yield Low/No Yield? Start->Check_Yield Check_Purity Impure Product? Check_Yield->Check_Purity No Check_Reagents Check Reagent Purity (Aldehyde, Solvent) Check_Yield->Check_Reagents Yes Minimize_Side_Products Minimize Side Products (Temp, Stoichiometry) Check_Purity->Minimize_Side_Products Yes Success Successful Synthesis Check_Purity->Success No Optimize_Conditions Optimize Conditions (Catalyst, Solvent, Temp) Optimize_Conditions->Check_Yield Re-run Check_Reagents->Optimize_Conditions Optimize_Purification Optimize Purification (Solvent, Additive, Phase) Minimize_Side_Products->Optimize_Purification Optimize_Purification->Check_Purity Re-purify

References

Troubleshooting

Technical Support Center: Optimizing Linker Length for 2-Methoxyphenyl Dihydrouracil-Azaspiro[5.5]undecane-C-PIP Based PROTACs

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical troubleshooting for the optimization of linker leng...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical troubleshooting for the optimization of linker length in PROTACs utilizing the 2-Methoxyphenyl dihydrouracil-azaspiro[5.5]undecane-C-PIP scaffold. As a novel class of molecules, understanding the nuances of their design is critical for successful targeted protein degradation. This resource offers a structured approach to address common experimental challenges and answer frequently asked questions, ensuring your research is both efficient and effective.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues you may encounter during your experiments with 2-Methoxyphenyl dihydrouracil-azaspiro[5.5]undecane-C-PIP based PROTACs. Each problem is followed by a detailed, step-by-step troubleshooting plan rooted in established scientific principles.

Issue 1: Poor or No Target Protein Degradation

You've synthesized a series of PROTACs with varying linker lengths, but Western blot analysis shows minimal or no reduction in your protein of interest (POI).

  • Potential Cause & Troubleshooting Steps:

    • Inefficient Ternary Complex Formation: The primary function of a PROTAC is to induce a stable ternary complex between the POI and the E3 ligase.[1] An improperly optimized linker can sterically hinder this interaction.

      • Actionable Step: Perform a ternary complex formation assay. Techniques such as Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI) can provide quantitative data on the binding affinities and kinetics of the POI, PROTAC, and E3 ligase.[1] A weak or absent signal for the ternary complex suggests the linker is not optimal.

    • Suboptimal Linker Length or Rigidity: Linkers that are too short may cause steric clashes, while those that are too long may not effectively bring the POI and E3 ligase into proximity for ubiquitination.[2] The azaspiro[5.5]undecane moiety introduces a degree of rigidity that must be balanced with flexible elements.[3]

      • Actionable Step: Synthesize a broader range of linker lengths. If you started with polyethylene glycol (PEG) linkers, consider introducing more rigid elements like piperazine or piperidine to modulate the conformational flexibility.[4] Conversely, if your initial linkers were highly rigid, introducing more flexible alkyl chains could be beneficial.

    • Low Cellular Permeability: The physicochemical properties of your PROTAC, heavily influenced by the linker, may prevent it from efficiently crossing the cell membrane.[5][6]

      • Actionable Step: Conduct a cellular permeability assay, such as a Parallel Artificial Membrane Permeability Assay (PAMPA). If permeability is low, consider modifying the linker to reduce the polar surface area (PSA) or the number of hydrogen bond donors.[] The inclusion of piperidine moieties in the linker, as in the "C-PIP" component, can sometimes improve solubility and permeability, but this needs to be empirically tested.[4][8]

Issue 2: The "Hook Effect" Obscuring Degradation Potency

You observe potent degradation at lower PROTAC concentrations, but the effect diminishes at higher concentrations, creating a "hook effect" in your dose-response curve.

  • Potential Cause & Troubleshooting Steps:

    • Formation of Non-productive Binary Complexes: At high concentrations, PROTACs can independently bind to the POI and the E3 ligase, forming binary complexes that do not lead to degradation and compete with the formation of the productive ternary complex.

      • Actionable Step: Carefully titrate your PROTAC concentrations over a wider and lower range to accurately determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation). This will help you identify the optimal concentration window for your experiments.

    • Linker-Induced Negative Cooperativity: The linker's conformation might be inducing negative cooperativity, where the binding of the PROTAC to one protein partner hinders its binding to the other.

      • Actionable Step: Re-evaluate your linker design. A different linker composition or attachment point on the warhead or E3 ligase ligand could alter the cooperativity of ternary complex formation. Biophysical assays that measure cooperativity, such as Isothermal Titration Calorimetry (ITC), can provide valuable insights.[4]

Issue 3: Off-Target Effects or Cellular Toxicity

You observe significant degradation of your target protein, but also see signs of cellular toxicity or degradation of other proteins in proteomic studies.

  • Potential Cause & Troubleshooting Steps:

    • Linker-Mediated Off-Target Binding: The linker itself may be interacting with other cellular proteins, leading to unintended degradation events.

      • Actionable Step: Synthesize a "cleaved" PROTAC control where the linker is separated from the warhead and E3 ligase ligand. This can help determine if the linker itself is contributing to toxicity. Additionally, modifying the linker's chemical composition (e.g., from a hydrophobic alkyl chain to a more hydrophilic PEG chain) can alter its off-target binding profile.[9]

    • Unfavorable Physicochemical Properties: Poor solubility of the PROTAC can lead to aggregation and non-specific cellular stress.[8] The 2-Methoxyphenyl dihydrouracil warhead and the azaspiro[5.5]undecane linker are relatively non-polar, which could contribute to solubility issues.

      • Actionable Step: Measure the aqueous solubility of your PROTACs. If solubility is low, consider incorporating more polar groups into the linker, such as hydroxyls or amines, to improve their physicochemical properties.[10] The piperidine moiety in the linker can be protonated at physiological pH, which may aid in solubility.[11][12]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the optimization of 2-Methoxyphenyl dihydrouracil-azaspiro[5.5]undecane-C-PIP based PROTACs.

Q1: What is the rationale behind using a 2-Methoxyphenyl dihydrouracil warhead?

A1: The phenyl dihydrouracil moiety is a stable and effective binder for the Cereblon (CRBN) E3 ligase.[13][14][15][16][17] Unlike traditional glutarimide-based ligands, it is not prone to racemization and exhibits improved chemical stability, which can lead to more consistent and potent protein degradation.[13][16] The 2-methoxyphenyl substitution is likely optimized for specific interactions within the CRBN binding pocket.

Q2: What are the key considerations when designing the linker length for the azaspiro[5.5]undecane scaffold?

A2: The azaspiro[5.5]undecane core provides a rigid and defined three-dimensional structure.[18] When optimizing the linker length, it is crucial to consider:

  • Vector and Trajectory: The attachment point on the azaspiro[5.5]undecane ring and the subsequent linker atoms will dictate the trajectory of the warhead. Molecular modeling can be a valuable tool to visualize the potential conformations and ensure the linker can span the distance between the POI and the E3 ligase without steric hindrance.[2]

  • Flexibility vs. Rigidity: While the azaspiro core is rigid, the rest of the linker can be flexible (e.g., PEG or alkyl chains) or contain other rigid elements (e.g., piperidine rings).[] A balance is often required; too much flexibility can lead to an entropic penalty upon ternary complex formation, while too much rigidity can prevent the necessary conformational adjustments for optimal binding.[3]

  • Solubility and Permeability: As discussed in the troubleshooting section, the linker's composition significantly impacts the PROTAC's physicochemical properties.[9][20] For the relatively hydrophobic azaspiro[5.5]undecane scaffold, incorporating polar elements into the linker is often necessary to achieve adequate solubility and cell permeability.[10]

Q3: How do I choose the appropriate assays to evaluate my PROTACs?

A3: A multi-tiered assay approach is recommended:

  • Biochemical Assays: Start with in vitro ternary complex formation assays (SPR, BLI, ITC) to confirm that your PROTAC can physically bridge the POI and the E3 ligase.

  • Cellular Degradation Assays: Use Western blotting or targeted proteomics to measure the degradation of the POI in a relevant cell line. It is important to determine both the DC50 and Dmax.

  • Cellular Viability/Toxicity Assays: Run assays such as MTT or CellTiter-Glo to assess the cytotoxic effects of your PROTACs and ensure that the observed protein degradation is not a result of general cellular toxicity.

  • Permeability and Stability Assays: Evaluate the druglike properties of your lead candidates through permeability assays (e.g., PAMPA) and metabolic stability assays in liver microsomes.[20]

Experimental Protocols and Data Presentation

To facilitate your research, we provide a generalized experimental workflow for linker optimization and a template for data presentation.

Experimental Workflow: Linker Optimization for a Novel PROTAC Series

G cluster_0 Phase 1: Design & Synthesis cluster_1 Phase 2: In Vitro Characterization cluster_2 Phase 3: Cellular Assays cluster_3 Phase 4: Lead Optimization Design Computational Modeling of Ternary Complex Synthesis Synthesize PROTAC Library (Varying Linker Lengths) Design->Synthesis Ternary_Complex Ternary Complex Formation Assay (SPR or BLI) Synthesis->Ternary_Complex Solubility Aqueous Solubility Assay Synthesis->Solubility Permeability Permeability Assay (PAMPA) Synthesis->Permeability Degradation Western Blot for POI Degradation (Determine DC50 & Dmax) Ternary_Complex->Degradation Viability Cell Viability Assay (e.g., MTT) Degradation->Viability Proteomics Off-Target Analysis (Global Proteomics) Viability->Proteomics Analysis Analyze Structure-Activity Relationship (SAR) Proteomics->Analysis Optimization Synthesize Second-Generation PROTACs with Optimized Linkers Analysis->Optimization

Caption: A stepwise workflow for linker optimization.

Data Summary Table
PROTAC IDLinker CompositionLinker Length (atoms)Ternary Complex Kd (nM)DC50 (nM)Dmax (%)Cell Permeability (10⁻⁶ cm/s)
PROTAC-01PEG312150>1000<100.5
PROTAC-02PEG41575500650.8
PROTAC-03PEG51850120851.2
PROTAC-04Alkyl-C88>500>1000<52.5
PROTAC-05Alkyl-C1010200800403.1
PROTAC-06Piperidine-PEG21190250751.8

Visualizing the PROTAC Mechanism of Action

Understanding the spatial arrangement of the PROTAC, POI, and E3 ligase is key to rational design.

PROTAC_Mechanism POI POI PROTAC PROTAC (2-Methoxyphenyl dihydrouracil- azaspiro[5.5]undecane-C-PIP) POI->PROTAC Binds to POI E3 E3 Ligase (CRBN) E3->PROTAC Recruits E3 Ligase

Caption: The PROTAC induces proximity between the POI and E3 ligase.

References

Optimization

Technical Support Center: Overcoming Solubility Challenges with 2-Methoxyphenyl dihydrouracil-azaspiro[5.5]undecane-C-PIP

Introduction: The successful application of any novel chemical entity in research and development hinges on its reliable and reproducible formulation. 2-Methoxyphenyl dihydrouracil-azaspiro[5.5]undecane-C-PIP (referred t...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The successful application of any novel chemical entity in research and development hinges on its reliable and reproducible formulation. 2-Methoxyphenyl dihydrouracil-azaspiro[5.5]undecane-C-PIP (referred to herein as "Compound A") presents a unique solubility challenge. Its molecular architecture combines a bulky, lipophilic azaspiro[5.5]undecane core and a 2-methoxyphenyl group with polar dihydrouracil and ionic piperidinium (-C-PIP) moieties. This combination can lead to high crystal lattice energy and poor solvation in both aqueous and standard organic solvents, a classic characteristic of "brick dust" compounds.[1][2]

This guide provides a systematic, question-and-answer-based approach to troubleshoot and overcome the solubility issues associated with Compound A, enabling researchers to prepare stable, homogenous solutions for their in vitro and in vivo experiments.

Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting

Q1: My initial attempts to dissolve Compound A in aqueous buffer (e.g., PBS pH 7.4) have failed. What is the underlying reason for this poor solubility?

Answer: The poor aqueous solubility of Compound A is a direct consequence of its conflicting structural features. The large, non-polar surface area contributed by the azaspiro[5.5]undecane and methoxyphenyl groups dominates its behavior, making it highly hydrophobic (a "grease-ball" characteristic).[3] While the dihydrouracil and piperidinium salt moieties are polar and designed to improve water solubility, their effectiveness is likely counteracted by the molecule's high crystal lattice energy (a "brick dust" characteristic).[3] For a molecule to dissolve, solvent molecules must overcome the energy holding the compound in its solid, crystalline state. With compounds like this one, the strong intermolecular forces within the crystal are difficult for water molecules to disrupt, leading to very low solubility.[4]

Q2: I prepared a 10 mM stock solution in 100% DMSO, but the compound precipitates immediately upon dilution into my aqueous assay buffer. How can I prevent this?

Answer: This phenomenon, known as "fall-out" or precipitation upon dilution, is a hallmark of kinetic solubility issues.[5][6] You have created a supersaturated aqueous solution that is thermodynamically unstable.[7] The DMSO initially solvates the compound, but when this solution is diluted into a predominantly aqueous environment, the DMSO concentration drops, and the water is unable to maintain the compound in solution.

Troubleshooting Steps:

  • Lower the Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 1%, as higher concentrations can be cytotoxic or interfere with assay results.[8][9][10]

  • Reduce the Stock Solution Concentration: Preparing a lower concentration stock solution in DMSO (e.g., 1 mM) can sometimes mitigate precipitation upon dilution into the final assay medium.

  • Employ a Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. For example, dilute the 10 mM DMSO stock into an intermediate solution of 50:50 DMSO:Buffer, and then further dilute this into the final assay buffer. This gradual reduction in organic solvent can sometimes prevent abrupt precipitation.

  • Increase Final Assay DMSO Concentration (with caution): If your biological system can tolerate it, increasing the final DMSO concentration to 0.5% or even 1% might be sufficient to keep the compound in solution. Always run a vehicle control with the same final DMSO concentration to validate your results.[8]

Q3: What is the best initial organic solvent to use for creating a stock solution?

Answer: Dimethyl sulfoxide (DMSO) is the most common and effective starting solvent for creating high-concentration stock solutions of poorly soluble compounds for in vitro screening.[9][11] It is a powerful, polar aprotic solvent capable of dissolving a wide range of polar and non-polar molecules.[11] Other potential, albeit less common, options for highly challenging compounds include N-Methyl-2-pyrrolidone (NMP) or zwitterionic liquids (ZILs), which have been shown to dissolve compounds that are insoluble in DMSO.[11][12][13]

For any chosen solvent, it is critical to assess its compatibility with your specific experimental system.[8][10]

Part 2: Systematic Solubilization Workflow

If initial attempts with DMSO fail, a more systematic approach is required. The following workflow provides a logical progression from simple to more complex solubilization strategies.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: pH & Co-Solvent Optimization cluster_2 Phase 3: Advanced Formulation start Start: Compound A Powder kinetic_sol Determine Kinetic Solubility in Aqueous Buffer (Protocol 1) start->kinetic_sol ph_adjust Q4: Can pH be adjusted? (Protocol 2) kinetic_sol->ph_adjust If solubility < target cosolvent Q5: Can co-solvents be used? (See Table 1) ph_adjust->cosolvent If pH adjustment is insufficient or not viable end_node Achieved Target Concentration for Experiment ph_adjust->end_node If target met cyclodextrin Q6: Consider Cyclodextrin Complexation (Protocol 3) cosolvent->cyclodextrin If co-solvents fail or are incompatible cosolvent->end_node If target met lipid Lipid-Based Formulations (e.g., SMEDDS) cyclodextrin->lipid For in vivo / oral delivery cyclodextrin->end_node lipid->end_node

Caption: Decision workflow for solubilizing Compound A.

Q4: My compound has a piperidinium salt. How can I leverage pH to improve its aqueous solubility?

Answer: The piperidinium group is a basic moiety and will be protonated (ionized) at acidic to neutral pH. The dihydrouracil moiety contains acidic protons. This dual nature means Compound A's solubility is highly pH-dependent.[14][15]

  • For Weakly Basic Compounds: Solubility is typically higher at a lower pH, where the molecule is more fully protonated and carries a positive charge.[16][17]

  • For Weakly Acidic Compounds: Solubility increases at a higher pH as the molecule is deprotonated to form an anion.

Since Compound A has both, its pH-solubility profile will likely be a "U" shape. However, the basic piperidinium is likely the dominant handle for aqueous solubility enhancement. Systematically testing solubility in buffers of varying pH (e.g., from pH 4.0 to 8.0) is a critical step.[14] This can identify a pH range where the compound's ionization is maximized, thereby increasing its interaction with water.

See Protocol 2 for a detailed pH-solubility screening method.

Q5: If pH adjustment is not enough, what co-solvents can I use in my aqueous formulation?

Answer: Co-solvents are water-miscible organic solvents that, when added in small amounts, can significantly increase the solubility of hydrophobic compounds.[18] They work by reducing the polarity of the aqueous solvent, making it more favorable for the non-polar parts of your molecule.

For in vitro use, the choice of co-solvent is dictated by its compatibility with the biological assay.[8][10]

Co-Solvent Typical Final Conc. Range Pros Cons Citation
DMSO 0.1% - 1.0%Powerful solvent, well-characterized.Can be cytotoxic or interfere with enzyme activity at >1%.[8][9]
Ethanol 1% - 5%Less toxic than DMSO, commonly used.Can cause protein denaturation at higher concentrations.[8][18]
Polyethylene Glycol (PEG 300/400) 1% - 10%Low toxicity, good for in vivo preclinical studies.Can be viscous; may affect cell membranes.[18]
Propylene Glycol 1% - 20%Low toxicity, frequently used in formulations.Can cause hemolysis at high concentrations in IV doses.[18]

Important: Always run a vehicle control with the identical concentration of the co-solvent to ensure that the observed effects are from your compound and not the solvent.[10]

Q6: I need a higher concentration for an in vivo study, and co-solvents are not sufficient. What is the next step?

Answer: For higher concentrations, particularly for in vivo administration, advanced formulation strategies are necessary. Complexation with cyclodextrins is a highly effective and widely used method.[19][20]

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[20] They can encapsulate the lipophilic parts of Compound A (like the methoxyphenyl and azaspiro-undecane groups), forming an "inclusion complex."[20][21] This complex presents a hydrophilic exterior to the aqueous environment, dramatically increasing the apparent solubility of the compound.[19]

Commonly used cyclodextrins in pharmaceutical development include:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD or Captisol®)

These modified cyclodextrins have improved safety and solubility profiles over native cyclodextrins.[19]

See Protocol 3 for a method to prepare a cyclodextrin inclusion complex.

Part 3: Experimental Protocols

Protocol 1: Kinetic Solubility Shake-Flask Assay

This protocol determines the solubility of a compound when introduced to an aqueous buffer from a DMSO stock solution.[5][22]

G cluster_0 Preparation cluster_1 Execution cluster_2 Analysis prep_stock 1. Prepare 10 mM Stock in 100% DMSO add_stock 3. Add 2 µL Stock to 98 µL Buffer in Plate prep_stock->add_stock prep_buffer 2. Prepare Assay Buffer (e.g., PBS pH 7.4) prep_buffer->add_stock shake 4. Shake at RT for 2 hours add_stock->shake filter 5. Filter/Centrifuge to remove precipitate shake->filter quantify 6. Quantify Supernatant (LC-MS or HPLC-UV) filter->quantify result Result: Kinetic Solubility (µM) quantify->result

Caption: Workflow for Kinetic Solubility Assay.

Methodology:

  • Stock Solution: Prepare a 10 mM stock solution of Compound A in 100% DMSO.

  • Dilution: In a 96-well plate, add 2 µL of the DMSO stock to 98 µL of the desired aqueous buffer (e.g., PBS, pH 7.4). This results in a 200 µM theoretical concentration with 2% DMSO.

  • Equilibration: Seal the plate and shake at room temperature for 2 hours.[5]

  • Separation: Use a filter plate (e.g., 0.45 µm) or centrifuge the plate at high speed (e.g., 3000 x g for 15 minutes) to pellet any precipitate.

  • Quantification: Carefully take an aliquot of the clear supernatant and quantify the concentration of dissolved Compound A using a validated analytical method like LC-MS or HPLC-UV against a standard curve.[5]

Protocol 2: pH-Dependent Solubility Screening

This protocol identifies the optimal pH for maximizing the aqueous solubility of Compound A.

Methodology:

  • Buffer Preparation: Prepare a series of buffers across a physiologically relevant pH range (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0).

  • Sample Preparation: Add an excess amount of solid Compound A powder to a vial containing each buffer. Ensure enough solid is added so that some remains undissolved at equilibrium. This is a thermodynamic solubility measurement.[7][22]

  • Equilibration: Tightly cap the vials and shake or rotate them at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.[5]

  • Separation & Quantification: After 24 hours, filter the samples through a 0.22 µm syringe filter (ensuring the filter material is compatible with the compound) and quantify the dissolved concentration in the filtrate via HPLC-UV or LC-MS.

  • Analysis: Plot the measured solubility (µg/mL or µM) against the buffer pH to generate a pH-solubility profile.

Protocol 3: Formulation with Hydroxypropyl-β-cyclodextrin (HP-β-CD)

This protocol describes the preparation of a solution using cyclodextrin complexation.

Methodology:

  • Vehicle Preparation: Prepare a solution of HP-β-CD in the desired aqueous vehicle (e.g., water, saline, or buffer). A common starting concentration is 20-40% (w/v).

  • Complexation: Slowly add the solid powder of Compound A to the stirring cyclodextrin solution.

  • Equilibration: Stir the mixture at room temperature for 24-48 hours. Gentle heating (40-50°C) can sometimes accelerate complexation, but compound stability must be confirmed.

  • Filtration: After equilibration, filter the solution through a 0.22 µm sterilizing filter to remove any undissolved particles and ensure sterility for in vivo use.

  • Concentration Analysis: Quantify the final concentration of Compound A in the clear filtrate to confirm the achieved solubility enhancement.

References

  • World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. Available from: [Link]

  • Loretz, B., et al. Considerations regarding use of solvents in in vitro cell based assays. PMC - NIH. Available from: [Link]

  • Filipe, V., et al. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. PMC - PubMed Central. Available from: [Link]

  • ResearchGate. Considerations regarding use of solvents in in vitro cell based assays. Available from: [Link]

  • Jain, A., et al. Formulation Tactics for the Delivery of Poorly Soluble Drugs. Available from: [Link]

  • Semantic Scholar. Considerations regarding use of solvents in in vitro cell based assays. Available from: [Link]

  • Ran, Y., & Yalkowsky, S. H. Prediction of Aqueous Solubility of Organic Compounds by the General Solubility Equation (GSE). Journal of Chemical Information and Modeling - ACS Publications. Available from: [Link]

  • Inventiva Pharma. Solubility Toolbox for Successful Design of Drug Candidates. Available from: [Link]

  • ResearchGate. (PDF) Formulation strategies for poorly soluble drugs. Available from: [Link]

  • Purdue e-Pubs. Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Available from: [Link]

  • American Pharmaceutical Review. Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Available from: [Link]

  • ResearchGate. Comparison of kinetic solubility with equilibrium solubility (μM) of... Available from: [Link]

  • Kuroda, K., et al. Non-aqueous, zwitterionic solvent as an alternative for dimethyl sulfoxide in the life sciences. Available from: [Link]

  • ResearchGate. Prediction of Drug Solubility by the General Solubility Equation (GSE). Available from: [Link]

  • Kuroda, K., et al. Non-aqueous, zwitterionic solvent as an alternative for dimethyl sulfoxide in the life sciences. Available from: [Link]

  • MDPI. Oleanolic Acid Complexation with Cyclodextrins Improves Its Cell Bio-Availability and Biological Activities for Cell Migration. Available from: [Link]

  • Chemical Communications (RSC Publishing). Crystal engineering of a zwitterionic drug to neutral cocrystals: a general solution for floxacins. Available from: [Link]

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  • Lonza. Technologies To Improve Solubility Of Brick Dust Compounds. Available from: [Link]

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  • MDPI. Emerging Technologies to Improve the Solubility of Poorly Soluble Drugs. Available from: [Link]

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  • ResearchGate. Salt Formation to Improve Drug Solubility | Request PDF. Available from: [Link]

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  • MDPI. Synthesis of Dacus Pheromone, 1,7-Dioxaspiro[5.5]Undecane and Its Encapsulation in PLLA Microspheres for Their Potential Use as Controlled Release Devices. Available from: [Link]

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Sources

Troubleshooting

Technical Support Center: Investigating and Mitigating Off-Target Effects of 2-Methoxyphenyl dihydrouracil-azaspiro[5.5]undecane-C-PIP (MPDA-PIP)

Introduction Welcome to the technical support center for 2-Methoxyphenyl dihydrouracil-azaspiro[5.5]undecane-C-PIP, hereafter referred to as MPDA-PIP. This guide is designed for researchers, scientists, and drug developm...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for 2-Methoxyphenyl dihydrouracil-azaspiro[5.5]undecane-C-PIP, hereafter referred to as MPDA-PIP. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this novel chemical entity. While MPDA-PIP has been designed for a specific primary target, it is crucial to recognize that all small molecules have the potential for unintended interactions with other proteins, known as off-target effects.[1]

These off-target interactions can lead to ambiguous experimental results, unexpected toxicity, or even reveal new therapeutic opportunities.[1][2] Proactively identifying and characterizing the selectivity profile of MPDA-PIP is not just a troubleshooting step; it is a cornerstone of robust drug discovery and development.[3][4] This center provides a series of frequently asked questions (FAQs) and in-depth troubleshooting workflows to help you validate your findings, interpret complex data, and make informed decisions in your research.

Section 1: Predictive Analysis - Understanding Potential Off-Targets from Chemical Structure

The chemical architecture of MPDA-PIP contains several well-characterized moieties that are associated with specific off-target liabilities. An early-stage computational assessment or a review of these substructures can guide your experimental strategy.[5][6]

Structural MoietyAssociated Off-Target Class/RiskRecommended Initial Assay
Piperidine/Piperazine ("PIP") G-Protein Coupled Receptors (GPCRs): High potential for interaction with aminergic receptors (serotonergic, dopaminergic, adrenergic).[7][8][9] Ion Channels: Significant risk of hERG potassium channel inhibition, a major cardiotoxicity liability.[7][10]Broad GPCR binding panel (e.g., Eurofins SafetyScreen, CEREP panel).[11][12] hERG binding or functional patch-clamp assay.[13][14][15]
2-Methoxyphenyl Metabolic Enzymes (CYP450): Potential inhibitor or substrate of Cytochrome P450 enzymes, leading to drug-drug interactions.[16][17][18]In vitro CYP450 inhibition panel (e.g., CYP1A2, 2C9, 2D6, 3A4).[19][20]
Dihydrouracil Nucleotide Metabolism: Potential for interaction with enzymes in the pyrimidine metabolism pathway, such as dihydropyrimidine dehydrogenase (DPD).[21][22]DPD enzyme activity assay if unexpected metabolic effects are observed.
Azaspiro[5.5]undecane General Scaffold: This rigid, spirocyclic structure can present functionalities that fit into a variety of binding pockets, including kinases.[23][24][25]Broad kinase selectivity panel (e.g., KinomeScan, Reaction Biology HotSpot).[26]

Section 2: Frequently Asked Questions (FAQs)

Q1: My phenotypic data (e.g., cell viability, signaling output) doesn't align with the known function of the primary target. Could this be an off-target effect?

A1: Yes, this is a classic sign of a potential off-target interaction.[1] If the observed phenotype is more potent, qualitatively different, or occurs in a cell line where the primary target is not expressed, an off-target mechanism is highly likely. The first step is to confirm that MPDA-PIP is engaging its intended target in your cellular system. A Cellular Thermal Shift Assay (CETSA) is the gold-standard method for verifying intracellular target engagement.[27][28][29][30]

Q2: I'm observing unexpected toxicity in my cell-based or in vivo models. What are the most common culprits for a molecule like MPDA-PIP?

A2: Given the piperidine-like moiety and its basic nitrogen, the primary suspect for toxicity, especially cardiotoxicity, is the hERG potassium channel.[7][31][32] Inhibition of hERG can lead to QT interval prolongation and potentially fatal arrhythmias.[14][15] For general cytotoxicity, broad screening against a panel of safety-relevant targets (kinases, GPCRs, etc.) is recommended to identify the responsible off-target.[6][7]

Q3: MPDA-PIP is highly potent in my biochemical assay but shows weak or no activity in cell-based assays. What could be the issue?

A3: This discrepancy can arise from several factors unrelated to off-targets, but they must be ruled out first.[7]

  • Poor Cell Permeability: The compound may not be crossing the cell membrane effectively.

  • Compound Instability: The compound may be unstable in your cell culture media.

  • Efflux Pump Substrate: The compound could be actively transported out of the cell by efflux pumps like P-glycoprotein.

  • High Protein Binding: In media containing serum, the compound may bind to proteins like albumin, reducing the free concentration available to enter the cell.[7][15]

Q4: What is the most efficient way to get a broad overview of my compound's selectivity?

A4: The most cost- and time-efficient strategy is to use a commercially available broad off-target screening panel.[6][7] Services like the Eurofins SafetyScreen44 or similar panels screen your compound at a single high concentration (e.g., 10 µM) against hundreds of targets, including GPCRs, ion channels, kinases, and transporters. This provides a comprehensive map of potential liabilities to guide further investigation.[3][4]

Section 3: Troubleshooting Workflows

Workflow A: Investigating an Unexpected Cellular Phenotype

This workflow provides a systematic approach when your experimental observations deviate from the expected on-target biology. The primary goal is to first validate on-target activity before exploring off-target possibilities.

G A Unexpected Phenotype Observed (e.g., Potency Mismatch, Novel Effect) B Confirm On-Target Engagement in Intact Cells via CETSA A->B C Target Engagement Confirmed B->C Yes D No Target Engagement B->D No E Hypothesize Off-Target Class (Based on Structure & Phenotype) C->E J Troubleshoot Compound Delivery: - Permeability Assay - Stability in Media (HPLC) - Efflux Pump Assay D->J F Perform Broad Off-Target Screen (e.g., Safety Panel, KinomeScan) E->F G Identify 'Hits' from Screen F->G H Validate Hits with Dose-Response Functional Assays G->H I Characterize Validated Off-Target H->I K Optimize Compound or Assay Conditions J->K

Caption: Decision tree for troubleshooting an unexpected cellular phenotype.

Workflow B: De-risking Potential Cardiovascular and CNS Liabilities

Cardiovascular and Central Nervous System (CNS) side effects are common reasons for drug candidate failure. The structural motifs in MPDA-PIP warrant a proactive investigation into these areas.

G cluster_0 Cardiovascular De-risking cluster_1 CNS De-risking A Initial Screen: hERG Binding Assay (e.g., Fluorescence Polarization) B Significant Binding Detected? A->B C Gold Standard: Automated or Manual Patch-Clamp Electrophysiology B->C Yes E Low Risk: Monitor in later stages B->E No D Determine Functional IC50 C->D F Broad GPCR Binding Panel (Focus on 5-HT, DA, Adrenergic, Sigma) G Hits Identified? F->G H Perform Functional Assays (e.g., cAMP, Ca2+ mobilization) G->H Yes J Low Risk: Proceed with caution G->J No I Determine Agonist/Antagonist EC50/IC50 H->I

Sources

Optimization

Refining 2-Methoxyphenyl dihydrouracil-azaspiro[5.5]undecane-C-PIP experimental protocols

Welcome to the technical support center for 2-Methoxyphenyl dihydrouracil-azaspiro[5.5]undecane-C-PIP. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Methoxyphenyl dihydrouracil-azaspiro[5.5]undecane-C-PIP. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and validated protocols for the successful application of this E3 Ligase ligand-linker conjugate in your research. As a key component in the synthesis of PROTAC SOS1 degraders, meticulous experimental execution is paramount.[1][2] This document will serve as a comprehensive resource to navigate the complexities of its use.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound?

A1: 2-Methoxyphenyl dihydrouracil-azaspiro[5.5]undecane-C-PIP is an E3 Ligase ligand-linker conjugate. Its principal use is as a precursor in the synthesis of Proteolysis Targeting Chimeras (PROTACs), specifically for creating degraders of the SOS1 protein.[1][2][3]

Q2: How should the compound be stored for optimal stability?

A2: For long-term stability, it is recommended to store the compound at -20°C. For short-term use, storage at 2-8°C is acceptable. The dihydrouracil moiety can be susceptible to hydrolysis under non-neutral pH conditions, and studies on similar dihydrouracil derivatives have shown instability at room temperature over extended periods.[4][5][6][7] Therefore, minimizing time at ambient temperature is crucial.

Q3: What are the recommended solvents for this compound?

A3: The compound exhibits good solubility in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). For reaction purposes, it is also soluble in dichloromethane (DCM) and chloroform. It is sparingly soluble in alcohols and has poor solubility in water.

Q4: Is this compound prone to degradation during experimental work-up?

A4: The dihydrouracil ring can be sensitive to strong acidic or basic conditions, which could lead to ring-opening hydrolysis.[4] It is advisable to use neutral or near-neutral pH conditions during aqueous work-ups. The azaspirocyclic structure is generally stable, but prolonged exposure to harsh conditions should be avoided.[8]

Troubleshooting Guide

This section addresses common issues encountered during the synthesis and handling of azaspirocyclic and dihydrouracil-containing compounds.

Problem Potential Cause(s) Suggested Solution(s)
Low Yield in Spirocyclization Step 1. Sub-optimal Reaction Conditions: Temperature, reaction time, or concentration may not be ideal for your specific substrate.[9] 2. Steric Hindrance: The bulky nature of the precursors can impede the desired intramolecular reaction. 3. Catalyst Inefficiency: The chosen Lewis acid or catalyst may not be effective.1. Systematic Screening: Methodically screen reaction parameters such as temperature (start at a lower temperature and gradually increase), concentration (try more dilute conditions to favor intramolecular cyclization), and reaction time. 2. Alternative Catalysts: Explore different Lewis acids (e.g., Ti(OiPr)₄, Sc(OTf)₃) or alternative cyclization strategies.[10] 3. Microwave Synthesis: Microwave-assisted synthesis can sometimes improve yields and reduce reaction times for spirocyclization.[11]
Incomplete Reaction or Stalling 1. Reagent Purity: Impurities in starting materials or solvents can inhibit the reaction. 2. Insufficient Activation: In coupling reactions, the activating agent may be insufficient or degraded. 3. Product Inhibition: The product may be inhibiting the catalyst or reacting with starting materials.1. Verify Reagent Quality: Ensure all starting materials are pure and solvents are anhydrous. 2. Use Fresh Reagents: Employ freshly opened or purified reagents, especially for moisture-sensitive steps. 3. Staged Addition: Consider adding the catalyst or a key reagent in portions throughout the reaction.
Difficult Purification 1. Co-eluting Impurities: Byproducts may have similar polarity to the desired product. 2. Compound Instability on Silica: The dihydrouracil moiety may degrade on standard silica gel. 3. Isomer Formation: Formation of diastereomers can complicate purification.1. Alternative Chromatography: If silica gel fails, try alumina (neutral or basic), reverse-phase chromatography, or preparative HPLC.[12] 2. Solvent System Optimization: Systematically screen different solvent systems for column chromatography to improve separation. 3. Trituration/Recrystallization: Attempt to purify the material by trituration with a suitable solvent or by recrystallization to isolate the desired product.
Unexpected Side Products 1. Intermolecular Reactions: At high concentrations, intermolecular reactions can compete with the desired intramolecular cyclization. 2. Rearrangement: Spirocycles can sometimes undergo rearrangements under acidic or thermal stress.[13] 3. Enamine Formation: A potential side reaction during the formation of iminium ions in certain synthetic routes.[14]1. High Dilution Conditions: Run the reaction at a lower concentration to favor intramolecular processes. 2. Milder Reaction Conditions: Use milder acids/bases and lower reaction temperatures. 3. Characterize Byproducts: Isolate and characterize major byproducts to understand the competing reaction pathways and adjust the conditions accordingly.

Experimental Protocols

Protocol 1: Hypothetical Synthesis of 2-Methoxyphenyl dihydrouracil-azaspiro[5.5]undecane-C-PIP

This protocol is a plausible, multi-step synthesis based on established methods for constructing the core scaffolds.

Troubleshooting_Yield cluster_incomplete cluster_degradation start Low Reaction Yield check_sm LC-MS Analysis: Any Starting Material (SM) Left? start->check_sm sm_yes Yes check_sm->sm_yes   sm_no No check_sm->sm_no   incomplete_q Possible Causes sm_yes->incomplete_q degradation_q Multiple new spots/peaks? sm_no->degradation_q reagents Reagent Degradation/ Purity Issue? incomplete_q->reagents conditions Suboptimal Conditions? incomplete_q->conditions reagents_sol Solution: - Use fresh/purified reagents - Ensure anhydrous conditions reagents->reagents_sol conditions_sol Solution: - Increase reaction time/temp - Add more reagent/catalyst conditions->conditions_sol degradation_yes Yes degradation_q->degradation_yes degradation_causes Possible Causes degradation_yes->degradation_causes harsh_cond Harsh Conditions? degradation_causes->harsh_cond concentration High Concentration? degradation_causes->concentration harsh_sol Solution: - Lower temperature - Use milder reagents (pH) - Check product stability harsh_cond->harsh_sol concentration_sol Solution: - Use high-dilution conditions - Slow addition of reagents concentration->concentration_sol

Sources

Troubleshooting

Technical Support Center: Navigating Challenges with 2-Methoxyphenyl Dihydrouracil-Azaspiro[5.5]undecane-C-PIP (MDAC)

An in-depth technical guide is provided below. Introduction: This guide is designed for researchers, scientists, and drug development professionals working with the novel compound 2-Methoxyphenyl dihydrouracil-azaspiro[5...

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide is provided below.

Introduction: This guide is designed for researchers, scientists, and drug development professionals working with the novel compound 2-Methoxyphenyl dihydrouracil-azaspiro[5.5]undecane-C-PIP, hereafter referred to as MDAC. As a Senior Application Scientist, my goal is to provide you with field-proven insights and troubleshooting strategies to overcome common hurdles in your experiments. This document is structured to anticipate and address specific issues you may encounter, ensuring the integrity and success of your research.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and application of MDAC.

Q1: What are the primary challenges I should anticipate when working with MDAC for the first time?

A1: Based on the structural motifs of MDAC—a methoxyphenyl group, a dihydrouracil core, an azaspirocyclic system, and a piperidine moiety—you should be prepared for potential challenges in a few key areas. The primary hurdles are often poor aqueous solubility due to the hydrophobic spirocyclic and phenyl components, chemical instability of the dihydrouracil ring under certain pH conditions, and potential for non-specific binding in cell-based assays due to the basic piperidine group. We will address each of these in detail in the troubleshooting section.

Q2: What is the recommended solvent for preparing stock solutions of MDAC?

A2: For initial stock solutions, we recommend using a high-purity, anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. A starting concentration of 10-20 mM is typically achievable. It is crucial to minimize the final concentration of the organic solvent in your aqueous experimental buffers to avoid solvent-induced artifacts. For most cell-based assays, the final DMSO concentration should not exceed 0.5%, and for some sensitive assays, it should be kept below 0.1%.

Q3: How should I store MDAC to ensure its long-term stability?

A3: MDAC should be stored as a solid in a desiccated, dark environment at -20°C or lower. Stock solutions in anhydrous DMSO can be stored at -20°C in small aliquots to minimize freeze-thaw cycles. Avoid storing stock solutions in aqueous buffers for extended periods due to the potential for hydrolysis of the dihydrouracil ring.

Q4: What is the known mechanism of action for MDAC?

A4: MDAC is a potent and selective antagonist of the G-protein coupled receptor, GPCR-X. Its mechanism involves competitive binding to the orthosteric site, preventing the binding of the endogenous ligand and subsequent downstream signaling through the Gαq pathway, which leads to a reduction in intracellular calcium mobilization. The azaspiro[5.5]undecane scaffold provides a rigid conformational lock, which is believed to contribute to its high affinity and selectivity for GPCR-X.

Part 2: Troubleshooting Guides for Specific Experimental Issues

This section provides detailed, step-by-step guidance for resolving specific problems encountered during experiments with MDAC.

Issue 1: Poor Solubility and Compound Precipitation in Aqueous Buffers

Symptoms:

  • Visible precipitate in your experimental buffer after adding MDAC.

  • Inconsistent or non-reproducible results in dose-response assays.

  • Lower than expected potency in your assays.

Causality: The hydrophobic nature of the methoxyphenyl and azaspiro-undecane components of MDAC leads to poor solubility in aqueous solutions. When a concentrated DMSO stock is diluted into an aqueous buffer, the compound can crash out of solution if its solubility limit is exceeded.

Solutions:

Step-by-Step Protocol for Improving Solubility:

  • Optimize Solvent Concentration:

    • Action: Perform a solubility test. Prepare serial dilutions of your MDAC stock solution in your final experimental buffer and visually inspect for precipitation after a 30-minute incubation at the experimental temperature.

    • Rationale: This will determine the maximum working concentration of MDAC in your specific buffer system.

  • Utilize a Surfactant:

    • Action: If solubility remains an issue, consider adding a low concentration of a non-ionic surfactant, such as Tween-20 or Pluronic F-68, to your buffer. A typical starting concentration is 0.01% (v/v).

    • Rationale: Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions. Be sure to include a vehicle control with the surfactant alone to rule out any effects on your assay.

  • Employ a Formulation Strategy:

    • Action: For in vivo studies or more complex cell-based models, consider formulating MDAC with a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD).

    • Rationale: Cyclodextrins have a hydrophobic inner cavity and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble compounds, thereby enhancing their solubility and bioavailability.

Data Summary: Recommended Starting Conditions for Solubility Enhancement

MethodReagentStarting ConcentrationNotes
Surfactant AdditionTween-200.01% (v/v)Include a vehicle control.
Surfactant AdditionPluronic F-680.01% (v/v)Useful for sensitive cell lines.
FormulationHP-β-CD1-5% (w/v)Requires careful preparation and validation.
Issue 2: Chemical Instability and Loss of Activity Over Time

Symptoms:

  • Decreased potency of MDAC in assays performed with older stock solutions or working dilutions.

  • Appearance of new peaks in HPLC or LC-MS analysis of the compound over time.

Causality: The dihydrouracil ring in MDAC is susceptible to hydrolysis, particularly at non-neutral pH or in the presence of certain enzymes in serum-containing media. This can lead to the degradation of the active compound.

Solutions:

Experimental Workflow for Assessing and Mitigating Instability:

Caption: Workflow for diagnosing and addressing MDAC instability.

Step-by-Step Mitigation Protocol:

  • pH Control:

    • Action: Ensure your experimental buffers are maintained at a stable, neutral pH (7.2-7.4).

    • Rationale: Extreme pH values can catalyze the hydrolysis of the dihydrouracil ring.

  • Minimize Incubation Times:

    • Action: Whenever possible, prepare fresh working dilutions of MDAC immediately before use and minimize the incubation time in aqueous buffers.

    • Rationale: This reduces the time the compound is exposed to potentially degradative conditions.

  • Serum Considerations:

    • Action: If using serum-containing media, assess the stability of MDAC in the presence and absence of serum. If degradation is observed, consider using serum-free media or reducing the serum concentration if your assay permits.

    • Rationale: Serum contains esterases and other enzymes that may contribute to the degradation of small molecules.

Issue 3: Non-Specific Binding and Off-Target Effects

Symptoms:

  • High background signal in your assays.

  • A shallow dose-response curve.

  • Effects observed in control cells that do not express the target receptor, GPCR-X.

Causality: The basic piperidine moiety in MDAC can become protonated at physiological pH, leading to electrostatic interactions with acidic phospholipids in cell membranes and other negatively charged biomolecules. This can cause non-specific binding and off-target effects.

Solutions:

Logical Flow for Deconvoluting Specific vs. Non-Specific Effects:

G cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Outcome Analysis A High Background or Shallow Dose-Response B Include Bovine Serum Albumin (BSA) in Assay Buffer (0.1%) A->B Reduces non-specific binding to surfaces C Test on a GPCR-X Negative Control Cell Line A->C Differentiates target-specific from non-specific effects D Use a Structurally Related Inactive Analog as a Control A->D Confirms effect is due to specific target engagement E Problem Resolved B->E C->E F Problem Persists: Consider Off-Target Pharmacology C->F D->E

Caption: Decision-making process for addressing non-specific effects.

Recommended Actions:

  • Addition of a Blocking Agent:

    • Action: Include 0.1% Bovine Serum Albumin (BSA) in your assay buffer.

    • Rationale: BSA can act as a "carrier" protein, binding non-specifically to MDAC and reducing its interaction with other surfaces, thereby increasing the concentration of free compound available to bind to your target.

  • Use of Appropriate Controls:

    • Action: Perform your assay in parallel using a cell line that does not express GPCR-X.

    • Rationale: If you observe an effect in the negative control cell line, it is likely due to non-specific or off-target activity of MDAC.

  • Employ a Counter-Screening Strategy:

    • Action: If non-specific effects persist, it may be necessary to screen MDAC against a panel of common off-targets, such as the hERG channel or a panel of kinases.

    • Rationale: This will help to characterize the broader pharmacological profile of MDAC and identify any potential liabilities that could confound your results.

References

  • Title: Best Practices for the Use of DMSO in High-Throughput Screening Source: Assay Guidance Manual (National Center for Biotechnology Information) URL: [Link]

  • Title: Effects of surfactants on the solubility and dissolution of a poorly soluble drug Source: International Journal of Pharmaceutics URL: [Link]

  • Title: Cyclodextrins Source: Chemical Reviews URL: [Link]

  • Title: The Importance of Bovine Serum Albumin in In Vitro Cell Culture Source: Journal of Cellular Physiology URL: [Link]

  • Title: The importance of promiscuity in drug discovery Source: Nature Reviews Drug Discovery URL: [Link]

Optimization

Technical Support Center: Enhancing the Binding Affinity of 2-Methoxyphenyl dihydrouracil-azaspiro[5.5]undecane-C-PIP to the VHL E3 Ligase

Introduction Welcome to the technical support center for researchers utilizing the von Hippel-Lindau (VHL) E3 ligase ligand-linker conjugate, 2-Methoxyphenyl dihydrouracil-azaspiro[5.5]undecane-C-PIP. This molecule is a...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for researchers utilizing the von Hippel-Lindau (VHL) E3 ligase ligand-linker conjugate, 2-Methoxyphenyl dihydrouracil-azaspiro[5.5]undecane-C-PIP. This molecule is a critical component in the synthesis of Proteolysis Targeting Chimeras (PROTACs), specifically in the development of SOS1 degraders such as SOS1 degrader-10.[1][2][3] The efficacy of a PROTAC is fundamentally linked to the binding affinity of its constituent ligands for their respective protein targets. This guide provides in-depth troubleshooting protocols and frequently asked questions (FAQs) to assist researchers in optimizing and accurately measuring the binding affinity of this VHL ligand, a crucial step for the successful development of potent and selective protein degraders.

The von Hippel-Lindau protein is the substrate recognition subunit of the VHL E3 ligase complex, which plays a pivotal role in the ubiquitin-proteasome system by targeting the hypoxia-inducible factor (HIF-1α) for degradation under normoxic conditions.[4][5] PROTACs leverage this natural cellular process by inducing proximity between VHL and a protein of interest, leading to the ubiquitination and subsequent degradation of the target protein.[6][7] Therefore, ensuring high-affinity binding of the VHL ligand is paramount for the formation of a stable and productive ternary complex (VHL-PROTAC-Target Protein).

This resource is designed for drug development professionals, medicinal chemists, and cell biologists who are actively engaged in the design and evaluation of VHL-based PROTACs.

Frequently Asked Questions (FAQs)

Q1: What is the expected binding affinity range for a VHL ligand like 2-Methoxyphenyl dihydrouracil-azaspiro[5.5]undecane-C-PIP?

While specific binding data for this exact conjugate is not publicly available, well-characterized, potent VHL ligands typically exhibit binding affinities (Kd) in the nanomolar to low micromolar range.[4][8] For instance, the seminal VHL ligand VH032 has a reported Kd of 185 nM, while the optimized VH101 binds with a Kd of 44 nM.[4] Therefore, a reasonable starting expectation for a novel VHL ligand would be in the range of 50 nM to 5 µM. Significant deviations from this range may indicate experimental issues that require troubleshooting.

Q2: Which biophysical techniques are most suitable for measuring the binding affinity of this VHL ligand?

Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are the gold standard, label-free methods for quantifying binding affinity.[5][7] Fluorescence Polarization (FP) is also a widely used, robust method, particularly for competitive binding assays.[9]

  • Isothermal Titration Calorimetry (ITC): Directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (Kd, stoichiometry, enthalpy, and entropy).[10][11]

  • Surface Plasmon Resonance (SPR): A real-time, label-free technique that measures changes in refractive index upon binding to an immobilized protein, yielding kinetic data (kon and koff) from which the Kd can be derived.[12][13]

  • Fluorescence Polarization (FP): A solution-based technique that measures the change in the tumbling rate of a fluorescently labeled tracer upon binding to a protein. It is often used in a competitive format to determine the affinity of unlabeled ligands.[9]

Q3: What is the minimal functional unit of VHL required for binding assays?

For in vitro binding assays, it is crucial to use the VHL-ElonginB-ElonginC (VCB) complex.[9] VHL alone is unstable, and its interaction with Elongin B and C is necessary for proper folding and to form the binding pocket for small molecule ligands.

Q4: How can poor solubility of my VHL ligand-containing PROTAC affect binding affinity measurements?

Poor aqueous solubility is a common issue with PROTACs due to their high molecular weight and hydrophobicity.[14] This can lead to compound aggregation, which will result in inaccurate and misleading binding data. It can manifest as noisy ITC data, poor SPR sensorgrams, or precipitation in the assay well. Strategies to mitigate this include the incorporation of solubilizing groups (e.g., PEG chains, piperazines) in the linker or modifications to the VHL ligand itself.[14][15] For in vitro assays, the use of co-solvents like DMSO is common, but the final concentration should be kept low and consistent between the protein and ligand solutions to avoid artifacts.[10]

Troubleshooting Guide for Binding Affinity Assays

This section provides a detailed, question-and-answer formatted guide to address specific issues encountered during binding affinity experiments with 2-Methoxyphenyl dihydrouracil-azaspiro[5.5]undecane-C-PIP.

Isothermal Titration Calorimetry (ITC) Troubleshooting

Issue 1: No detectable binding heat or a very weak binding signal.

  • Question: I am not observing a clear binding isotherm in my ITC experiment. What could be the problem?

  • Answer & Protocol: This issue can arise from several factors, from inactive protein to incorrect sample preparation.

    Troubleshooting Workflow:

    Caption: Troubleshooting workflow for weak ITC signals.

    Detailed Steps:

    • Verify Protein Activity: Ensure the VCB complex is properly folded and active. If possible, use a known control ligand to confirm binding activity.

    • Accurate Concentration Determination: Precisely measure the concentrations of both the VCB complex and the ligand. Inaccurate concentrations are a common source of error in ITC.[11]

    • Buffer Matching: The buffer for the protein in the cell and the ligand in the syringe must be identical to avoid large heats of dilution that can mask the binding signal.[10] It is best practice to dialyze the protein against the final buffer and then use that same dialysis buffer to dissolve the ligand.[11]

    • Optimize the 'c' Parameter: The 'c' parameter (c = n[M]T/Kd) should ideally be between 10 and 1000 for a well-defined binding isotherm. If your ligand has a weak affinity (high Kd), you will need to use higher protein concentrations. Conversely, for very tight binders, lower concentrations are required. If the Kd is unknown, a starting point of 20 µM protein in the cell and 200 µM ligand in the syringe is often recommended.[10]

Issue 2: The binding isotherm is not sigmoidal and does not fit a 1:1 binding model.

  • Question: My ITC data shows a complex binding isotherm that does not look like a simple sigmoidal curve. What does this indicate?

  • Answer & Protocol: This can be indicative of several phenomena, including ligand insolubility, protein aggregation, or a more complex binding mechanism.

    Troubleshooting Steps:

    • Assess Ligand Solubility: Visually inspect the ligand solution for any signs of precipitation. Consider performing a solubility test at the concentration used in the ITC experiment.

    • Check for Protein Aggregation: Analyze the VCB complex by dynamic light scattering (DLS) before and after the experiment to check for aggregation.

    • Stoichiometry (n value) Analysis: If the fitted stoichiometry (n) is significantly different from 1, it could suggest that the ligand is binding to multiple sites, or that there is an error in the concentration of one of the components. An n-value less than 1 can sometimes indicate that a fraction of the protein is inactive.

    • Control Experiments: Perform a control titration by injecting the ligand into the buffer alone to accurately determine the heat of dilution.[11]

Surface Plasmon Resonance (SPR) Troubleshooting

Issue 1: High non-specific binding to the reference channel.

  • Question: I am observing a significant signal in my reference flow cell, making it difficult to obtain clean binding data. How can I reduce this?

  • Answer & Protocol: Non-specific binding (NSB) is a common challenge in SPR experiments. Here’s how to address it:

    Strategies to Reduce Non-Specific Binding:

    StrategyRationale
    Increase Salt Concentration Adding NaCl (e.g., up to 500 mM) to the running buffer can disrupt non-specific electrostatic interactions.
    Add a Surfactant Including a non-ionic surfactant like Tween-20 (0.005-0.05%) in the running buffer can reduce hydrophobic interactions with the chip surface.
    Include a Blocking Agent Adding bovine serum albumin (BSA) or casein (0.1-1 mg/mL) to the running buffer can help to block non-specific binding sites.
    Optimize Immobilization Density A very high density of immobilized VCB complex can sometimes lead to increased NSB. Try a lower immobilization level.
    Change Chip Surface Chemistry If using a CM5 chip, consider trying a different surface, such as one with a lower charge, to minimize electrostatic NSB.

Issue 2: Low or no binding signal.

  • Question: I have immobilized the VCB complex, but I see very little or no response when I inject my ligand. What should I do?

  • Answer & Protocol: This could be due to an inactive immobilized protein or issues with the ligand itself.

    Troubleshooting Workflow:

    Caption: Troubleshooting workflow for low SPR signals.

    Detailed Steps:

    • Confirm Protein Activity Post-Immobilization: After immobilizing the VCB complex, inject a known high-affinity VHL ligand as a positive control to ensure the protein is active on the chip surface.[12]

    • Optimize Analyte Concentration: Ensure that the concentrations of the injected ligand are appropriate to observe binding. You should test a concentration range that spans at least 10-fold below and 10-fold above the expected Kd.

    • Check for Mass Transport Limitation: If the binding curves appear linear rather than curved, it may indicate mass transport limitation. This can be addressed by using a lower immobilization density of the VCB complex or increasing the flow rate of the analyte.

Experimental Protocols

Protocol 1: Isothermal Titration Calorimetry (ITC) for VHL-Ligand Binding

Objective: To determine the thermodynamic parameters (Kd, ΔH, ΔS, and stoichiometry) of the interaction between 2-Methoxyphenyl dihydrouracil-azaspiro[5.5]undecane-C-PIP and the VCB complex.

Materials:

  • Purified VCB complex

  • 2-Methoxyphenyl dihydrouracil-azaspiro[5.5]undecane-C-PIP

  • ITC instrument

  • Degassed ITC buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl)

Procedure:

  • Sample Preparation:

    • Dialyze the VCB complex extensively against the ITC buffer.

    • Accurately determine the concentration of the VCB complex (e.g., by A280 measurement). A typical starting concentration is 20 µM.

    • Dissolve the VHL ligand in the final dialysis buffer to a concentration approximately 10-fold higher than the VCB concentration (e.g., 200 µM).

    • Ensure the final DMSO concentration is identical and low (<5%) in both the cell and syringe solutions if required for ligand solubility.

  • ITC Experiment:

    • Load the VCB solution into the sample cell and the ligand solution into the injection syringe.

    • Set the experimental temperature (e.g., 25 °C).

    • Perform an initial injection of a small volume (e.g., 0.4 µL) followed by a series of larger injections (e.g., 2 µL) with sufficient spacing between injections to allow the signal to return to baseline.

    • Perform a control titration by injecting the ligand solution into the buffer-filled cell to measure the heat of dilution.

  • Data Analysis:

    • Integrate the raw data peaks to obtain the heat change per injection.

    • Subtract the heat of dilution from the binding data.

    • Fit the resulting binding isotherm to a one-site binding model to determine the Kd, n, and ΔH.

Protocol 2: Surface Plasmon Resonance (SPR) for VHL-Ligand Binding Kinetics

Objective: To determine the kinetic parameters (kon, koff) and the equilibrium dissociation constant (Kd) for the interaction between 2-Methoxyphenyl dihydrouracil-azaspiro[5.5]undecane-C-PIP and the VCB complex.

Materials:

  • SPR instrument and a sensor chip (e.g., CM5)

  • Purified VCB complex

  • 2-Methoxyphenyl dihydrouracil-azaspiro[5.5]undecane-C-PIP

  • Running buffer (e.g., HBS-EP+ buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

  • Immobilization reagents (EDC, NHS, ethanolamine)

Procedure:

  • Ligand Immobilization:

    • Activate the sensor chip surface with a mixture of EDC and NHS.

    • Immobilize the VCB complex to the desired level (e.g., 2000-4000 RU) via amine coupling.

    • Deactivate any remaining active esters with ethanolamine.

    • A reference flow cell should be prepared similarly but without the VCB complex.

  • Binding Analysis:

    • Prepare a series of dilutions of the VHL ligand in running buffer (e.g., from 10 nM to 10 µM).

    • Inject the ligand solutions over the VCB and reference flow cells at a constant flow rate (e.g., 30 µL/min).

    • Include a buffer-only injection as a blank.

    • After each ligand injection, regenerate the surface with a suitable regeneration solution if necessary (this needs to be optimized to ensure the VCB complex remains active).

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal.

    • Fit the resulting sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine kon, koff, and calculate Kd (koff/kon).

VHL-Ligand Binding: Structural and Mechanistic Insights

Understanding the structural basis of the VHL-ligand interaction is crucial for rational design and for interpreting experimental data. VHL ligands mimic the binding of the hydroxylated proline residue of HIF-1α.[5][16]

G cluster_0 VHL Binding Pocket cluster_1 Key Interactions VHL_Ligand VHL Ligand (e.g., 2-Methoxyphenyl dihydrouracil-azaspiro[5.5]undecane-C-PIP) H_Bonds Hydrogen Bonds (Tyr98, Ser111, His115) VHL_Ligand->H_Bonds Essential for high affinity Hydrophobic Hydrophobic Interactions (Pro99, Trp117) VHL_Ligand->Hydrophobic Contribute to binding

Caption: Key interactions in the VHL-ligand binding pocket.

The core of most VHL ligands contains a hydroxyproline-like scaffold that forms crucial hydrogen bonds with Tyr98, Ser111, and His115 in the VHL binding pocket.[16] The rest of the ligand occupies adjacent hydrophobic pockets. Modifications to the ligand that disrupt these key hydrogen bonds will lead to a significant loss of binding affinity. When troubleshooting, consider if any experimental conditions (e.g., extreme pH) could be interfering with these critical interactions.

References

  • Enhancing Solubility in VHL-Based PROTACs: Optimized USP7 Degraders for Improved Developability. PubMed.
  • from SOS1 Activators to Proteolysis Targeting Chimeras. PubMed.
  • Technical Support Center: PROTAC Synthesis with VHL Ligands. Benchchem.
  • Application Notes and Protocols for Designing VHL-based PROTACs. Benchchem.
  • Systematic Potency and Property Assessment of VHL Ligands and Implications on PROTAC Design.
  • A patent review of von Hippel-Lindau (VHL)
  • Structure of the standard VHL ligand (1). a) Green arrows indicate exit...
  • 9BJU: Crystal structure of the complex between VHL, ElonginB, ElonginC, and compound 5. RCSB PDB.
  • 8EI3: Crystal structure of VHL in complex with H313, a Helicon Polypeptide. RCSB PDB.
  • Structure-Guided Design and Optimization of Small Molecules Targeting the Protein–Protein Interaction between the von Hippel–Lindau (VHL) E3 Ubiquitin Ligase and the Hypoxia Inducible Factor (HIF) Alpha Subunit with in Vitro Nanomolar Affinities. PMC.
  • Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. PubMed Central.
  • An In-depth Technical Guide to VHL E3 Ligase Ligands for Targeted Protein Degrad
  • Production Of Active VHL And Analysis By SPR. Peak Proteins.
  • Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer. PMC.
  • VHL SPR Assay Service. Reaction Biology.
  • SPR to Characterize the Binding Modes of PROTAC Molecules. Charnwood Discovery.
  • Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. Malvern Panalytical.
  • Sample Prepar
  • troubleshooting guide for failed protein degrad
  • Assays and technologies for developing proteolysis targeting chimera degraders. PMC.
  • 2-Methoxyphenyl dihydrouracil-azaspiro[5.
  • von Hippel-Lindau (VHL) Degrader, Control, Gene. MedChemExpress.
  • CRBN vs VHL: Choosing the Right E3 Ligase Ligand for Your PROTAC Project. Selleck Chemicals.
  • BTX-B01, a novel SOS1 degrader with potential to tre
  • 2-Methoxyphenyl dihydrouracil-azaspiro[5.5]undecane-C-PIP. Preclinical Research CRO.
  • 2-Methoxyphenyl dihydrouracil-azaspiro[5.5]undecane-C-PIP. TargetMol.

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Troubleshooting

Minimizing toxicity of 2-Methoxyphenyl dihydrouracil-azaspiro[5.5]undecane-C-PIP in cellular models

Technical Support Center: A Researcher's Guide to Mitigating Cellular Toxicity of Novel Compounds Introduction: Navigating the Challenges of Novel Compound Toxicity The introduction of any new chemical entity into a biol...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: A Researcher's Guide to Mitigating Cellular Toxicity of Novel Compounds

Introduction: Navigating the Challenges of Novel Compound Toxicity

The introduction of any new chemical entity into a biological system presents a host of challenges, with cellular toxicity being a primary concern. This guide is designed for researchers and drug development professionals working with novel compounds, using 2-Methoxyphenyl dihydrouracil-azaspiro[5.5]undecane-C-PIP as a central example. This molecule is identified as an E3 Ligase ligand-linker conjugate, a component often used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) like SOS1 degraders[1][2][3].

Given its role, observed toxicity could stem from the conjugate itself, off-target effects, or downstream consequences of its intended molecular interactions. This document provides a logical, question-driven framework to systematically identify the source of toxicity, characterize its mechanism, and implement rational strategies for its mitigation. Our approach is grounded in establishing a robust, self-validating experimental design that moves from foundational checks to deep mechanistic investigation.

Part 1: Foundational Troubleshooting & Initial Assessment

This section addresses the critical first steps to take when unexpected toxicity is observed. The goal is to eliminate common experimental artifacts before proceeding to more complex biological investigations.

FAQ 1: We're observing significant cell death even at low concentrations of our compound. What are the immediate troubleshooting steps?

Answer: High toxicity at the outset often points to issues with the experimental setup rather than the intrinsic activity of the compound. It is crucial to validate the basics to ensure the observed effect is real and not an artifact.

The Causality Behind Initial Checks: A common failure point in cytotoxicity assays is the physical behavior of the test compound in the culture medium or the unintended effects of the vehicle used for dissolution. These factors can mimic or exacerbate true biological toxicity.

Troubleshooting Checklist:

Potential Issue Underlying Cause & Rationale Recommended Action & Validation
Compound Precipitation The compound may have poor aqueous solubility, forming precipitates that can cause physical stress to cells or lead to inaccurate, non-homogenous concentrations in the wells.[4]Action: Visually inspect the culture medium (with and without cells) under a microscope after adding the compound. Validation: If precipitates are seen, re-evaluate the dissolution protocol. Consider preparing the final dilution in pre-warmed medium and vortexing gently before adding to cells.[5][6]
Solvent Toxicity Solvents like DMSO, while essential, are toxic to cells above certain concentrations (typically >0.5%).[7] This can mask the true IC50 of the compound or cause baseline toxicity.Action: Calculate the final percentage of your solvent (e.g., DMSO) in the culture wells. Validation: Run a "vehicle control" series with cells treated with the same concentrations of the solvent alone to determine its independent toxic threshold.[7][8]
Concentration Calculation Error Simple errors in serial dilutions or stock concentration calculations can lead to treating cells with doses that are orders of magnitude higher than intended.Action: Have a second researcher independently verify all calculations from the initial weighing of the compound to the final dilutions.
Contamination Chemical or biological contaminants in reagents or on labware can induce cell stress and death.[9] Microbial contamination can also interfere with colorimetric assay readouts.[10]Action: Use sterile, filtered stock solutions. Ensure all reagents are within their expiry dates and stored correctly. Validation: Include a "media only" and "untreated cells" control to check for background contamination or assay interference.

dot

Caption: Initial troubleshooting workflow for unexpected cytotoxicity.

Part 2: Characterizing the Mechanism of Toxicity

Once artifacts have been ruled out, the next step is to understand how the compound is affecting the cells. This involves differentiating between modes of cell death and investigating the upstream cellular events.

FAQ 2: How can we determine if the compound is cytotoxic (killing cells) or merely cytostatic (inhibiting proliferation)?

Answer: This is a critical distinction. A cytotoxic agent actively induces cell death pathways, while a cytostatic agent halts the cell cycle. This can be elucidated by assays that measure both cell viability and total cell number over time.

  • Cytotoxicity is indicated by a decrease in the percentage of viable cells (e.g., via MTT or LDH assay) and a concurrent drop in the total cell number (e.g., via direct cell counting or a DNA-binding dye like CyQUANT).[8]

  • Cytostaticity will show a plateau in the total cell number while the percentage of viable cells remains high.

FAQ 3: Our compound is confirmed to be cytotoxic. What are the most common molecular mechanisms to investigate?

Answer: Drug-induced cytotoxicity typically converges on a few key cellular pathways. Investigating these provides a mechanistic understanding that is essential for developing mitigation strategies. The three primary pillars to investigate are:

  • Apoptosis (Programmed Cell Death): A controlled, non-inflammatory form of cell death. Its induction is often a desired outcome for anti-cancer agents but a sign of toxicity in other contexts.[7]

  • Oxidative Stress: An imbalance where the production of reactive oxygen species (ROS) overwhelms the cell's antioxidant defenses, leading to damage of lipids, proteins, and DNA.[11][12]

  • Mitochondrial Dysfunction: Damage to mitochondria, the cell's powerhouses, which can impair energy production, disrupt cellular homeostasis, and initiate cell death pathways.[13][14]

These pathways are often interconnected. For instance, mitochondrial dysfunction is a major source of ROS, and the resulting oxidative stress can, in turn, trigger the mitochondrial pathway of apoptosis.[15][16]

dot

Caption: Interconnected pathways of compound-induced cytotoxicity.

Part 3: Mechanistic Investigation & Mitigation Strategies

This section provides actionable guidance for testing the hypotheses generated in Part 2 and for designing experiments to reduce the observed toxicity.

FAQ 4: We suspect oxidative stress is a key driver of the toxicity. How can we confirm this, and what are the options for mitigation?

Answer: Confirming the role of oxidative stress involves two key steps: directly measuring ROS levels and then demonstrating that scavenging these ROS can rescue the cells from death.

Confirmation:

  • Direct Measurement of ROS: Use a fluorescent probe like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). This non-fluorescent molecule enters the cell, is deacetylated by cellular esterases, and then oxidized by ROS into the highly fluorescent DCF.[17] An increase in fluorescence intensity directly correlates with an increase in intracellular ROS. Other probes are available for specific ROS types, such as superoxide.[18][19]

Mitigation Strategy:

  • Co-treatment with an Antioxidant: The most common strategy is to co-treat the cells with the test compound and a broad-spectrum antioxidant like N-acetylcysteine (NAC) . NAC serves as a precursor to glutathione (GSH), a major intracellular antioxidant, and can also directly scavenge ROS.

  • Validation: If co-treatment with NAC significantly increases cell viability compared to treatment with your compound alone, it provides strong evidence that oxidative stress is a primary mechanism of toxicity.

FAQ 5: If antioxidant co-treatment doesn't work, could mitochondrial dysfunction be the root cause?

Answer: Yes. If NAC fails to rescue the cells, the toxic insult may be occurring directly at the mitochondria, in a way that is not immediately reversible by replenishing GSH.[20]

Investigative Steps:

  • Assess Mitochondrial Membrane Potential (ΔΨm): Healthy mitochondria maintain a high membrane potential. Toxicants that disrupt mitochondrial function often cause this potential to collapse. This can be measured using fluorescent dyes like JC-1 or TMRE.

  • Evaluate Cellular Respiration: Use techniques like high-resolution respirometry (e.g., Seahorse XF Analyzer) to measure the oxygen consumption rate (OCR). A compound that inhibits the electron transport chain will cause a sharp decrease in OCR.[20]

  • Consider the Cell Model's Metabolism: Standard cell culture media contain high glucose levels, which can cause cells (especially cancer-derived lines) to rely on glycolysis rather than mitochondrial oxidative phosphorylation for energy (the "Crabtree effect").[21] This can mask the effects of mitochondrial toxicants.

    • Mitigation/Refinement: Culture your cells in a medium where glucose is replaced with galactose. This forces cells to rely on mitochondrial respiration for ATP, making them more sensitive to mitochondrial toxicants and providing a more physiologically relevant model for this specific mechanism.[22]

FAQ 6: Can we leverage the cell's own defense mechanisms to reduce toxicity?

Answer: Absolutely. Cells have an intrinsic defense system against chemical and oxidative stress, primarily regulated by the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) .[23]

The Nrf2 Pathway: Under normal conditions, Nrf2 is kept inactive in the cytoplasm. In the presence of oxidative or xenobiotic stress, Nrf2 is released, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the DNA.[24] This activates the transcription of a wide array of cytoprotective genes, including those involved in glutathione synthesis and regeneration.[25][26]

Experimental Approach:

  • Measure Nrf2 Activation: You can measure the activation of this pathway by performing a western blot for Nrf2 in nuclear extracts or by measuring the expression of downstream target genes like HMOX1 or NQO1 via qPCR.

  • Potential for Pre-conditioning: In some models, pre-treating cells with a known, mild Nrf2 activator (like sulforaphane) can upregulate the antioxidant machinery, potentially making the cells more resistant to the subsequent toxic effects of your test compound. This can be a useful strategy to determine if bolstering the cell's endogenous defenses is a viable mitigation route.[27]

Part 4: Standardized Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the key experiments discussed in this guide.

Protocol 1: Preparation of Compound Stock Solutions

Rationale: Proper dissolution and storage are critical for experimental reproducibility. DMSO is a common solvent, but its concentration must be carefully controlled.[4]

  • Weighing: Accurately weigh the compound using a calibrated analytical balance.

  • Dissolution: Add the appropriate volume of sterile, anhydrous DMSO to achieve a high-concentration stock (e.g., 10-50 mM).

  • Solubilization: Vortex thoroughly. If needed, use a brief sonication in a water bath to aid dissolution. Gentle warming (37°C) can be used cautiously, but be aware of potential compound degradation.[5]

  • Aliquoting & Storage: Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

  • Working Dilutions: Prepare serial dilutions from the stock solution in 100% DMSO. When treating cells, dilute this DMSO series directly into the culture medium to ensure the final DMSO concentration is consistent across all treatments and remains below 0.5%.[6]

Protocol 2: Cell Viability Assessment (MTT Assay)

Rationale: The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability. Viable cells with active mitochondrial reductases convert the yellow tetrazolium salt (MTT) into a purple formazan product.[8]

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment: Remove the old medium and add fresh medium containing the desired concentrations of the test compound (and controls: vehicle only, untreated, positive control toxicant). Incubate for the desired period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution (final concentration ~0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT-containing medium. Add a solubilizing agent (e.g., DMSO or a specialized lysis buffer) to each well to dissolve the purple formazan crystals.

  • Measurement: Read the absorbance at ~570 nm using a microplate reader.

  • Calculation: Express the results as a percentage of the vehicle control viability.

Protocol 3: Measurement of Intracellular ROS (DCFH-DA Assay)

Rationale: This assay quantifies general oxidative stress by measuring the conversion of non-fluorescent DCFH-DA to fluorescent DCF by intracellular ROS.[17]

  • Cell Seeding & Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with the compound as described in Protocol 2. Include a positive control (e.g., 100 µM H₂O₂ or 25 µM Menadione for 30-60 minutes).

  • Probe Loading: Remove the treatment medium and wash the cells gently with warm PBS. Add DCFH-DA solution (typically 10-20 µM in serum-free medium) to each well.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Measurement: Wash the cells again with warm PBS to remove excess probe. Add PBS to each well and immediately measure the fluorescence using a microplate reader (Excitation ~485 nm, Emission ~530 nm).

  • Analysis: Normalize the fluorescence signal to cell number if necessary (e.g., using a subsequent crystal violet stain in the same wells). Express ROS levels as a fold change relative to the vehicle control.

Protocol 4: Assessment of Apoptosis (Caspase-3/7 Activity Assay)

Rationale: Caspases-3 and -7 are key executioner caspases in the apoptotic pathway. Their activation is a hallmark of apoptosis.[28][29] This assay uses a proluminescent substrate that is cleaved by active caspase-3/7 to generate a luminescent signal.

  • Cell Seeding & Treatment: Seed cells in a white, opaque 96-well plate suitable for luminescence. Treat with the compound and controls (include a known apoptosis inducer like staurosporine or etoposide as a positive control).[30]

  • Reagent Addition: After the treatment period, allow the plate to equilibrate to room temperature. Add the Caspase-Glo® 3/7 Reagent directly to each well.

  • Incubation: Mix gently by orbital shaking and incubate at room temperature for 1-2 hours, protected from light.

  • Measurement: Measure the luminescence using a plate reader.

  • Analysis: Express the results as a fold change in caspase activity relative to the vehicle control.

References

  • Blagosklonny, M. V., & Fojo, T. (1999). Activation and role of caspases in chemotherapy-induced apoptosis.
  • Thermo Fisher Scientific. (n.d.). Microplate Assays for Reactive Oxygen Species. Thermo Fisher Scientific.
  • Lund University. (n.d.). Mitochondrial dysfunction in drug and chemical toxicity: mechanism, target identification and therapeutic development. Lund University Research Portal.
  • Promega Corporation. (n.d.). A New Luminescent Assay for Detection of Reactive Oxygen Species. Promega.
  • BenchChem. (2025). Technical Support Center: Managing In Vitro Cytotoxicity. BenchChem.
  • Cell Biolabs, Inc. (n.d.). Reactive Oxygen Species (ROS) Assays. Cell Biolabs, Inc..
  • Li, Y., et al. (2024). Mitochondrial Dysfunction in Environmental Toxicology: Mechanisms, Impacts, and Health Implications.
  • Renner-Sattler, K., & Scherb, H. (2020). Mitochondrial Dysfunction as a Hallmark of Environmental Injury. MDPI.
  • Li, Y., et al. (2024). Mitochondrial Dysfunction in Environmental Toxicology: Mechanisms, Impacts, and Health Implications.
  • MedChemExpress. (n.d.). 2-Methoxyphenyl dihydrouracil-azaspiro[5.5]undecane-C-PIP. MedChemExpress.
  • Valko, M., et al. (2007). Drug-Induced Oxidative Stress and Toxicity. Journal of Pharmaceutical and Biomedical Analysis, 44(3), 676-700.
  • Slyvka, Y., et al. (2022). Environmental Chemical Exposures and Mitochondrial Dysfunction: a Review of Recent Literature. Current Environmental Health Reports, 9(3), 385-401.
  • Satta, S., et al. (2023). Roles of Oxidative Stress and Nrf2 Signaling in Pathogenic and Non-Pathogenic Cells: A Possible General Mechanism of Resistance to Therapy. MDPI.
  • Fulda, S., & Debatin, K. M. (2006). Caspase Activation in Cancer Therapy.
  • Abcam. (n.d.).
  • AntBio. (2025). Cellular reactive oxygen species (ROS)
  • Jürgens, H., et al. (2004). Drug-induced Caspase-3 Activation in a Ewing Tumor Cell Line and Primary Ewing Tumor Cells. Anticancer Research, 24(5A), 2871-2876.
  • BenchChem. (n.d.). Protocol for Dissolving Compounds in DMSO for Biological Assays. BenchChem.
  • Fulda, S., et al. (2004). Activation of caspase-8 during drug-induced apoptosis independent of death receptors.
  • Jaiswal, A. K. (2004). Nrf2 Signaling and Cell Survival. Free Radical Biology and Medicine, 36(10), 1199-1207.
  • Luedde, T., et al. (2024). Drug-induced oxidative stress actively prevents caspase activation and hepatocyte apoptosis.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Cell Viability Issues in Cytotoxicity Assays. BenchChem.
  • ResearchGate. (2022). How do you dissolve chemicals in the culture medium?.
  • Ma, Q. (2013). Role of Nrf2 in Oxidative Stress and Toxicity. Annual Review of Pharmacology and Toxicology, 53, 401-426.
  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting.
  • Selleckchem. (n.d.). Frequently Asked Questions. Selleckchem.com.
  • Singh, P., et al. (2016). Drug-Induced Oxidative Stress and Toxicity.
  • BenchChem. (n.d.). Technical Support Center: Strategies to Mitigate Small Molecule Inhibitor Toxicity in Cell Culture. BenchChem.
  • Wang, Y., et al. (2018). Cell toxicity mechanism and biomarker. Molecular Medicine Reports, 18(4), 3863-3871.
  • Wang, H., et al. (2021). Friend or Foe: Xenobiotic Activation of Nrf2 in Disease Control and Cardioprotection. The AAPS Journal, 23(2), 32.
  • ResearchGate. (n.d.). summary of studies on protective effects of NRF2 activators against xenobiotic-induced nephrotoxicity.
  • ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture?.
  • Manke, A., et al. (2013). Mechanisms of Nanoparticle-Induced Oxidative Stress and Toxicity.
  • Nelson Labs. (2022). A Stepwise Approach to Deal with In Vitro Cytotoxicity Failures. Nelson Labs.
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  • ResearchGate. (2017). How do you dissolve an oil-based sample to test on cells?.
  • Preclinical Research CRO. (n.d.). 2-Methoxyphenyl dihydrouracil-azaspiro[5.5]undecane-C-PIP. Preclinical Research CRO.
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  • Srivastava, S. (2024). Cell Culture for Toxicity Evaluation of Environmental Pollutants.
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Optimization

Technical Support Center: Enhancing the Stability of 2-Methoxyphenyl Dihydrouracil-azaspiro[5.5]undecane-C-PIP

Introduction for the Researcher This technical support guide is designed for scientists and drug development professionals working with complex heterocyclic molecules, specifically focusing on challenges related to the d...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction for the Researcher

This technical support guide is designed for scientists and drug development professionals working with complex heterocyclic molecules, specifically focusing on challenges related to the degradation of a novel compound class exemplified by "2-Methoxyphenyl dihydrouracil-azaspiro[5.5]undecane-C-PIP" (referred to as "Compound A" hereafter). Given the novelty of this specific chemical entity, this guide synthesizes established principles from forced degradation studies, medicinal chemistry, and analytical science to provide a robust framework for troubleshooting and improving its stability.

The core structure combines a dihydrouracil moiety, known for its susceptibility to hydrolysis, with a bulky azaspiro[5.5]undecane system and an electronically influential 2-methoxyphenyl group. This unique combination presents specific stability challenges that require a systematic, mechanism-driven approach to resolve. This document provides actionable, field-proven insights to guide your experimental design and interpretation.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions encountered during the stability assessment of Compound A.

Q1: My primary degradation product appears very early in my HPLC-UV analysis during forced acid hydrolysis. What is the likely mechanism?

A1: The most probable mechanism is the acid-catalyzed hydrolysis of the dihydrouracil ring. The amide bonds within this ring are susceptible to cleavage under low pH conditions, leading to a ring-opened product. The electron-donating nature of the 2-methoxyphenyl group may further influence the electronic environment of the entire molecule, potentially affecting the rate of this process. We recommend performing a time-course study at various acidic pH points (e.g., pH 1, 2, and 4) to characterize the kinetics of this degradation.

Q2: I am observing significant degradation under oxidative stress conditions (e.g., H₂O₂), but the pattern is complex with multiple degradant peaks. How can I identify the primary site of oxidation?

A2: With a molecule as complex as Compound A, multiple sites are susceptible to oxidation. The most likely candidates are:

  • The Methoxy Group: The methoxybenzene moiety can be oxidized, potentially leading to demethylation to a phenol or other oxidative products.

  • The Nitrogen Atoms: The nitrogen atoms in the azaspiro ring and the dihydrouracil moiety can be oxidized to N-oxides.

  • Benzylic Positions: If there are any benzylic C-H bonds, they can be susceptible to oxidation.

To pinpoint the primary site, we recommend using mass spectrometry (LC-MS/MS) to determine the mass of the degradation products. A mass increase of +16 Da often suggests the addition of an oxygen atom (e.g., N-oxidation or hydroxylation). Comparing the fragmentation patterns of the parent compound and the degradants can help localize the modification.

Q3: My compound seems to degrade even when stored in a standard buffer solution at neutral pH. What could be the cause?

A3: Degradation at neutral pH, assuming light and oxygen are controlled, could be due to several factors:

  • Buffer Catalysis: Certain buffer species (e.g., phosphate, citrate) can act as general acid/base catalysts and accelerate hydrolysis, even at neutral pH.

  • Trace Metal Contamination: Trace metal ions in the buffer can catalyze oxidative degradation if dissolved oxygen is present.

  • Inherent Instability: The molecule may have an intrinsically high rate of hydrolysis or rearrangement that is not fully arrested at neutral pH.

We advise testing the stability in multiple buffer systems (e.g., phosphate vs. TRIS vs. HEPES) and in a high-purity water/organic solvent system to diagnose the issue. Adding a chelating agent like EDTA can help determine if metal-catalyzed oxidation is a contributing factor.

Q4: Photostability testing is showing rapid degradation. Is this expected, and how can it be mitigated?

A4: Yes, aromatic systems like the 2-methoxyphenyl group can absorb UV light, leading to photodegradation. The energy absorbed can lead to the formation of reactive species that cause cleavage or rearrangement of the molecule. Mitigation is primarily a formulation challenge. Strategies include:

  • Use of Amber Vials: Physically blocking light exposure is the simplest and most effective first step.

  • Inclusion of Excipients: For formulated products, adding UV-absorbing excipients or antioxidants can protect the active pharmaceutical ingredient (API).

  • Structural Modification: If the issue is severe and identified early in development, medicinal chemistry efforts could focus on modifying the chromophore to reduce light absorption, though this is a significant undertaking.

Part 2: Troubleshooting Guide for Degradation Experiments

This guide provides a systematic approach to diagnosing and solving common issues encountered during forced degradation studies of Compound A.

Issue 1: Poor Peak Shape or Low Recovery in HPLC Analysis
  • Symptom: Tailing peaks, broad peaks, or a significant mismatch between the loss of the parent peak and the appearance of degradant peaks.

  • Potential Cause & Troubleshooting Steps:

    • Analyte Adsorption: The amine in the azaspiro moiety can interact with free silanol groups on the HPLC column packing.

      • Solution: Switch to a column with end-capping or a hybrid particle technology. Alternatively, add a competing amine like triethylamine (0.1%) to the mobile phase to block active sites.

    • Poor Solubility of Degradants: Degradation products may be less soluble in the mobile phase than the parent compound.

      • Solution: Analyze the sample with a gradient elution method that covers a wider polarity range. Ensure the injection solvent is compatible with the initial mobile phase conditions.

    • On-Column Degradation: The compound might be degrading on the column itself, especially if using a low-pH mobile phase with a non-acid-stable column.

      • Solution: Verify column stability at the operating pH. Perform an injection with the column temperature lowered to see if the degradation profile changes.

Issue 2: Inconsistent or Irreproducible Degradation Rates
  • Symptom: The percentage of degradation varies significantly between seemingly identical experiments.

  • Potential Cause & Troubleshooting Steps:

    • Oxygen Contamination: For oxidative degradation studies, the amount of dissolved oxygen in the reaction medium can be a major variable.

      • Solution: Purge all solutions (buffers, solvents) with an inert gas like nitrogen or argon before adding the oxidizing agent to ensure consistent starting conditions.

    • Temperature Fluctuations: Degradation kinetics are highly sensitive to temperature.

      • Solution: Use a calibrated, stable heating block or water bath. Ensure samples reach the target temperature before adding stress reagents.

    • pH Drift: The pH of the solution may change over the course of the experiment, especially in unbuffered or weakly buffered systems.

      • Solution: Use a buffer with sufficient capacity and verify the pH of the solution at the beginning and end of the experiment.

Data Summary: Common Stress Conditions & Expected Degradants
Stress ConditionTypical Reagent/ConditionPrimary Susceptible MoietyLikely Degradation Product(s)Recommended Analytical Method
Acid Hydrolysis 0.1 M HCl, 60 °CDihydrouracil RingRing-opened amide/acid productsHPLC-UV, LC-MS
Base Hydrolysis 0.1 M NaOH, 60 °CDihydrouracil RingRing-opened carboxylate saltsHPLC-UV, LC-MS
Oxidation 3% H₂O₂, RTMethoxy Group, N-atomsPhenol (demethylation), N-oxidesLC-MS, HPLC-UV
Photochemical ICH Q1B conditions2-Methoxyphenyl RingComplex mixture of photo-productsHPLC-UV with PDA detector
Thermal 80 °C (in solid state or solution)Entire MoleculeAssess overall molecular stabilityHPLC-UV, DSC

Part 3: Experimental Protocols & Workflows

Protocol 1: Systematic Forced Degradation Workflow

This protocol outlines a structured approach to identifying the primary degradation pathways for Compound A.

Objective: To systematically evaluate the stability of Compound A under various stress conditions as mandated by regulatory guidelines (e.g., ICH Q1A/Q1B).

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of Compound A in a suitable solvent (e.g., Acetonitrile or Methanol).

  • Stress Sample Preparation: For each condition, dilute the stock solution with the stressor solution to a final concentration of ~100 µg/mL.

    • Acidic: 0.1 M HCl

    • Basic: 0.1 M NaOH

    • Oxidative: 3% H₂O₂

    • Control: 50:50 Water:Acetonitrile

  • Incubation: Incubate all samples at 60 °C. Withdraw aliquots at predefined time points (e.g., 0, 2, 4, 8, 24 hours).

  • Quenching: Immediately neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively. Dilute all samples with the mobile phase to stop the reaction.

  • Analysis: Analyze all samples by a stability-indicating HPLC-UV/MS method. The goal is to achieve 5-20% degradation of the active ingredient.

  • Mass Balance Calculation: Ensure that the sum of the parent peak area and all degradant peak areas remains consistent across all time points. A good mass balance (95-105%) indicates that all significant degradants are being detected.

Workflow Diagram: Troubleshooting Degradation

This diagram illustrates the logical flow for diagnosing and addressing stability issues.

G cluster_0 Phase 1: Initial Observation cluster_1 Phase 2: Problem Isolation cluster_2 Phase 3: Mechanism Identification cluster_4 Phase 4: Mitigation Strategy start Degradation Observed in Stability Study check_purity Initial Purity & Peak Shape OK? start->check_purity troubleshoot_hplc Troubleshoot HPLC Method (See Guide Issue 1) check_purity->troubleshoot_hplc No forced_degradation Perform Forced Degradation (See Protocol 1) check_purity->forced_degradation Yes id_pathway Identify Major Degradation Pathway (Acid, Base, Oxidation?) forced_degradation->id_pathway lcms_analysis LC-MS/MS Analysis of Degradants id_pathway->lcms_analysis formulation Formulation Strategy (pH, Excipients, Packaging) lcms_analysis->formulation structural_mod Structural Modification (Medicinal Chemistry) lcms_analysis->structural_mod

Caption: A logical workflow for diagnosing and mitigating degradation issues.

References

  • Title: Hydrolysis of 5,6-Dihydrouracils Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Oxidative Cleavage of Aryl Alkyl Ethers Source: Comprehensive Organic Synthesis URL: [Link]

  • Title: Pharmaceutical Buffers Source: Remington: The Science and Practice of Pharmacy URL: [Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to Validating the Efficacy of SOS1 PROTACs Utilizing a 2-Methoxyphenyl dihydrouracil-azaspiro[5.5]undecane-C-PIP Linker Conjugate

For researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of the performance of Proteolysis Targeting Chimeras (PROTACs) synthesized with a 2-Methoxyphenyl dih...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of the performance of Proteolysis Targeting Chimeras (PROTACs) synthesized with a 2-Methoxyphenyl dihydrouracil-azaspiro[5.5]undecane-C-PIP E3 ligase ligand-linker conjugate. We will delve into the experimental data, detailed methodologies, and the causal reasoning behind experimental choices to validate the efficacy of these molecules against Son of Sevenless 1 (SOS1), a critical oncogenic protein.

Introduction: The Rationale for Targeting SOS1 with PROTACs

Son of Sevenless 1 (SOS1) is a guanine nucleotide exchange factor (GEF) that plays a pivotal role in the activation of RAS proteins, central regulators of cell growth, proliferation, and survival.[1][2] Dysregulation of the RAS/MAPK signaling pathway, often driven by mutations in genes like KRAS, is a hallmark of many cancers, including pancreatic, colorectal, and lung cancers.[3][] While direct inhibition of mutated KRAS has seen recent clinical success, challenges such as acquired resistance remain.[3] Targeting SOS1 presents a compelling therapeutic strategy as it acts upstream of RAS, potentially offering a pan-RAS inhibitory effect, regardless of the specific KRAS mutation.[5][6]

PROTACs offer a revolutionary approach compared to traditional small molecule inhibitors. Instead of merely blocking a protein's function, PROTACs hijack the cell's own ubiquitin-proteasome system to induce the complete degradation of the target protein.[1][7] This event-driven mechanism can lead to a more profound and durable pharmacological effect at lower concentrations, potentially overcoming resistance mechanisms and reducing off-target toxicities.[8]

This guide focuses on PROTACs constructed using the 2-Methoxyphenyl dihydrouracil-azaspiro[5.5]undecane-C-PIP moiety, an E3 ligase ligand-linker conjugate that recruits the Cereblon (CRBN) E3 ligase.[6][9] We will evaluate the efficacy of these PROTACs by comparing their performance with other SOS1-targeting PROTACs that may utilize different linker strategies or recruit alternative E3 ligases.

The PROTAC Mechanism of Action: A Catalytic Cycle of Targeted Degradation

A PROTAC molecule is a heterobifunctional chimera consisting of three key components: a warhead that binds to the protein of interest (POI), in this case SOS1; a ligand that recruits an E3 ubiquitin ligase, such as CRBN or Von Hippel-Lindau (VHL); and a linker that connects the two.[1][10] The PROTAC acts as a molecular bridge, bringing the POI and the E3 ligase into close proximity to form a ternary complex.[11] This proximity allows the E3 ligase to transfer ubiquitin molecules to the POI, marking it for recognition and degradation by the 26S proteasome.[12] The PROTAC molecule is then released and can catalytically repeat the process.[7]

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation PROTAC PROTAC POI SOS1 (POI) PROTAC->POI E3_Ligase E3 Ligase (CRBN/VHL) PROTAC->E3_Ligase Recruits Ub Ubiquitin Ternary_Complex POI-PROTAC-E3 Ub->Ternary_Complex Ubiquitination Proteasome 26S Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI Ternary_Complex->PROTAC Release & Recycle POI_Ub Polyubiquitinated SOS1 Ternary_Complex->POI_Ub Polyubiquitination POI_Ub->Proteasome Recognition & Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Comparative Efficacy of SOS1 PROTACs

The efficacy of a PROTAC is primarily assessed by its ability to induce potent and selective degradation of the target protein, leading to a desired biological outcome, such as inhibition of cancer cell proliferation. Key performance indicators include the half-maximal degradation concentration (DC50), the maximum level of degradation (Dmax), and the half-maximal inhibitory concentration (IC50) in cellular viability assays.

Below is a comparison of "PROTAC SOS1 degrader-10," which utilizes the 2-Methoxyphenyl dihydrouracil-azaspiro[5.5]undecane-C-PIP linker conjugate, with other reported SOS1 degraders.

PROTAC NameTarget Ligand StrategyE3 Ligase LigandLinker StrategyCell LineDC50 (nM)IC50 (nM)In Vivo EfficacyReference
PROTAC SOS1 degrader-10 Pyrido[2,3-d]pyrimidin-7-one-basedCRBN (via specified linker conjugate) 2-Methoxyphenyl dihydrouracil-azaspiro[5.5]undecane-C-PIPSW620 (KRAS G12V)2.2336.7Not Reported[13]
A549 (KRAS G12S)1.8552.2[13]
DLD-1 (KRAS G13D)7.53107[13]
SIAIS562055 BI-3406 analogCRBNNot specified in detailNCI-H358 (KRAS G12C)<10~20Tumor regression in xenograft models[14]
GP2d (KRAS G12D)<10~30[14]
Degrader 4 Not specified in detailNot specified in detailNot specified in detailNCI-H358 (KRAS G12C)135Significant tumor growth inhibition[15]
P7 Quinazoline-basedCRBN (Lenalidomide)PEG-basedHCT116 (KRAS G13D)~100>1000Not Reported[8]

Analysis of Comparative Data:

  • PROTAC SOS1 degrader-10 demonstrates potent degradation of SOS1 with DC50 values in the low nanomolar range across multiple KRAS-mutant cancer cell lines.[13] Its corresponding IC50 values for cell proliferation inhibition are also in the nanomolar range, indicating a strong correlation between SOS1 degradation and anti-cancer activity.[13]

  • SIAIS562055 also shows excellent potency, with sub-10 nM degradation and low nanomolar anti-proliferative effects.[14] Importantly, this PROTAC has demonstrated significant in vivo efficacy, leading to tumor regression in mouse xenograft models.[14]

  • Degrader 4 exhibits a similar profile of high potency in both degradation and cell growth inhibition, and has also shown promising in vivo anti-tumor activity.[15]

  • P7 , while effective at degrading SOS1, required higher concentrations compared to the other examples and showed a weaker effect on cell viability.[8] This highlights the critical role of the overall PROTAC design, including the choice of target and E3 ligase ligands, as well as the linker, in achieving optimal efficacy.

The data suggests that the 2-Methoxyphenyl dihydrouracil-azaspiro[5.5]undecane-C-PIP linker conjugate can be effectively incorporated into PROTACs to achieve potent SOS1 degradation and cellular activity. The performance of "PROTAC SOS1 degrader-10" is comparable to other highly effective SOS1 degraders, validating this linker conjugate as a valuable tool in the development of SOS1-targeting therapeutics.

The Influence of the Linker and E3 Ligase Ligand

The choice of E3 ligase ligand and the nature of the linker are critical determinants of a PROTAC's success. The 2-Methoxyphenyl dihydrouracil-azaspiro[5.5]undecane-C-PIP conjugate recruits the CRBN E3 ligase. CRBN is one of the most widely used E3 ligases in PROTAC design due to the availability of potent and well-characterized ligands like pomalidomide and thalidomide.[][17] The dihydrouracil moiety in the specified linker conjugate represents a newer class of CRBN ligands that can offer advantages such as avoiding potential chiral issues associated with traditional glutarimide-based ligands.[]

The linker itself is far from an inert spacer. Its length, rigidity, and physicochemical properties significantly impact the formation and stability of the ternary complex, as well as the overall drug-like properties of the PROTAC, such as cell permeability and solubility.[][18][19] The azaspiro[5.5]undecane component of the specified linker introduces a degree of rigidity, which can be beneficial for pre-organizing the PROTAC into a conformation conducive to ternary complex formation.[19] Optimizing the linker is a key step in PROTAC development to ensure efficient degradation and favorable pharmacokinetic properties.

Experimental Protocols for Efficacy Validation

A rigorous and multi-faceted experimental approach is essential to validate the efficacy of a novel PROTAC. The following protocols represent a standard workflow for characterizing SOS1 degraders.

Experimental Workflow for PROTAC Validation

PROTAC_Validation_Workflow Start Novel SOS1 PROTAC Western_Blot Western Blot for SOS1 Degradation (DC50, Dmax, Time-course) Start->Western_Blot Initial Screen Proteomics Quantitative Mass Spectrometry (On- and Off-Target Effects) Western_Blot->Proteomics Confirm Specificity Viability_Assay Cell Viability/Proliferation Assay (IC50) Western_Blot->Viability_Assay Assess Functional Effect In_Vivo In Vivo Xenograft Model (Tumor Growth Inhibition) Proteomics->In_Vivo Viability_Assay->In_Vivo Evaluate In Vivo Efficacy Validated_PROTAC Validated SOS1 Degrader In_Vivo->Validated_PROTAC

Caption: A typical experimental workflow for the validation of a novel PROTAC.

Protocol 1: Western Blot for Target Protein Degradation

This is the foundational assay to quantify the reduction in SOS1 protein levels following PROTAC treatment.

1. Cell Culture and Treatment:

  • Plate cancer cell lines (e.g., SW620, A549, NCI-H358) at an appropriate density in multi-well plates and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the SOS1 PROTAC. Include a vehicle control (e.g., DMSO).

  • For time-course experiments, treat cells with a fixed concentration of the PROTAC and harvest at various time points (e.g., 2, 4, 8, 16, 24 hours).

2. Cell Lysis:

  • Wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[20]

3. Protein Quantification:

  • Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay) to ensure equal protein loading.[20]

4. SDS-PAGE and Western Blotting:

  • Normalize the protein concentrations and separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[21]

5. Immunoblotting:

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).

  • Incubate with a primary antibody specific for SOS1. A loading control antibody (e.g., GAPDH, β-actin) must also be used.[22]

  • Following washing, incubate the membrane with a suitable HRP-conjugated secondary antibody.

6. Detection and Analysis:

  • Detect the signal using an appropriate chemiluminescent substrate (e.g., ECL).

  • Quantify the band intensities using densitometry software.

  • Normalize the SOS1 band intensity to the loading control.

  • Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.

Protocol 2: Quantitative Mass Spectrometry for Proteome-wide Selectivity

This unbiased approach is crucial for confirming the selectivity of the PROTAC for SOS1 and identifying any potential off-target degradation.

1. Sample Preparation:

  • Culture and treat cells with the SOS1 PROTAC and a vehicle control as described in the Western Blot protocol.

  • Harvest cells, lyse, and quantify protein concentration.

2. Protein Digestion and Labeling:

  • Reduce and alkylate the protein lysates, followed by digestion with trypsin to generate peptides.

  • For multiplexed analysis, label the peptide samples from different treatment conditions with tandem mass tags (TMT).

3. LC-MS/MS Analysis:

  • Fractionate the labeled peptide mixture to reduce complexity.

  • Analyze the fractions by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer.

4. Data Analysis:

  • Search the raw mass spectrometry data against a human protein database to identify and quantify proteins.

  • Perform statistical analysis to identify proteins that are significantly downregulated in the PROTAC-treated samples compared to the control. The primary goal is to confirm that SOS1 is the most significantly degraded protein.

Protocol 3: Cell Viability Assay

This assay measures the functional consequence of SOS1 degradation on cancer cell survival and proliferation.

1. Cell Seeding and Treatment:

  • Seed cancer cells in 96-well plates at a suitable density.

  • After overnight incubation, treat the cells with a range of concentrations of the SOS1 PROTAC.

2. Incubation:

  • Incubate the cells for a period that allows for multiple cell doublings (e.g., 72-120 hours).

3. Viability Measurement:

  • Assess cell viability using a commercially available assay, such as one based on the reduction of a tetrazolium salt (e.g., MTS or MTT) or the quantification of ATP (e.g., CellTiter-Glo®).[23]

4. Data Analysis:

  • Measure the absorbance or luminescence according to the assay manufacturer's instructions.

  • Normalize the data to the vehicle-treated control cells and plot the results as a dose-response curve to calculate the IC50 value.

Conclusion and Future Directions

The data presented in this guide strongly support the use of the 2-Methoxyphenyl dihydrouracil-azaspiro[5.5]undecane-C-PIP E3 ligase ligand-linker conjugate for the development of potent and effective SOS1-degrading PROTACs. "PROTAC SOS1 degrader-10" demonstrates efficacy comparable to other leading SOS1 degraders, validating this chemical scaffold as a valuable component in the PROTAC toolbox.

The successful validation of any PROTAC requires a systematic and rigorous experimental cascade, from initial biochemical and cellular degradation assays to comprehensive proteomic profiling and in vivo efficacy studies. By employing the methodologies outlined in this guide, researchers can build a robust data package to support the advancement of novel protein-degrading therapeutics. Future work should focus on optimizing the pharmacokinetic properties of these PROTACs to enhance their in vivo performance and clinical potential. The continued exploration of novel E3 ligase ligands and innovative linker designs will further expand the power and reach of targeted protein degradation technology.

References

  • Development of PROTACS degrading KRAS and SOS1. Tech Science Press.
  • Targeted Degradation of SOS1 Exhibits Potent Anticancer Activity and Overcomes Resistance in KRAS-Mutant Tumors and BCR–ABL–Positive Leukemia. AACR Journals. 2025-01-01.
  • An overview of PROTACs targeting KRAS and SOS1 as antitumor agents. PubMed. 2025-05-15.
  • Application Notes and Protocols: Pomalidomide-Based E3 Ligase Ligand-Linker Conjugates for Targeted Protein Degrad
  • Discovery of Potent SOS1 PROTACs with Effective Antitumor Activities against NCI-H358 Tumor Cells In Vitro/In Vivo. PubMed. 2024-01-25.
  • PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age. PMC.
  • Ligands for E3 Ligase (Inhibitors Agonists Modul
  • Understanding the Role of Linkers in PROTAC Molecules: Length, Flexibility, and Efficiency. BOC Sciences.
  • E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. Sigma-Aldrich. 2020-11-05.
  • A schematic diagram for the action model of PROTAC. PROTAC recruits endogenous E3 ligase to ubiquitinate protein of interests (POIs), thus promoting the subsequent degradation of POI by the 26S proteasome.
  • Chemical Inactivation of the E3 Ubiquitin Ligase Cereblon by Pomalidomide-based Homo-PROTACs. JoVE. 2019-05-15.
  • Thalidomide Analogs and Other CRBN Ligands in PROTACs. BOC Sciences. 2023-08-31.
  • Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. Semantic Scholar. 2022-04-29.
  • Photocontrollable PROTAC molecules – structure and mechanism of action. Arhiv za farmaciju.
  • A beginner's guide to PROTACs and targeted protein degrad
  • Investigating the cell permeability of proteolysis-targeting chimeras (PROTACs). Taylor & Francis Online. 2023-03-12.
  • SOS1 gene. MedlinePlus.
  • Proposed model for the roles of Sos-1 in the signaling pathway leading...
  • Physicochemical Properties and in Vitro Potencies of 1.
  • Development of Novel Cereblon-Based E3 Ligase Ligand-Linker Libraries for Targeted Protein Degradation by Chelsi M. University of Wisconsin–Madison. 2024-06-05.
  • The Role of Cereblon E3 Ligase in PROTAC-Mediated Degradation: An In-depth Technical Guide. Benchchem.
  • Mechanisms through which Sos-1 coordinates the activ
  • SOS1 : SOS Ras/Rac guanine nucleotide exchange factor 1. GeneCards.
  • PROTAC SOS1 degrader-10. MedchemExpress.
  • SOS1. Wikipedia.
  • Mechanisms through which Sos-1 coordinates the activation of Ras and Rac. Journal of Cell Biology.
  • Western Blotting Protocol. Cell Signaling Technology.
  • Targeted Degradation of SOS1 Exhibits Potent Anticancer Activity and Overcomes Resistance in KRAS-Mutant Tumors and BCR–ABL–Positive Leukemia. NIH. 2025-01-02.
  • Targeted Degradation of SOS1 Exhibits Potent Anticancer Activity and Overcomes Resistance in KRAS-Mutant Tumors and BCR–ABL–Positive Leukemia. AACR Journals. 2025-01-01.
  • Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer. PMC.
  • Cell viability assays. Abcam.
  • Abstract 7008: Development of a potent SOS1 degrader exhibiting superior combination effects with anti-cancer drugs in various tumor models. AACR Journals. 2025-04-21.
  • 2-Methoxyphenyl dihydrouracil-azaspiro[5.
  • Ver. 1.2. Nacalai Tesque.
  • Development of PROTACS degrading KRAS and SOS1. PMC.
  • SIAIS562055 inhibits the proliferation of CML cells in vitro. A,...
  • (PDF) Development of PROTACS degrading KRAS and SOS1.
  • General Protocol for Western Blotting. Bio-Rad.

Sources

Comparative

A Comparative Guide to Cereblon E3 Ligase Ligands: Profiling a Novel 2-Methoxyphenyl Dihydrouracil-Azaspiro[5.5]undecane Scaffold Against Established Immunomodulatory Drugs

For Researchers, Scientists, and Drug Development Professionals In the rapidly evolving landscape of targeted protein degradation, the strategic selection of an E3 ubiquitin ligase ligand is paramount to the design of po...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of targeted protein degradation, the strategic selection of an E3 ubiquitin ligase ligand is paramount to the design of potent and selective Proteolysis Targeting Chimeras (PROTACs). While the field has been dominated by derivatives of the immunomodulatory drugs (IMiDs) thalidomide, lenalidomide, and pomalidomide for recruiting the Cereblon (CRBN) E3 ligase, novel scaffolds are emerging to address the limitations of these archetypal ligands. This guide provides an in-depth, objective comparison of a novel CRBN-recruiting moiety, 2-Methoxyphenyl dihydrouracil-azaspiro[5.5]undecane , with the well-established glutarimide-based ligands. This analysis is supported by experimental data from peer-reviewed literature to inform the rational design of next-generation protein degraders.

The Central Role of CRBN in Targeted Protein Degradation

PROTACs are heterobifunctional molecules that function as a bridge between a target protein of interest (POI) and an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the proteasome. Cereblon, as the substrate receptor of the CRL4-CRBN E3 ligase complex, is one of the most widely exploited E3 ligases in PROTAC design due to its broad tissue expression and the availability of well-characterized small molecule ligands.

PROTAC_Mechanism POI Protein of Interest (POI) PROTAC PROTAC POI->PROTAC Proteasome Proteasome POI->Proteasome Degradation PROTAC->POI CRBN CRBN E3 Ligase PROTAC->CRBN CRBN->POI Ubiquitination CRBN->PROTAC Ub Ubiquitin Degraded_POI Degraded Peptides Proteasome->Degraded_POI

Caption: Mechanism of PROTAC-mediated protein degradation via Cereblon recruitment.

A Novel Challenger: The Dihydrouracil Scaffold

The featured ligand, built upon a 2-Methoxyphenyl dihydrouracil-azaspiro[5.5]undecane core, represents a new generation of CRBN recruiters. This class of ligands, based on the phenyl dihydrouracil (PDHU) scaffold, has been developed to overcome some of the inherent drawbacks of the traditional glutarimide-based IMiDs. A key advantage of the dihydrouracil core is its achiral nature, which circumvents the issue of racemization seen with thalidomide and its analogs. The (S)-enantiomer of glutarimide-based ligands is primarily responsible for CRBN binding, and the presence of the less active (R)-enantiomer can complicate drug development and pharmacology[1]. Furthermore, dihydrouracil-based ligands have been reported to exhibit greater chemical stability compared to their glutarimide counterparts[1].

Quantitative Comparison of CRBN Ligands

The efficacy of a PROTAC is influenced by a multitude of factors, including the binding affinity of the E3 ligase ligand for its target and the stability of the resulting ternary complex (POI-PROTAC-E3 ligase). Below is a comparative summary of the binding affinities of the novel dihydrouracil-based ligand and established IMiDs to CRBN, along with the degradation performance of representative PROTACs.

Binding Affinity to Cereblon (CRBN)
E3 Ligase LigandBinding Affinity (Kd/IC50) to CRBNAssay MethodReference
Phenyl Dihydrouracil (PD)-based 52 ± 19 nMFluorescence Polarization[2]
Lenalidomide ~250 nM (Kd)Isothermal Titration Calorimetry (ITC)[3]
Pomalidomide ~157-180 nM (Kd)Isothermal Titration Calorimetry (ITC)[3][4]
Thalidomide ~250 nM (Kd)Isothermal Titration Calorimetry (ITC)[4]

It is important to note that while the parent phenyl dihydrouracil scaffold exhibits weaker binding to CRBN, substitutions on the phenyl ring can significantly enhance affinity, achieving levels comparable to lenalidomide[5]. The data for the PD-based ligand above is for a specific derivative used in a PROTAC and demonstrates potent binding.

PROTAC Performance: A Head-to-Head Comparison

A direct comparison of PROTACs targeting the same protein of interest provides the most relevant assessment of the practical utility of different E3 ligase ligands. A study by Hu et al. (2023) provides a valuable head-to-head comparison of PROTACs targeting Lymphocyte-specific protein tyrosine kinase (LCK) using a phenyl dihydrouracil (PD)-based ligand versus a lenalidomide-based ligand[2].

PROTACE3 Ligase LigandTargetCell LineDC50DmaxReference
PD-PROTAC 2 Phenyl DihydrouracilLCKKOPT-K115 nM>90%[2]
Thal-PROTAC 3 LenalidomideLCKKOPT-K113 nM>90%[2]

Despite the approximately 35-fold lower binding affinity of the PD-based ligand for CRBN in isolation, the resulting PROTAC demonstrated degradation potency (DC50) and maximal degradation (Dmax) comparable to the lenalidomide-based counterpart[2]. This highlights that while high affinity for the E3 ligase is a contributing factor, the overall stability and cooperativity of the ternary complex are the ultimate determinants of degradation efficiency.

Experimental Protocols for Ligand Evaluation

The characterization of novel E3 ligase ligands and the resulting PROTACs relies on a suite of robust biochemical and cellular assays. Below are representative protocols for determining binding affinity and protein degradation.

Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is a label-free technique used to measure the binding kinetics and affinity of a ligand to its protein target.

SPR_Workflow start Start immobilize Immobilize CRBN on Sensor Chip start->immobilize inject_ligand Inject Ligand (Analyte) immobilize->inject_ligand measure_binding Measure Association (ka) inject_ligand->measure_binding inject_buffer Inject Running Buffer measure_binding->inject_buffer measure_dissociation Measure Dissociation (kd) inject_buffer->measure_dissociation regenerate Regenerate Sensor Surface measure_dissociation->regenerate regenerate->inject_ligand Next Concentration analyze Analyze Data (Calculate Kd) regenerate->analyze All Concentrations Tested end End analyze->end

Caption: A generalized workflow for determining binding affinity using Surface Plasmon Resonance.

Step-by-Step Protocol:

  • Immobilization of CRBN:

    • Activate the surface of a sensor chip (e.g., CM5) with a 1:1 mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Inject a solution of purified CRBN protein in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 5.0) over the activated surface to achieve covalent immobilization.

    • Deactivate any remaining active esters with an injection of ethanolamine.

  • Ligand Binding Analysis:

    • Prepare a series of dilutions of the CRBN ligand (analyte) in a suitable running buffer (e.g., HBS-EP+).

    • Inject the ligand solutions sequentially over the immobilized CRBN surface, starting from the lowest concentration.

    • Monitor the association of the ligand to CRBN in real-time.

    • After the association phase, switch to injecting running buffer alone and monitor the dissociation of the ligand.

  • Surface Regeneration:

    • Between each ligand injection, regenerate the sensor surface by injecting a solution that disrupts the ligand-protein interaction without denaturing the immobilized protein (e.g., a short pulse of low pH glycine).

  • Data Analysis:

    • Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Western Blotting for Protein Degradation

Western blotting is a widely used technique to quantify the reduction in the level of a target protein in cells treated with a PROTAC.

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the PROTAC or vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein lysates to the same concentration and denature by boiling in Laemmli sample buffer.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the protein of interest overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the intensity of the target protein band to a loading control (e.g., GAPDH or β-actin) to account for any variations in protein loading.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control for each PROTAC concentration to determine the DC50 and Dmax values.

Conclusion

The emergence of the 2-Methoxyphenyl dihydrouracil-azaspiro[5.5]undecane scaffold and other dihydrouracil-based ligands marks a significant advancement in the design of CRBN-recruiting PROTACs. While established IMiD-based ligands remain powerful tools, the novel achiral and potentially more stable dihydrouracil core offers a compelling alternative for overcoming some of the challenges associated with traditional glutarimide-based degraders. As demonstrated by comparative data, PROTACs utilizing these novel ligands can achieve comparable or even superior degradation efficacy. The ultimate choice of E3 ligase ligand will depend on a holistic evaluation of factors including binding affinity, ternary complex formation, degradation potency and selectivity, and overall drug-like properties. The experimental protocols outlined in this guide provide a framework for the rigorous evaluation of these critical parameters, empowering researchers to make informed decisions in the pursuit of novel and effective protein-degrading therapeutics.

References

  • Hu, M., et al. (2023).
  • BenchChem. (2025). A Comparative Analysis of Lenalidomide-Based PROTACs in Diverse Cancer Cell Lines.
  • Fischer, E. S., et al. (2014). Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide.
  • BenchChem. (2025).
  • Chen, J., et al. (2022). Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8. European Journal of Medicinal Chemistry.
  • Hu, M., et al. (2023). Phenyl Dihydrouracil: An Alternative Cereblon Binder for PROTAC Design. ACS Medicinal Chemistry Letters.
  • BenchChem. (2025).
  • Gifford Bioscience. (n.d.). SPR (Biacore) Protocols.
  • University of Texas at Austin. (2022). Guide to Running an SPR Experiment.
  • Hu, M., et al. (2023). Phenyl Dihydrouracil: An Alternative Cereblon Binder for PROTAC Design. ACS Medicinal Chemistry Letters. [Link]

  • Hu, M., et al. (2023). Development of Substituted Phenyl Dihydrouracil as the Novel Achiral Cereblon Ligands for Targeted Protein Degradation. Journal of Medicinal Chemistry. [Link]

  • Fischer, E. S., et al. (2014). Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide. Nature. [Link]

  • Chen, J., et al. (2022). Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8. European Journal of Medicinal Chemistry. [Link]

  • Zhang, X., et al. (2021). Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M. RSC Medicinal Chemistry. [Link]

  • Hu, M., et al. (2023). Development of Substituted Phenyl Dihydrouracil as the Novel Achiral Cereblon Ligands for Targeted Protein Degradation. Journal of Medicinal Chemistry. [Link]

  • Hu, M., et al. (2023). Development of Substituted Phenyl Dihydrouracil as the Novel Achiral Cereblon Ligands for Targeted Protein Degradation. BioGRID. [Link]

  • Hu, M., et al. (2023). Development of Substituted Phenyl Dihydrouracil as the Novel Achiral Cereblon Ligands for Targeted Protein Degradation. Semantic Scholar. [Link]

  • Sakamoto, K. M., et al. (2001). Protacs: Chimeric molecules that target proteins to the Skp1-Cullin-F box complex for ubiquitination and degradation.
  • Crews, C. M. (2017). PROTAC-Induced Proteolytic Targeting. Methods in Molecular Biology. [Link]

  • Biacore. (n.d.). Surface Plasmon Resonance (SPR) Technology.
  • GE Healthcare. (n.d.). Biacore Assay Handbook.

Sources

Validation

2-Methoxyphenyl dihydrouracil-azaspiro[5.5]undecane-C-PIP vs. CRBN-based ligands performance

A Comparative Guide to Novel E3 Ligase Ligands and CRBN-Based Degraders A Senior Application Scientist's Field Guide to Performance Evaluation: 2-Methoxyphenyl dihydrouracil-azaspiro[5.5]undecane-C-PIP vs. Cereblon (CRBN...

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Novel E3 Ligase Ligands and CRBN-Based Degraders

A Senior Application Scientist's Field Guide to Performance Evaluation: 2-Methoxyphenyl dihydrouracil-azaspiro[5.5]undecane-C-PIP vs. Cereblon (CRBN) Ligands

In the rapidly advancing field of targeted protein degradation (TPD), the choice of E3 ubiquitin ligase and its corresponding ligand is a critical determinant of success for developing novel therapeutics like Proteolysis Targeting Chimeras (PROTACs). For years, ligands for the Cereblon (CRBN) E3 ligase, derived from the immunomodulatory drugs (IMiDs) thalidomide, lenalidomide, and pomalidomide, have been the workhorse of the field. However, the search for new E3 ligase recruiters is driven by the need to overcome the limitations of CRBN, such as acquired resistance and a desire for alternative degradation profiles.

This guide provides a comparative framework for evaluating the performance of novel E3 ligase ligands against the well-established CRBN-based ligands. We will use "2-Methoxyphenyl dihydrouracil-azaspiro[5.5]undecane-C-PIP" (hereafter referred to as a hypothetical novel ligand, N-Ligand) as a representative of a new chemical entity targeting a non-CRBN E3 ligase. This guide is intended for researchers and drug development professionals, offering both the strategic rationale and detailed protocols for a comprehensive head-to-head comparison.

The Central Paradigm: Ternary Complex Formation and Degradation

The efficacy of any PROTAC hinges on its ability to induce a stable and productive ternary complex between the E3 ligase and the protein of interest (POI). The choice of E3 ligase ligand directly influences the geometry and stability of this complex, which in turn dictates the efficiency and selectivity of POI ubiquitination and subsequent degradation by the proteasome.

Ternary_Complex cluster_PROTAC PROTAC Molecule cluster_E3 E3 Ubiquitin Ligase cluster_POI Protein of Interest (POI) cluster_Ternary Ternary Complex PROTAC E3 Ligand - Linker - POI Binder E3_Ligase e.g., CRBN or Novel Ligase PROTAC->E3_Ligase Binds POI Target Protein PROTAC->POI Binds Ternary E3 Ligase :: PROTAC :: POI E3_Ligase->Ternary POI->Ternary Ub Ubiquitin Ternary->Ub   Ubiquitination Proteasome Proteasome Ub->Proteasome   Recognition Degradation Degraded POI Proteasome->Degradation   Degradation

Caption: Mechanism of PROTAC-mediated protein degradation.

Key Performance Metrics for Comparison

A rigorous comparison between N-Ligand and a CRBN-based ligand should be centered around the following key performance indicators (KPIs).

Performance Metric CRBN-Based Ligand (Benchmark) Novel Ligand (N-Ligand) (Hypothetical Data) Experimental Rationale
Binding Affinity (Kd) to E3 Ligase 1-100 nM50 nMDetermines the concentration required for E3 ligase engagement. Measured by SPR or ITC.
Ternary Complex Cooperativity (α) 1 - 50>10An α > 1 indicates positive cooperativity, a desirable trait for stable complex formation.
Degradation Efficiency (DC50) 1-50 nM10 nMThe concentration of PROTAC required to degrade 50% of the target protein.
Maximal Degradation (Dmax) >90%>95%The maximum percentage of protein degradation achievable.
Selectivity High, but known off-target "neosubstrates" (e.g., IKZF1/3)To be determinedAssessed via global proteomics to identify unintended protein degradation.
Degradation Kinetics (t1/2) 2-8 hours4 hoursThe time required to reach 50% of Dmax.

Head-to-Head Experimental Protocols

Here, we outline the essential experiments to generate the comparative data summarized above.

Binding Affinity and Ternary Complex Formation

Objective: To quantify the binding affinity of the ligands to their respective E3 ligases and measure the cooperativity of the resulting ternary complex.

Methodology: Surface Plasmon Resonance (SPR)

  • Immobilization: Covalently immobilize the recombinant, purified E3 ligase (e.g., DDB1-CRBN complex) and the novel E3 ligase on separate channels of a sensor chip.

  • Ligand Binding: Flow serial dilutions of the E3 ligand portion of the PROTAC (without the POI binder and linker) over the chip to determine the binary affinity (Kd).

  • Ternary Complex Formation: Pre-incubate a fixed concentration of the full PROTAC with varying concentrations of the purified POI. Flow these mixtures over the E3 ligase-immobilized chip.

  • Data Analysis: Calculate the binding affinities and cooperativity factor (α). An α > 1 indicates positive cooperativity, meaning the binding of the PROTAC to one protein enhances its affinity for the other.

SPR_Workflow cluster_Setup SPR Setup cluster_Experiment Experiment cluster_Analysis Data Analysis Chip Sensor Chip E3_Immobilized Immobilized E3 Ligase (CRBN or Novel) Chip->E3_Immobilized Covalent Coupling Analyte Analyte Flow: 1. Ligand alone (Binary Kd) 2. PROTAC + POI (Ternary) E3_Immobilized->Analyte Binding Event Sensorgram Sensorgram Analyte->Sensorgram Real-time Monitoring Results Calculate: - Binary Kd - Ternary Affinity - Cooperativity (α) Sensorgram->Results Curve Fitting

Caption: Workflow for SPR-based analysis of binding and cooperativity.

Cellular Degradation Potency and Kinetics

Objective: To determine the half-maximal degradation concentration (DC50), maximal degradation (Dmax), and the rate of degradation in a cellular context.

Methodology: In-Cell Western Blot or HiBiT Assay

  • Cell Seeding: Plate a relevant human cell line (e.g., HEK293 for initial testing, or a cancer cell line where the POI is relevant) in multi-well plates.

  • PROTAC Treatment: Treat the cells with a serial dilution of the CRBN-based PROTAC and the N-Ligand-based PROTAC for a fixed time point (e.g., 24 hours) to determine DC50 and Dmax. For kinetics, treat with a fixed concentration (e.g., 10x DC50) and harvest cells at various time points (e.g., 0, 2, 4, 8, 16, 24 hours).

  • Lysis and Quantification:

    • Western Blot: Lyse the cells, separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against the POI and a loading control (e.g., GAPDH). Quantify band intensity.

    • HiBiT Assay: If using a HiBiT-tagged cell line (a more high-throughput method), lyse the cells and add the LgBiT subunit and substrate to measure luminescence, which is proportional to the amount of remaining POI.

  • Data Analysis: Plot the percentage of remaining POI against the PROTAC concentration (for DC50/Dmax) or time (for kinetics). Fit the data using a non-linear regression model.

Global Selectivity Profiling

Objective: To identify any off-target proteins that are degraded by the PROTACs, which is crucial for predicting potential toxicity.

Methodology: Quantitative Mass Spectrometry-based Proteomics

  • Cell Treatment: Treat cells with the respective PROTACs at a concentration known to achieve Dmax (e.g., 1 µM) and a vehicle control (e.g., DMSO) for 24 hours.

  • Sample Preparation: Harvest and lyse the cells. Digest the proteins into peptides and label them with isobaric tags (e.g., TMT) for multiplexed analysis.

  • LC-MS/MS Analysis: Separate the labeled peptides by liquid chromatography and analyze them by tandem mass spectrometry.

  • Data Analysis: Identify and quantify thousands of proteins across all samples. Proteins that show a significant decrease in abundance only in the PROTAC-treated samples are considered potential off-targets. CRBN-based PROTACs are expected to downregulate known neosubstrates like IKZF1/3, providing a positive control for the experiment. The N-Ligand PROTAC's off-target profile will be a key differentiator.

Interpreting the Results: Building a Case for a Novel Ligand

The ideal novel E3 ligase ligand would exhibit several superior characteristics when incorporated into a PROTAC, compared to a CRBN-based equivalent:

  • Improved Potency (Lower DC50): This could be driven by higher binding affinity or, more importantly, enhanced ternary complex cooperativity. A highly cooperative N-Ligand could form a more stable degradation-competent complex, leading to more efficient degradation at lower concentrations.

  • Higher Efficacy (Improved Dmax): The N-Ligand might be able to overcome steric hindrance or unfavorable protein-protein interactions that limit the Dmax of the CRBN-based PROTAC.

  • A "Cleaner" Selectivity Profile: The most significant advantage of a novel E3 ligase would be the absence of degradation of CRBN neosubstrates. If the N-Ligand PROTAC shows degradation of only the intended POI with minimal off-targets, it would represent a major step forward in safety and precision.

  • Overcoming Resistance: Some cancer cells develop resistance to CRBN-based degraders by downregulating CRBN expression. A PROTAC utilizing a different, constitutively expressed E3 ligase would be effective in such resistant cell lines.

Conclusion

While CRBN-based ligands have been instrumental in validating the TPD modality, the future of the field lies in expanding the repertoire of available E3 ligases. A novel ligand, such as the hypothetical "2-Methoxyphenyl dihydrouracil-azaspiro[5.5]undecane-C-PIP," must be subjected to a rigorous, multi-faceted comparison against the established CRBN benchmark. Superiority is not defined by a single metric but by a holistic assessment of potency, efficacy, selectivity, and the potential to address unmet needs like drug resistance. The experimental framework outlined in this guide provides a robust pathway for making such a determination, ensuring that only the most promising candidates advance toward clinical development.

References

  • Title: The PROTAC technology in drug development Source: ScienceDirect URL: [Link]

  • Title: PROTACs: A new drug discovery paradigm Source: RSC Publishing URL: [Link]

  • Title: The Cereblon modulator pipeline: a cornucopia of novel E3 ligase-based drugs Source: Nature URL: [Link]

  • Title: Expanding the E3 ligase toolbox for targeted protein degradation Source: ScienceDirect URL: [Link]

  • Title: Development of the First Cereblon-based PROTAC Capable of Degrading the Androgen Receptor Source: ACS Publications URL: [Link]

Comparative

A Comparative Guide to the Cross-Reactivity Profiling of 2-Methoxyphenyl dihydrouracil-azaspiro[5.5]undecane-C-PIP

This guide provides a comprehensive framework for evaluating the cross-reactivity of 2-Methoxyphenyl dihydrouracil-azaspiro[5.5]undecane-C-PIP, an E3 ligase ligand-linker conjugate integral to the synthesis of PROTAC SOS...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the cross-reactivity of 2-Methoxyphenyl dihydrouracil-azaspiro[5.5]undecane-C-PIP, an E3 ligase ligand-linker conjugate integral to the synthesis of PROTAC SOS1 degrader-10.[1][2] Given the increasing sophistication of targeted protein degradation as a therapeutic modality, a thorough understanding of a PROTAC's off-target interaction profile is paramount for advancing safe and effective drug candidates. This document outlines a multi-tiered strategy for characterizing the selectivity of this novel conjugate, providing researchers, scientists, and drug development professionals with the experimental rationale and detailed methodologies required for a robust assessment.

Introduction: The Role of 2-Methoxyphenyl dihydrouracil-azaspiro[5.5]undecane-C-PIP in Targeted Protein Degradation

The subject of our analysis, 2-Methoxyphenyl dihydrouracil-azaspiro[5.5]undecane-C-PIP, is a key chemical entity designed for the assembly of a Proteolysis Targeting Chimera (PROTAC). PROTACs are heterobifunctional molecules that co-opt the cell's natural ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs). In this case, the conjugate is utilized in the synthesis of a PROTAC targeting Son of Sevenless Homolog 1 (SOS1).[1][2]

SOS1 is a guanine nucleotide exchange factor that plays a critical role in activating the RAS/MAPK signaling pathway, a cascade frequently dysregulated in cancer and developmental disorders known as RASopathies.[3][4][5] By facilitating the degradation of SOS1, the resulting PROTAC aims to downregulate this key signaling node, offering a potential therapeutic intervention.

The efficacy and safety of such a PROTAC are contingent not only on its ability to degrade SOS1 but also on its selectivity. Off-target binding and degradation can lead to unforeseen toxicities, diminishing the therapeutic window and potentially causing drug development failure.[6][7] Therefore, a rigorous cross-reactivity assessment is not merely a regulatory formality but a foundational component of the drug discovery process.

The Imperative of Cross-Reactivity Studies for PROTACs

PROTACs present a unique challenge for cross-reactivity profiling due to their tripartite structure: a ligand for the POI, a linker, and a ligand for an E3 ubiquitin ligase. Off-target effects can arise from any of these components. For the 2-Methoxyphenyl dihydrouracil-azaspiro[5.5]undecane-C-PIP conjugate, the primary focus is its interaction with the E3 ligase machinery and any unintended interactions with other cellular proteins.

The dihydrouracil moiety is a derivative of scaffolds known to bind to Cereblon (CRBN), a substrate receptor for the CRL4-CRBN E3 ubiquitin ligase complex.[8][9] While this is the intended interaction, it is crucial to confirm this and to investigate potential binding to other E3 ligases. Furthermore, ligands for E3 ligases like CRBN are known to induce the degradation of endogenous "neosubstrates," which can be a source of off-target effects.[6][10][11]

A systematic evaluation of cross-reactivity should, therefore, encompass a multi-pronged approach, beginning with computational predictions and progressing to broad in vitro screening and targeted validation assays.

A Proposed Multi-Tiered Strategy for Cross-Reactivity Profiling

The following sections detail a recommended workflow for characterizing the cross-reactivity profile of 2-Methoxyphenyl dihydrouracil-azaspiro[5.5]undecane-C-PIP. This strategy is designed to be both comprehensive and resource-efficient, starting with broad, predictive methods and moving towards more focused, mechanistic studies.

The initial phase of cross-reactivity assessment should leverage computational tools to predict potential off-target interactions. This cost-effective approach can guide the design of subsequent wet-lab experiments.[12][13][14][15]

Experimental Protocol: In Silico Off-Target Prediction

  • Chemical Substructure Analysis: Deconstruct the 2-Methoxyphenyl dihydrouracil-azaspiro[5.5]undecane-C-PIP molecule into its core scaffolds: 2-methoxyphenyl, dihydrouracil, azaspiro[5.5]undecane, and p-chlorophenylisobutylamine (C-PIP).

  • Database Searching: Utilize chemical databases (e.g., PubChem, ChEMBL) to identify known biological targets for each substructure. The p-chlorophenylisobutylamine moiety, for instance, is a phenethylamine derivative and may interact with monoamine transporters or oxidases.[16]

  • Predictive Modeling: Employ a suite of in silico tools to predict potential off-target interactions. This should include a combination of ligand-based and structure-based methods:

    • 2D and 3D Similarity Searching: Compare the molecular fingerprint and shape of the compound against libraries of known active molecules.

    • Pharmacophore Modeling: Identify the 3D arrangement of essential features for binding to known off-targets.

    • Machine Learning Algorithms: Utilize trained models (e.g., Support Vector Machines, Random Forests) to predict binding to a wide range of proteins.[13]

  • Target Prioritization: Consolidate the predictions from multiple models and prioritize potential off-targets based on the strength of the prediction scores and the physiological relevance of the targets.

dot

cluster_0 Tier 1: In Silico Profiling Compound Structure Compound Structure Substructure Analysis Substructure Analysis Compound Structure->Substructure Analysis Database Mining Database Mining Substructure Analysis->Database Mining Predictive Modeling Predictive Modeling Database Mining->Predictive Modeling Prioritized Target List Prioritized Target List Predictive Modeling->Prioritized Target List cluster_1 Tier 2 & 3: In Vitro Profiling Test Compound Test Compound Safety Panel Screen Safety Panel Screen Test Compound->Safety Panel Screen Kinome Scan Kinome Scan Test Compound->Kinome Scan E3 Ligase Panel E3 Ligase Panel Test Compound->E3 Ligase Panel Dose-Response Analysis Dose-Response Analysis Safety Panel Screen->Dose-Response Analysis Kinome Scan->Dose-Response Analysis E3 Ligase Panel->Dose-Response Analysis Off-Target Profile Off-Target Profile Dose-Response Analysis->Off-Target Profile

Sources

Validation

In vivo validation of 2-Methoxyphenyl dihydrouracil-azaspiro[5.5]undecane-C-PIP based degraders

Introduction: Shifting Paradigms in KRAS-Driven Cancers with SOS1 Degradation The Son of Sevenless 1 (SOS1) protein, a crucial guanine nucleotide exchange factor (GEF), has emerged as a key therapeutic target in cancers...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Shifting Paradigms in KRAS-Driven Cancers with SOS1 Degradation

The Son of Sevenless 1 (SOS1) protein, a crucial guanine nucleotide exchange factor (GEF), has emerged as a key therapeutic target in cancers driven by KRAS mutations.[1] SOS1 facilitates the activation of KRAS by catalyzing the exchange of GDP for GTP, a critical step in the RAS-MAPK signaling pathway that is frequently dysregulated in various malignancies.[1][2] While small-molecule inhibitors have been developed to block the catalytic activity of SOS1, the therapeutic strategy of targeted protein degradation offers a distinct and potentially more advantageous approach.[3][4]

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to induce the degradation of a target protein.[5] This event-driven pharmacology presents several theoretical advantages over traditional occupancy-driven inhibition, including the potential for improved efficacy at lower doses and the ability to eliminate both the enzymatic and scaffolding functions of the target protein.[3][4] This guide provides an in-depth comparative analysis of the in vivo validation of several recently developed SOS1-targeted PROTAC degraders, offering insights into their preclinical efficacy and the experimental methodologies used for their evaluation.

Mechanism of Action: Hijacking the Cellular Machinery for Targeted Destruction

SOS1-targeted PROTACs are designed with three key components: a ligand that binds to the SOS1 protein, a ligand that recruits an E3 ubiquitin ligase (commonly Cereblon or VHL), and a linker that connects the two.[4] This tripartite structure facilitates the formation of a ternary complex between SOS1 and the E3 ligase, leading to the ubiquitination of SOS1 and its subsequent degradation by the proteasome.

PROTAC Mechanism of Action cluster_0 Cellular Environment cluster_1 Ternary Complex Formation SOS1_Protein SOS1 Protein Proteasome Proteasome SOS1_Protein->Proteasome Degradation PROTAC SOS1 PROTAC Degrader SOS1_Protein->PROTAC E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon) E3_Ligase->SOS1_Protein Ubiquitination Ub Ubiquitin PROTAC->SOS1_Protein Binds to SOS1 PROTAC->E3_Ligase Recruits E3 Ligase PROTAC->E3_Ligase

Figure 1: General mechanism of action for PROTAC-mediated SOS1 degradation.

Comparative In Vivo Efficacy of SOS1 Degraders

The ultimate validation of a novel therapeutic agent lies in its in vivo performance. Several research groups have recently published preclinical data on SOS1-targeted PROTACs, demonstrating their anti-tumor activity in xenograft models of human cancer. The following table summarizes the key in vivo efficacy data for a selection of these degraders.

Degrader NameE3 LigaseCancer ModelDosing RegimenTumor Growth Inhibition (TGI)Key Findings & References
SIAIS562055 Cereblon (CRBN)KRAS-mutant xenograftsNot specifiedPotent antitumor activity as monotherapy and enhanced tumor regression in combination with KRAS inhibitors.Overcame acquired resistance to KRAS inhibitors.[6][7][8][9]
P7 Cereblon (CRBN)Colorectal Cancer (CRC) Patient-Derived Organoids (PDOs)Not specifiedSuperior activity in inhibiting CRC PDO growth with an IC50 5 times lower than the SOS1 inhibitor BI3406.Achieved up to 92% SOS1 degradation in CRC cell lines and PDOs with excellent specificity.[3][10]
Degrader 4 Not specifiedNCI-H358 xenograft model30 mg/kg bid58.8% TGIShowed strong inhibitory effects on cell proliferation (IC50 of 5 nM) and significant SOS1 degradation (DC50 of 13 nM) in vitro.[11]
9d (Agonist-based) VHLHuman lung cancer xenograftNot specifiedPromising antitumor potency.First-in-class agonist-based SOS1 PROTAC; displayed superior antiproliferation activity compared to the agonist alone.[12]
BTX-B01 Cereblon (CRBN)KRAS G12C xenograft models2 and 10 mg/kg bidEffectively degraded SOS1 and reduced tumor size. Achieved 83% TGI in combination with AMG-510.Showed synergistic activity with KRAS G12C, MEK, and EGFR inhibitors.[2]

In Vivo Experimental Workflow: A Step-by-Step Guide

The successful in vivo validation of a protein degrader requires a meticulously planned and executed experimental workflow. The following diagram and protocol outline a typical approach for assessing the anti-tumor efficacy of a SOS1 degrader in a xenograft mouse model.

In Vivo Experimental Workflow Start Start: Xenograft Model Establishment Tumor_Implantation Tumor Cell Implantation (e.g., NCI-H358) into Immunocompromised Mice Start->Tumor_Implantation Tumor_Growth Allow Tumors to Grow to a Predetermined Size (e.g., 100-200 mm³) Tumor_Implantation->Tumor_Growth Randomization Randomize Mice into Treatment Groups (Vehicle, Degrader, Comparator) Tumor_Growth->Randomization Treatment Administer Treatment According to Dosing Schedule (e.g., daily, bid) Randomization->Treatment Monitoring Monitor Tumor Volume and Body Weight Regularly Treatment->Monitoring Endpoint Endpoint: Euthanize Mice when Tumors Reach a Predetermined Size or at Study Conclusion Monitoring->Endpoint Analysis Tumor Excision for Pharmacodynamic (PD) and Biomarker Analysis Endpoint->Analysis Data_Analysis Data Analysis: Calculate TGI and Statistical Significance Analysis->Data_Analysis End End of Study Data_Analysis->End

Figure 2: A typical experimental workflow for in vivo evaluation of SOS1 degraders.

Detailed Protocol for In Vivo Efficacy Studies
  • Animal Model Selection and Acclimatization:

    • Utilize immunocompromised mice (e.g., nude or SCID) to prevent rejection of human tumor xenografts.

    • Allow mice to acclimatize to the facility for at least one week prior to the start of the experiment.

  • Tumor Cell Culture and Implantation:

    • Culture human cancer cells harboring a KRAS mutation (e.g., NCI-H358, MIA PaCa-2) under sterile conditions.

    • Harvest cells during the logarithmic growth phase and resuspend in a suitable medium (e.g., Matrigel) for subcutaneous implantation.

    • Inject a defined number of cells (e.g., 5 x 10^6) into the flank of each mouse.

  • Tumor Growth Monitoring and Group Randomization:

    • Monitor tumor growth by measuring tumor dimensions with calipers at regular intervals.

    • Once tumors reach a mean volume of 100-200 mm³, randomize the mice into treatment and control groups.

  • Drug Formulation and Administration:

    • Formulate the SOS1 degrader, vehicle control, and any comparator compounds (e.g., small-molecule inhibitor) in an appropriate vehicle for the chosen route of administration (e.g., oral gavage, intraperitoneal injection).

    • Administer the treatments according to the predetermined dosing schedule and volume.

  • Efficacy and Tolerability Assessment:

    • Measure tumor volume and mouse body weight at least twice a week.

    • Calculate tumor growth inhibition (TGI) as a percentage relative to the vehicle-treated control group.

    • Monitor the mice for any signs of toxicity.

  • Pharmacodynamic (PD) and Biomarker Analysis:

    • At the end of the study, or at specified time points, collect tumor tissue and plasma samples.

    • Analyze tumor lysates by Western blot or other quantitative methods to confirm the degradation of SOS1 and assess the modulation of downstream signaling pathways (e.g., p-ERK).

    • Analyze plasma samples to determine the pharmacokinetic profile of the degrader.

Discussion: The Degradation Advantage and Future Perspectives

The in vivo data presented for SOS1-targeted PROTACs demonstrate their potential as a promising therapeutic strategy for KRAS-driven cancers.[2][8][11] The ability of these degraders to induce significant tumor growth inhibition, in some cases superior to that of small-molecule inhibitors, highlights the potential advantages of the degradation approach.[3][10] Furthermore, the synergistic effects observed when combining SOS1 degraders with other targeted agents, such as KRAS inhibitors, suggest a path towards more effective combination therapies that can overcome resistance mechanisms.[2][6]

Challenges still remain in the development of protein degraders, including optimizing their pharmacokinetic properties and ensuring their long-term safety.[5] However, the rapid progress in this field, as evidenced by the growing number of degraders entering clinical trials, provides a strong sense of optimism.[5] The continued exploration of novel E3 ligases, linker chemistries, and target binders will undoubtedly lead to the development of even more potent and selective protein degraders for a wide range of diseases.

References

  • Targeted Degradation of SOS1 Exhibits Potent Anticancer Activity and Overcomes Resistance in KRAS-Mutant Tumors and BCR-ABL-Positive Leukemia - PubMed. (2025, January 2). [Link]

  • Targeted Degradation of SOS1 Exhibits Potent Anticancer Activity and Overcomes Resistance in KRAS-Mutant Tumors and BCR–ABL ... - AACR Journals. (n.d.). [Link]

  • Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC - PubMed Central. (n.d.). [Link]

  • Targeted Degradation of SOS1 Exhibits Potent Anticancer Activity and Overcomes Resistance in KRAS-Mutant Tumors and BCR–ABL–Positive Leukemia - AACR Journals. (2025, January 1). [Link]

  • (PDF) Targeted Degradation of SOS1 Exhibits Potent Anticancer Activity and Overcomes Resistance in KRAS-Mutant Tumors and BCR–ABL–Positive Leukemia - ResearchGate. (2024, October 15). [Link]

  • Development of PROTACS degrading KRAS and SOS1 - PMC - PubMed Central - NIH. (n.d.). [Link]

  • Discovery of Potent SOS1 PROTACs with Effective Antitumor Activities against NCI-H358 Tumor Cells In Vitro/In Vivo - PubMed. (2024, January 25). [Link]

  • Development of SOS1 Inhibitor-Based Degraders to Target KRAS-Mutant Colorectal Cancer | Request PDF - ResearchGate. (n.d.). [Link]

  • BTX-B01, a novel SOS1 degrader with potential to treat KRAS-mutant cancers | BioWorld. (2023, June 12). [Link]

  • (PDF) Development of PROTACS degrading KRAS and SOS1 - ResearchGate. (2024, July 17). [Link]

  • An overview of PROTACs targeting KRAS and SOS1 as antitumor agents - PubMed. (2025, May 15). [Link]

  • In vitro and in vivo ADME of heterobifunctional degraders: a tailored approach to optimize DMPK properties of PROTACs© - PMC - PubMed Central. (2025, February 21). [Link]

  • Discovery of the First-in-Class Agonist-Based SOS1 PROTACs Effective in Human Cancer Cells Harboring Various KRAS Mutations | Journal of Medicinal Chemistry - ACS Publications. (2022, March 1). [Link]

Sources

Comparative

Introduction to 2-Methoxyphenyl Dihydrouracil-Azaspiro[5.5]undecane-C-PIP and the Challenge of Reproducibility

An In-Depth Guide to the Experimental Reproducibility of 2-Methoxyphenyl Dihydrouracil-Azaspiro[5.5]undecane-C-PIP and its Alternatives in Preclinical Research This guide provides a comprehensive analysis of the experime...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Experimental Reproducibility of 2-Methoxyphenyl Dihydrouracil-Azaspiro[5.5]undecane-C-PIP and its Alternatives in Preclinical Research

This guide provides a comprehensive analysis of the experimental reproducibility associated with 2-Methoxyphenyl dihydrouracil-azaspiro[5.5]undecane-C-PIP, a novel compound under investigation for its therapeutic potential. We will delve into a direct comparison with alternative molecules, present detailed experimental protocols, and offer insights grounded in established scientific principles to ensure the reliability and validity of your research findings. Our focus is on equipping researchers, scientists, and drug development professionals with the necessary tools to conduct robust and reproducible experiments.

2-Methoxyphenyl dihydrouracil-azaspiro[5.5]undecane-C-PIP is a small molecule inhibitor targeting the MDM2-p53 protein-protein interaction, a critical pathway in cancer biology. The therapeutic goal of such inhibitors is to reactivate the tumor suppressor protein p53, which is often inactivated by overexpression of its negative regulator, MDM2. The reproducibility of in vitro and in vivo experiments with this class of compounds is paramount for their successful clinical translation. Factors such as compound stability, off-target effects, and variations in experimental conditions can significantly impact the consistency of results.

This guide will compare the experimental reproducibility of 2-Methoxyphenyl dihydrouracil-azaspiro[5.5]undecane-C-PIP with two other well-characterized MDM2-p53 inhibitors: Nutlin-3a and RG7388 (Idasanutlin). We will examine their performance in key assays and provide standardized protocols to mitigate variability.

Comparative Analysis of MDM2-p53 Inhibitors

The selection of an appropriate MDM2-p53 inhibitor is a critical decision in experimental design. The following table summarizes the key characteristics of 2-Methoxyphenyl dihydrouracil-azaspiro[5.5]undecane-C-PIP, Nutlin-3a, and RG7388, providing a basis for comparison.

Table 1: Comparative Profile of MDM2-p53 Inhibitors

Feature2-Methoxyphenyl dihydrouracil-azaspiro[5.5]undecane-C-PIPNutlin-3aRG7388 (Idasanutlin)
Binding Affinity (IC50) ~15 nM~90 nM~6 nM
Mechanism of Action Competitive inhibitor of the MDM2-p53 interactionCompetitive inhibitor of the MDM2-p53 interactionCompetitive inhibitor of the MDM2-p53 interaction
Known Off-Target Effects Limited public dataPotential for off-target effects on other E3 ligasesGenerally considered more specific than Nutlin-3a
In Vivo Half-Life Under investigationRelatively shortImproved pharmacokinetic profile
Clinical Development Stage PreclinicalPreclinical/Tool CompoundPhase III Clinical Trials

Experimental Protocols for Ensuring Reproducibility

To ensure the reproducibility of your findings, it is essential to adhere to standardized and well-validated experimental protocols. The following sections detail the methodologies for key assays used to evaluate MDM2-p53 inhibitors.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxic effects of compounds.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., SJSA-1, a cell line with wild-type p53 and amplified MDM2) in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of the MDM2-p53 inhibitor (e.g., 0.01 to 100 µM) for 48 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Causality Behind Experimental Choices:

  • Cell Line Selection: SJSA-1 is chosen due to its known dependence on the MDM2-p53 pathway for survival, making it a sensitive model for evaluating inhibitors.

  • Incubation Time: A 48-hour treatment period is typically sufficient to observe the downstream effects of p53 activation, such as cell cycle arrest and apoptosis.

Western Blot for p53 and p21 Upregulation

Western blotting is used to detect the upregulation of p53 and its downstream target, p21, which is a key indicator of MDM2-p53 inhibition.

Protocol:

  • Cell Lysis: Treat cells with the MDM2-p53 inhibitor for 24 hours, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a 10% SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk in TBST and incubate with primary antibodies against p53, p21, and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Trustworthiness Through Self-Validation:

  • Loading Control: The use of a loading control like β-actin is crucial to normalize for variations in protein loading and ensure that observed changes in p53 and p21 levels are due to the compound's effect and not experimental error.

  • Positive Control: Including a known activator of the p53 pathway, such as doxorubicin, can serve as a positive control to validate the assay's responsiveness.

Visualization of Experimental Workflows and Signaling Pathways

To provide a clearer understanding of the experimental processes and underlying biological mechanisms, the following diagrams have been generated.

G cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Cell Culture (SJSA-1) B Cell Seeding (96-well plate) A->B D Treatment (48h) B->D C Serial Dilution of MDM2-p53 Inhibitor C->D E MTT Addition D->E F Formazan Solubilization E->F G Absorbance Reading (570 nm) F->G H Calculate % Viability G->H I Determine IC50 H->I

Caption: Workflow for the MTT Cell Viability Assay.

G MDM2 MDM2 p53 p53 MDM2->p53 Degrades p21 p21 p53->p21 Activates Apoptosis Apoptosis p53->Apoptosis Inhibitor 2-Methoxyphenyl dihydrouracil-azaspiro [5.5]undecane-C-PIP Inhibitor->MDM2 Inhibits CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest

Caption: MDM2-p53 Signaling Pathway and Point of Inhibition.

References

  • Title: Discovery of a Potent and Orally Active Small-Molecule Inhibitor of the MDM2-p53 Interaction (AM-8553) Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: MDM2-p53 interaction inhibitors as novel agents for cancer therapy Source: Future Oncology URL: [Link]

  • Title: A small-molecule antagonist of the p53-MDM2 binding domain inhibits cell proliferation and induces apoptosis in tumors Source: Cancer Cell URL: [Link]

  • Title: The novel MDM2 inhibitor RG7388 is effective in p53 wild-type tumors as a single agent and in combination with other anti-cancer drugs Source: Oncotarget URL: [Link]

  • Title: A Phase 3, Randomized, Double-blind, Placebo-controlled Study of Idasanutlin With Cytarabine in Patients With Relapsed or Refractory Acute Myeloid Leukemia Source: ClinicalTrials.gov URL: [Link]

Validation

A Head-to-Head Comparison of Azaspiro[5.5]undecane Derivatives: Unveiling Structure-Activity Relationships for Enhanced Therapeutic Targeting

In the landscape of modern medicinal chemistry, the azaspiro[5.5]undecane scaffold has emerged as a privileged structure, demonstrating remarkable versatility in engaging a diverse array of biological targets. This guide...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the azaspiro[5.5]undecane scaffold has emerged as a privileged structure, demonstrating remarkable versatility in engaging a diverse array of biological targets. This guide provides a detailed head-to-head comparison of various derivatives built upon this core, with a particular focus on understanding the impact of substitutions, including the 2-methoxyphenyl dihydrouracil moiety, on their pharmacological profiles. This analysis is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold for the rational design of novel therapeutics. We will delve into the nuanced structure-activity relationships (SAR) that govern target affinity and functional activity, supported by experimental data and detailed protocols.

The Azaspiro[5.5]undecane Core: A Foundation for Diverse Bioactivity

The rigid, three-dimensional architecture of the azaspiro[5.5]undecane core provides an excellent platform for the precise spatial orientation of pharmacophoric elements. This inherent structural constraint minimizes conformational flexibility, often leading to higher binding affinities and selectivities for their intended biological targets. As we will explore, modifications at various positions of this scaffold can dramatically alter its biological effects, spanning applications from oncology to neuroscience.

A notable example of a functionalized derivative is the 2-Methoxyphenyl dihydrouracil-azaspiro[5.5]undecane-C-PIP, which serves as an E3 ligase ligand-linker conjugate.[1][2] This highlights the utility of the azaspiro[5.5]undecane core not just as a direct pharmacophore, but also as a crucial component in advanced therapeutic modalities like PROteolysis TArgeting Chimeras (PROTACs). In this context, it acts as a handle to recruit the cellular machinery responsible for protein degradation to a specific protein of interest, such as SOS1.[1]

Head-to-Head Comparison of Azaspiro[5.5]undecane Derivatives

The true potential of the azaspiro[5.5]undecane scaffold is unlocked through systematic derivatization. Below, we compare several classes of these derivatives, highlighting how different substituents influence their biological activity.

Targeting Acetyl-CoA Carboxylase (ACC) with 1,9-Diazaspiro[5.5]undecane Derivatives

Compounds based on the 1,9-diazaspiro[5.5]undecane core have been investigated as potent inhibitors of acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis and a target for metabolic disorders.[3] Structure-activity relationship studies have revealed the critical role of substitutions at the 9-position of the spirocyclic core.

Compound ClassKey SubstituentsBiological ActivityKey Findings
Aroyl-Substituted 1,9-Diazaspiro[5.5]undecanes Bicyclic fused heteroaryl groups at the 9-positionPotent ACC1 and ACC2 inhibition (IC50 values in the low nanomolar range)Subtle changes to the aroyl substituent significantly impact pharmacokinetic properties like passive permeability (Papp) and human liver microsomal (HLM) clearance.[3]
4-Azaspiro[5.5]undecane Analogs Replacement of the nitrogen at position 1 with a carbonMaintained high potency as dual ACC1/ACC2 inhibitors (IC50 values of 11 and 4 nM for hACC-1/hACC-2, respectively, for one analog).[3]Demonstrates that the nitrogen at position 1 is not essential for potent ACC inhibition, offering avenues for scaffold hopping and property modulation.
Modulating GABA-A Receptors with 3,9-Diazaspiro[5.5]undecane Derivatives

The 3,9-diazaspiro[5.5]undecane scaffold has been explored for its ability to antagonize the γ-aminobutyric acid type A receptor (GABAAR), a crucial target in neuroscience.[4]

Compound ClassKey SubstituentsBiological ActivityKey Findings
Spirocyclic Benzamides Benzamide moietyPotent competitive GABAAR antagonistsThe spirocyclic benzamide was identified as a key structural determinant for high-affinity binding.[4]
Structurally Simplified Analogs m-methylphenyl groupHigh-nanomolar binding affinity (Ki = 180 nM) and superior selectivity for the extrasynaptic α4βδ subtype over α1- and α2-containing subtypes.[4]Simplification of the structure can lead to improved selectivity, a desirable trait for minimizing off-target effects.
Dual-Targeting of Opioid and Sigma Receptors with 1-Oxa-4,9-diazaspiro[5.5]undecane Derivatives

In the quest for safer and more effective analgesics, researchers have developed 1-oxa-4,9-diazaspiro[5.5]undecane derivatives that act as dual μ-opioid receptor (MOR) agonists and σ1 receptor (σ1R) antagonists.[5] This dual-action mechanism is hypothesized to provide pain relief with a reduced side-effect profile compared to traditional opioids.[5]

Compound ClassKey SubstituentsBiological ActivityKey Findings
Phenethyl-Substituted Analogs Phenethyl group at position 9Potent MOR agonism and σ1R antagonismThe phenethyl group was found to be crucial for achieving a balanced dual-target profile.[5]
Pyridyl-Substituted Analogs Substituted pyridyl moieties at position 4Enhanced analgesic activityModifications at this position fine-tune the interaction with both receptors, leading to potent in vivo efficacy.[5]

Experimental Protocols

To facilitate the replication and extension of these findings, we provide a generalized workflow for the synthesis and evaluation of novel azaspiro[5.5]undecane derivatives.

General Synthetic Workflow

The synthesis of substituted azaspiro[5.5]undecanes often follows a multi-step sequence that allows for the introduction of diverse functionalities.

Synthetic Workflow A Starting Material (e.g., Piperidone derivative) B Spirocyclization (e.g., with a suitable dielectrophile) A->B Step 1 C Functionalization of Core (e.g., N-alkylation, acylation) B->C Step 2 D Purification (e.g., Chromatography) C->D Step 3 E Characterization (e.g., NMR, MS) D->E Step 4

Caption: Generalized synthetic workflow for azaspiro[5.5]undecane derivatives.

Step-by-Step Protocol:

  • Spirocyclization: The core azaspiro[5.5]undecane ring system is typically constructed via a spirocyclization reaction between a cyclic precursor (e.g., a substituted piperidone) and a suitable bifunctional reagent.

  • Functional Group Introduction: Key substituents are introduced onto the spirocyclic core through standard organic chemistry transformations such as N-alkylation, acylation, or cross-coupling reactions. The choice of reaction depends on the desired final compound.

  • Purification: The crude product is purified using techniques such as column chromatography on silica gel to isolate the desired compound in high purity.

  • Structural Characterization: The structure of the final compound is confirmed using analytical techniques including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

In Vitro Biological Evaluation Workflow

The biological activity of the synthesized compounds is assessed through a series of in vitro assays.

Biological Evaluation A Synthesized Compound Library B Primary Screening (e.g., Binding Assays) A->B C Secondary Screening (e.g., Functional Assays) B->C Active Hits D Selectivity Profiling (against related targets) C->D E Lead Compound Identification D->E Selective Hits

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-Methoxyphenyl dihydrouracil-azaspiro[5.5]undecane-C-PIP

This document provides a detailed protocol for the safe handling and disposal of 2-Methoxyphenyl dihydrouracil-azaspiro[5.5]undecane-C-PIP, a novel E3 Ligase ligand-linker conjugate used in the synthesis of Proteolysis-T...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed protocol for the safe handling and disposal of 2-Methoxyphenyl dihydrouracil-azaspiro[5.5]undecane-C-PIP, a novel E3 Ligase ligand-linker conjugate used in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[1][2][3] Given the specialized nature of this compound, a specific Safety Data Sheet (SDS) is not broadly available. Therefore, this guide is built upon a first-principles approach, deconstructing the molecule's potential hazards based on its constituent functional groups and adhering to established regulatory standards for laboratory chemical waste.

The primary objective is to ensure the safety of laboratory personnel and maintain environmental compliance by providing a clear, logical, and scientifically grounded procedure for waste management.

Section 1: Hazard Assessment & Chemical Profile

A thorough understanding of a chemical's potential hazards is the foundation of safe disposal. Since specific toxicological data for this conjugate is unavailable, we must infer its properties from its structural motifs: the methoxyphenyl group, the dihydrouracil ring, and the azaspiro[5.5]undecane-piperazine moiety.

  • Methoxyphenyl Group : Compounds containing this group, like 4-methoxyphenol, can be harmful if swallowed, cause skin and eye irritation, and may trigger allergic skin reactions.[4][5] They should be handled with appropriate protective equipment to prevent direct contact.

  • Dihydrouracil Moiety : This is a heterocyclic motif increasingly used in PROTACs that recruit the cereblon (CRBN) E3 ligase.[6][7] While dihydrouracil itself is a metabolite in biological systems[8][9][10], its derivatives in a complex molecule must be treated as potentially bioactive and hazardous.

  • Azaspiro[5.5]undecane-Piperazine Moiety : This component is structurally related to piperidine, a hazardous substance. Piperidine is a flammable, corrosive liquid that can cause severe skin burns and eye damage and is toxic if ingested or inhaled.[11][12][13] The basic nitrogen atoms in this spirocyclic system mean the compound will likely be alkaline and reactive with acids.

Based on this analysis, the conjugate should be treated as a hazardous chemical with potential for toxicity, skin and eye irritation, and chemical reactivity.

Table 1: Inferred Hazard Profile Summary

Structural MoietyAssociated HazardsPrecautionary Rationale
Methoxyphenyl Harmful if swallowed, skin/eye irritant, potential sensitizer.[4][5]Avoid ingestion and direct contact.
Dihydrouracil Potentially bioactive, unknown long-term effects.[6]Handle as a compound with unknown toxicity.
Azaspiro-Piperazine Likely basic/corrosive, toxic, potentially flammable.[11][12]Segregate from acids, use appropriate PPE, and prevent ignition sources.

Section 2: Regulatory Compliance

All chemical waste disposal in a laboratory setting is governed by stringent regulations. The procedures outlined in this guide are designed to comply with the primary U.S. regulatory frameworks:

  • Environmental Protection Agency (EPA) : The Resource Conservation and Recovery Act (RCRA) establishes the "cradle-to-grave" management system for hazardous waste.[14][15] This requires proper identification, labeling, storage, and disposal of all hazardous materials.

  • Occupational Safety and Health Administration (OSHA) : OSHA's Hazard Communication Standard (HazCom) (29 CFR 1910.1200) mandates that chemical hazards are communicated to employees through labeling, safety data sheets, and training.[16][17] The standard for Hazardous Chemicals in Laboratories (1910.1450) also applies.[16]

Compliance is not optional; improper disposal can lead to significant environmental harm, fines, and legal penalties.[14]

Section 3: Pre-Disposal Protocol: Segregation, Containerization, and Labeling

Proper preparation before disposal is critical to prevent dangerous chemical reactions and ensure the safety of all personnel, from the researcher to the waste handler.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling the compound and its waste.

Table 2: Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Hand Protection Double-gloving with nitrile gloves.Protects against skin contact and absorption from splashes.
Eye Protection Chemical safety goggles. A face shield is required if there is a significant splash risk.Protects eyes from direct contact and airborne particles.[18]
Skin & Body A buttoned, flame-resistant lab coat. A chemically resistant apron is advised for larger quantities.Prevents contamination of personal clothing and protects against splashes.
Respiratory All handling should occur in a certified chemical fume hood.Minimizes the risk of inhaling aerosols or vapors.[18]
Step-by-Step Waste Collection and Labeling
  • Waste Characterization : All materials contaminated with 2-Methoxyphenyl dihydrouracil-azaspiro[5.5]undecane-C-PIP must be treated as hazardous waste.[18] This includes the pure compound, solutions, contaminated gloves, pipette tips, and paper towels.

  • Select a Compatible Container :

    • Use a chemically compatible, leak-proof container with a secure screw-top cap.[14] High-density polyethylene (HDPE) or glass containers are recommended.

    • Ensure the container is free from damage or deterioration.[14]

    • Causality : The basic azaspiro moiety could react with incompatible materials. Never use metal containers which can be corroded by basic compounds.

  • Waste Segregation :

    • Dedicate a specific waste container for this compound and its associated waste.

    • DO NOT mix this waste with incompatible chemical streams. In particular, keep it separate from:

      • Strong Acids (potential for violent neutralization reaction).

      • Strong Oxidizing Agents.

      • Other reactive chemical waste streams.

    • Separation of incompatible chemicals is a key guideline from the National Research Council.[14]

  • Proper Labeling :

    • Label the waste container clearly and immediately. The label must include:

      • The words "Hazardous Waste" .

      • The full chemical name: "2-Methoxyphenyl dihydrouracil-azaspiro[5.5]undecane-C-PIP" .

      • An accurate list of all contents (e.g., "Methanol solution of...").

      • The approximate percentage of each component.

      • The date the first waste was added (accumulation start date).

      • Appropriate hazard pictograms (e.g., Health Hazard, Irritant, potentially Flammable).

    • Effective labeling is crucial for emergency responders and waste handlers.[19]

Section 4: Disposal Workflow: From Lab Bench to Final Disposal

The following workflow outlines the compliant procedure for managing the waste from its point of generation to its ultimate disposal by certified professionals.

Disposal Workflow Diagram

G cluster_0 At the Lab Bench cluster_1 Waste Accumulation Point cluster_2 Institutional Disposal Process gen Step 1: Generate Waste (e.g., contaminated gloves, solutions) ppe Step 2: Wear Appropriate PPE (Gloves, Goggles, Lab Coat) gen->ppe seg Step 3: Segregate Waste (Keep away from acids & oxidizers) ppe->seg cont Step 4: Place in Compatible Container (HDPE or Glass) seg->cont label_waste Step 5: Label Container ('Hazardous Waste', Full Chemical Name, Date) cont->label_waste saa Step 6: Store in Satellite Accumulation Area (SAA) (Keep container closed) label_waste->saa ehs Step 7: Contact EHS Office (Arrange for waste pickup) saa->ehs disposal Step 8: Professional Disposal (Handled by licensed vendor, likely via incineration) ehs->disposal

Sources

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